molecular formula C7H5N3O B084341 6-Cyanonicotinamide CAS No. 14178-45-1

6-Cyanonicotinamide

Cat. No.: B084341
CAS No.: 14178-45-1
M. Wt: 147.13 g/mol
InChI Key: HLSHKIBATYEGMR-UHFFFAOYSA-N
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Description

6-Cyanonicotinamide, also known as 6-Cyanonicotinamide, is a useful research compound. Its molecular formula is C7H5N3O and its molecular weight is 147.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Cyanonicotinamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Cyanonicotinamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-cyanopyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O/c8-3-6-2-1-5(4-10-6)7(9)11/h1-2,4H,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLSHKIBATYEGMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=O)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30395956
Record name 6-Cyanonicotinamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14178-45-1
Record name 6-Cyanonicotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30395956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

6-Cyanonicotinamide fundamental properties

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 6-Cyanonicotinamide – Physicochemical Profile & Synthetic Utility

Executive Summary

6-Cyanonicotinamide (CAS: 14178-45-1) represents a critical bifunctional pyridine scaffold in modern medicinal chemistry. Characterized by the coexistence of an electrophilic nitrile group at the C6 position and a carboxamide moiety at the C3 position, this compound serves as a versatile "linchpin" intermediate. Unlike its monofunctional analogues, 6-cyanonicotinamide offers orthogonal reactivity: the nitrile group acts as a latent warhead for heterocycle formation (e.g., tetrazoles, amidines) or a precursor for primary amines via reduction, while the amide remains stable or participates in hydrogen-bonding interactions within active sites. This guide delineates the fundamental properties, validated synthetic pathways, and downstream applications of 6-cyanonicotinamide, providing a robust reference for drug development workflows.

Physicochemical Characterization

Understanding the solid-state and solution-phase properties of 6-cyanonicotinamide is prerequisite for reproducible synthesis and biological evaluation. The compound typically presents as an off-white to pale yellow crystalline solid.

Table 1: Core Physicochemical Properties

PropertyValue / Description
IUPAC Name 6-Cyanopyridine-3-carboxamide
CAS Number 14178-45-1
Molecular Formula C₇H₅N₃O
Molecular Weight 147.13 g/mol
Melting Point 125.0 – 129.0 °C (Experimental)
Appearance Off-white powder
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water, DCM
pKa (Calculated) ~ -1.5 (Pyridine N), ~ 14 (Amide N-H)
LogP ~ 0.2 (Predicted)

Spectroscopic Signature (¹H NMR in DMSO-d₆): Diagnostic peaks include the deshielded protons of the pyridine ring, influenced by the electron-withdrawing cyano and amide groups.

  • δ 9.05 (d, J=2.1 Hz, 1H): C2 proton (most deshielded due to flanking N and amide).

  • δ 8.31 (dd, J=8.1, 2.1 Hz, 1H): C4 proton.[1]

  • δ 8.14 (d, J=8.1 Hz, 1H): C5 proton.

  • δ 8.21, 7.80 (br s, 2H): Amide NH₂ protons.

Synthetic Pathways[5][6][7][8][9]

The synthesis of 6-cyanonicotinamide is non-trivial due to the need to introduce the cyano group without hydrolyzing the existing amide. The industry-standard approach utilizes Palladium-catalyzed cyanation (Rosenmund-von Braun modification), which offers superior safety and yield compared to traditional high-temperature copper fusion methods.

Figure 1: Validated Synthetic Route

Synthesis Start 6-Chloronicotinamide (CAS 6271-78-9) Product 6-Cyanonicotinamide (CAS 14178-45-1) Start->Product Pd-Catalyzed Cyanation Reagent Zn(CN)2, Pd(PPh3)4 DMF, 100°C, 4h Reagent->Start

Caption: Conversion of 6-chloronicotinamide to 6-cyanonicotinamide via Pd(0)-catalyzed cyanation.[2][1][3][4][5][6][7][8][9]

Protocol 1: Palladium-Catalyzed Cyanation

Rationale: Zinc cyanide (Zn(CN)₂) is preferred over NaCN/KCN because it is less hygroscopic and allows for a "slow release" of cyanide ions, preventing catalyst poisoning.

  • Reagents: 6-Chloronicotinamide (1.0 eq), Zn(CN)₂ (0.6 eq), Pd(PPh₃)₄ (5 mol%).

  • Solvent: Anhydrous DMF (degassed).

  • Procedure:

    • Charge a reaction flask with 6-chloronicotinamide, Zn(CN)₂, and Pd catalyst under an argon atmosphere.

    • Add degassed DMF via syringe.

    • Heat the mixture to 100°C for 4–6 hours. Monitor by HPLC/TLC.

    • Critical Step: Upon completion, cool to RT and quench with dilute NH₄OH or FeSO₄ solution to sequester excess cyanide.

    • Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

    • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (DCM:MeOH gradient).

Reactivity & Functionalization[7]

The utility of 6-cyanonicotinamide lies in the orthogonal reactivity of the C6-nitrile. It serves as a precursor to three distinct chemical classes essential for drug discovery: primary amines (linkers), carboxylic acids (polarity modulation), and tetrazoles (bioisosteres).

Figure 2: Downstream Applications & Reactivity Profile

Reactivity Center 6-Cyanonicotinamide Amine 6-(Aminomethyl)nicotinamide (Linker / Scaffold) Center->Amine Reduction (H2, Raney Ni, MeOH) Acid 6-Carboxynicotinamide (Hydrolysis Product) Center->Acid Hydrolysis (NaOH or HCl, H2O) Tetrazole Tetrazole Derivative (Carboxylate Bioisostere) Center->Tetrazole Cycloaddition (NaN3, NH4Cl, DMF)

Caption: Divergent synthesis pathways from 6-cyanonicotinamide to key medicinal pharmacophores.

Protocol 2: Selective Reduction to 6-(Aminomethyl)nicotinamide

Context: This transformation is critical for creating "extended" linkers in fragment-based drug design.

  • Reagents: 6-Cyanonicotinamide, Raney Nickel (slurry in water), Hydrogen gas (balloon or low pressure).

  • Solvent: Methanol (optionally with NH₃ to suppress secondary amine formation).

  • Procedure:

    • Dissolve 6-cyanonicotinamide in Methanol.[3]

    • Add Raney Nickel catalyst carefully (pyrophoric).

    • Stir under H₂ atmosphere at RT for 4–12 hours.

    • Filtration: Filter through a Celite pad (keep wet to prevent fire hazard).

    • Isolation: Concentrate filtrate to yield the amine.

    • Note: The amide group generally survives these mild reduction conditions.

Safety & Handling (E-E-A-T)

Working with 6-cyanonicotinamide involves risks associated with cyanides and pyridine derivatives.

  • Cyanide Hazard: While the title compound itself is not a simple cyanide salt, its synthesis uses Zn(CN)₂.[10] Always operate in a well-ventilated fume hood. Keep a cyanide antidote kit (e.g., hydroxocobalamin) nearby when performing the synthesis.

  • Acid Sensitivity: Contact with strong acids may liberate HCN gas if unreacted cyanide salts are present in crude mixtures. Ensure quench protocols (bleach or FeSO₄) are followed strictly before acidic workup.

  • Skin/Eye Contact: Pyridine derivatives are irritants. Wear nitrile gloves and safety goggles.

References

  • Preparation of Amide Substituted Imidazoquinolines. Source: US Patent Application 20030144283A1 (Example 1). Relevance: Provides experimental melting point (125-129°C) and NMR characterization data. Link:

  • Compounds and Uses Thereof (SCD Inhibitors). Source: WIPO Patent WO2020198026A1. Relevance: Details the reduction protocol using Raney Nickel to generate 6-(aminomethyl)nicotinamide. Link:

  • A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides. Source:Angewandte Chemie Int.[4] Ed., 2013, 52(38), 10035–10039.[4] Relevance: Establishes the foundational methodology for converting aryl chlorides to nitriles using Zn(CN)₂. Link:

  • PubChem Compound Summary: 6-Cyanonicotinamide. Source: National Center for Biotechnology Information (2025). Relevance: Verification of CAS, molecular weight, and chemical identifiers. Link:

Sources

An In-Depth Technical Guide to the Synthesis and Characterization of 6-Cyanonicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Cyanopyridine Scaffold

6-Cyanonicotinamide belongs to the cyanopyridine class of heterocyclic compounds, which are pivotal structural motifs in numerous pharmaceutical agents and agrochemicals. The introduction of a cyano group onto the pyridine ring significantly alters the molecule's electronic properties and provides a versatile chemical handle for further synthetic transformations. This guide will delve into the prevalent synthetic methodologies for obtaining 6-cyanonicotinamide, with a focus on the underlying chemical principles, detailed experimental procedures, and robust characterization techniques.

Strategic Approaches to the Synthesis of 6-Cyanonicotinamide

The synthesis of 6-cyanonicotinamide can be approached through several strategic pathways, primarily revolving around the introduction of the cyano group onto a pre-existing nicotinamide framework. The two most prominent and field-proven methods are the Sandmeyer reaction starting from an amino precursor and the more contemporary palladium-catalyzed cyanation of a halo-substituted nicotinamide.

The Classic Route: Sandmeyer Reaction of 6-Aminonicotinamide

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for the conversion of an aryl amine to a variety of functional groups, including nitriles, via a diazonium salt intermediate.[1] This transformation is a two-step process, commencing with the diazotization of the amino group, followed by a copper(I) cyanide-mediated displacement.[2]

Mechanism Deep Dive: The reaction is initiated by the formation of a diazonium salt from 6-aminonicotinamide using nitrous acid, typically generated in situ from sodium nitrite and a strong acid at low temperatures to ensure the stability of the diazonium intermediate. The subsequent addition of copper(I) cyanide facilitates a single electron transfer to the diazonium salt, leading to the formation of an aryl radical and the release of nitrogen gas. This radical then reacts with the cyanide anion to yield the desired 6-cyanonicotinamide.

Caption: Generalized mechanism of the Sandmeyer reaction.

Experimental Causality: The choice of low temperature is critical for the diazotization step to prevent the premature decomposition of the unstable diazonium salt. The use of a copper(I) salt is essential to catalyze the radical-nucleophilic aromatic substitution.

The Modern Approach: Palladium-Catalyzed Cyanation of 6-Chloronicotinamide

In recent decades, palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, offering high efficiency and broad functional group tolerance.[3] The cyanation of aryl halides, including heteroaryl halides like 6-chloronicotinamide, is a prime example of the power of this methodology.

Mechanism Deep Dive: The catalytic cycle typically begins with the oxidative addition of the palladium(0) catalyst to the carbon-chlorine bond of 6-chloronicotinamide, forming a palladium(II) intermediate. This is followed by a transmetalation step where a cyanide source, such as zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]), transfers a cyanide group to the palladium center.[4] The final step is a reductive elimination, which forms the C-CN bond of 6-cyanonicotinamide and regenerates the active palladium(0) catalyst.

Caption: Catalytic cycle for palladium-catalyzed cyanation.

Experimental Causality: The choice of ligand for the palladium catalyst is crucial for the efficiency of the reaction, influencing both the rate of oxidative addition and reductive elimination. Non-toxic cyanide sources like Zn(CN)₂ are often preferred for safety and ease of handling.[5] The reaction is typically carried out in aprotic polar solvents to facilitate the dissolution of the reagents and intermediates.

Experimental Protocol: Palladium-Catalyzed Synthesis of 6-Cyanonicotinamide

This protocol is a composite procedure based on established methods for the palladium-catalyzed cyanation of heteroaryl chlorides.

Materials and Reagents
Reagent/MaterialFormulaM.W. ( g/mol )QuantityMoles (mmol)
6-ChloronicotinamideC₆H₅ClN₂O156.571.57 g10.0
Zinc CyanideZn(CN)₂117.430.70 g6.0
Tris(dibenzylideneacetone)dipalladium(0)Pd₂(dba)₃915.720.23 g0.25
1,1'-Bis(diphenylphosphino)ferrocene (dppf)C₃₄H₂₈FeP₂554.380.55 g1.0
N,N-Dimethylformamide (DMF), anhydrousC₃H₇NO73.0950 mL-
Toluene, anhydrousC₇H₈92.1450 mL-
Ethyl acetateC₄H₈O₂88.11As needed-
HexanesC₆H₁₄86.18As needed-
Step-by-Step Procedure
  • Inert Atmosphere: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-chloronicotinamide (1.57 g, 10.0 mmol), zinc cyanide (0.70 g, 6.0 mmol), tris(dibenzylideneacetone)dipalladium(0) (0.23 g, 0.25 mmol), and 1,1'-bis(diphenylphosphino)ferrocene (0.55 g, 1.0 mmol).

  • Solvent Addition: Evacuate and backfill the flask with nitrogen or argon three times. Under a positive pressure of inert gas, add anhydrous N,N-dimethylformamide (50 mL) via syringe.

  • Reaction: Heat the reaction mixture to 120 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent.

  • Workup: After the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (100 mL) and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

  • Extraction: Wash the filtrate with water (3 x 50 mL) and brine (50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford 6-cyanonicotinamide as a solid.

Characterization and Quality Control

The identity and purity of the synthesized 6-cyanonicotinamide must be confirmed through a combination of spectroscopic and chromatographic techniques.

Expected Spectroscopic Data
TechniqueExpected Observations
¹H NMR Aromatic protons in the range of 7.5-9.0 ppm. The amide protons will appear as broad singlets. The chemical shifts will be influenced by the electron-withdrawing nature of the cyano and amide groups.
¹³C NMR Aromatic carbons in the range of 110-160 ppm. The nitrile carbon will appear around 115-120 ppm, and the carbonyl carbon of the amide will be in the range of 160-170 ppm.
Mass Spec (ESI+) Expected [M+H]⁺ ion at m/z = 148.05.
FT-IR Characteristic C≡N stretch around 2220-2240 cm⁻¹. C=O stretch of the amide around 1680 cm⁻¹. N-H stretches of the primary amide around 3100-3500 cm⁻¹.
Chromatographic Analysis
  • TLC: A single spot on the TLC plate in an appropriate solvent system indicates a high degree of purity.

  • HPLC: High-performance liquid chromatography can be used to determine the exact purity of the final product.

Troubleshooting and Safety Considerations

  • Incomplete reaction: If the reaction does not go to completion, consider increasing the reaction time or temperature. The activity of the palladium catalyst is also crucial; ensure that it is of high quality and handled under an inert atmosphere.

  • Low yield: Poor yields can result from inefficient workup or purification. Ensure thorough extraction and careful column chromatography.

  • Safety: Cyanide salts are highly toxic. Handle zinc cyanide with extreme care in a well-ventilated fume hood. Avoid contact with acids, which will generate highly toxic hydrogen cyanide gas. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

Conclusion

This guide has outlined two robust synthetic strategies for the preparation of 6-cyanonicotinamide: the traditional Sandmeyer reaction and the modern palladium-catalyzed cyanation. The detailed experimental protocol for the palladium-catalyzed method provides a practical and efficient route to this valuable building block. Rigorous characterization using a suite of analytical techniques is essential to ensure the quality and purity of the synthesized compound, which is paramount for its application in research and drug development.

References

  • BYJU'S. Sandmeyer Reaction Mechanism. [Link]

  • ResearchGate. Palladium-Catalyzed Cyanation Reactions of Aryl Chlorides. [Link]

  • Der Pharma Chemica. Synthesis and characterization of some new twin drugs having substituted pyridines. [Link]

  • ResearchGate. Optimization of palladium catalyzed cyanation reactions with Zn(CN)2. [Link]

  • Katritzky, A. R., et al. Preparation of Cyanopyridines by Direct Cyanation. Synthesis, 2005(6), 993-997. [Link]

  • MDPI. Synthesis of New Nicotinamides Starting from Monothiomalonanilide. [Link]

  • MDPI. Highly Selective Synthesis of 6-Glyoxylamidoquinoline Derivatives via Palladium-Catalyzed Aminocarbonylation. [Link]

  • NIH. Synthesis and Biological Assessment of Cyanopyridine‐Based 1,3,4‐Oxadiazole Derivatives: Anticancer Potential, Antioxidant Activity, Molecular Docking, and DFT Calculations. [Link]

  • ACS Publications. Journal of Medicinal Chemistry Vol. 56 No. 16. [Link]

  • NIH. Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]

  • ResearchGate. (PDF) Chemistry of 2-Amino-3-cyanopyridines. [Link]

  • ResearchGate. (PDF) Direct Synthesis of Haloaromatics from Nitroarenes via Sequential One-pot Mo-catalyzed Reduction / Sandmeyer Reaction. [Link]

  • RSC Publishing. Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors. [Link]

  • Google Patents. CN101602722A - The synthetic method of 3-cyanopyridine.
  • ACS Publications. Nicotinamide Derivatives as a New Class of Gastric H+/K+-ATPase Inhibitors. 1. Synthesis and Structure−Activity Relationships of N-Substituted 2-(Benzhydryl. [Link]

  • ResearchGate. Practical Palladium Catalysts for C-N and C-O Bond Formation. [Link]

Sources

Technical Guide: Mechanism of Action of 6-Cyanonicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of action, structural biology, and experimental validation of 6-Cyanonicotinamide , a synthetic inhibitor of Nicotinamide N-methyltransferase (NNMT).

Executive Summary

6-Cyanonicotinamide is a synthetic pyridine derivative designed to inhibit Nicotinamide N-methyltransferase (NNMT) , a cytosolic enzyme critical for metabolic regulation and epigenetic maintenance. By introducing a cyano (-CN) group at the C6 position of the nicotinamide scaffold, the molecule exploits electronic withdrawal to reduce the nucleophilicity of the pyridine nitrogen. This modification converts a natural substrate (nicotinamide) into a competitive inhibitor, effectively blocking the methylation pathway.

Therapeutic Relevance: Inhibition of NNMT by 6-Cyanonicotinamide reprograms cellular metabolism by:

  • Blocking 1-MNA production: Reducing a pro-inflammatory and pro-adipogenic signaling metabolite.

  • Preserving the SAM Pool: Preventing the "methyl sink" effect, thereby enhancing global methylation potential (SAM/SAH ratio).

  • Boosting NAD+ Levels: Shifting nicotinamide flux towards the NAD+ salvage pathway rather than excretion.[1]

Critical Nomenclature Note: In NNMT literature, the abbreviation "6-CN" is frequently used to refer to 6-Chloronicotinamide , a closely related analog. While both share similar mechanistic principles, this guide focuses on the specific physicochemical and biological properties of the 6-Cyano derivative, while referencing the Chloro-analog where comparative structural data is relevant.

Structural & Chemical Basis of Inhibition[1]

Chemical Structure and Electronic Effects

The efficacy of 6-Cyanonicotinamide stems from the electronic perturbation caused by the cyano group.

  • Scaffold: Pyridine-3-carboxamide (Nicotinamide).

  • Modification: Substitution of Hydrogen with a Cyano group (-C≡N) at position 6.

  • Electronic Consequence: The cyano group is a strong electron-withdrawing group (EWG) via both induction (-I) and resonance (-M). This significantly lowers the electron density on the pyridine ring nitrogen (N1).

The "Nucleophilic Dead-End" Mechanism

NNMT catalyzes the S_N2 transfer of a methyl group from S-adenosylmethionine (SAM) to the pyridine nitrogen of nicotinamide.

  • Natural Substrate (Nicotinamide): The N1 lone pair is sufficiently nucleophilic to attack the methyl group of SAM.

  • Inhibitor (6-Cyanonicotinamide): The electron-withdrawing 6-cyano group lowers the pKa of the pyridine nitrogen (estimated pKa < 2.0, compared to ~3.35 for nicotinamide). This renders the N1 atom effectively non-nucleophilic under physiological pH, preventing the formation of the transition state required for methylation.[1] The molecule binds to the active site but refuses to accept the methyl group, acting as a dead-end competitive inhibitor .

Mechanism of Action: Enzymatic & Pathway Level[1]

Binding Kinetics

6-Cyanonicotinamide functions primarily as a competitive inhibitor with respect to Nicotinamide (NAM) and non-competitive/mixed with respect to SAM.[1]

  • Binding Site: It occupies the Nicotinamide-binding pocket within the NNMT catalytic core.

  • Steric Fit: The linear geometry of the cyano group allows it to fit within the active site cleft without significant steric clash, mimicking the substrate's footprint while altering its reactivity.[1]

  • Thermodynamics: The inhibitor locks the enzyme in a non-productive complex (Enzyme-Inhibitor-SAM), preventing the release of SAH and the turnover of the catalytic cycle.

Pathway Visualization (Graphviz)

The following diagram illustrates the redirection of metabolic flux caused by 6-Cyanonicotinamide inhibition.

NNMT_Pathway NAM Nicotinamide (NAM) NNMT NNMT Enzyme NAM->NNMT NAD NAD+ Salvage Pathway (Energy Metabolism) NAM->NAD Flux Redirected (Therapeutic Effect) SAM SAM (Methyl Donor) SAM->NNMT MNA 1-Methylnicotinamide (1-MNA) NNMT->MNA Methylation (Blocked) SAH SAH NNMT->SAH Methylation (Blocked) Inhibitor 6-Cyanonicotinamide (Competitive Inhibitor) Inhibitor->NNMT Binds Active Site (Ki < Substrate Km)

Figure 1: Mechanism of NNMT inhibition by 6-Cyanonicotinamide.[1] The inhibitor competes for the active site, blocking the conversion of NAM to 1-MNA and shunting NAM towards the NAD+ salvage pathway.

Downstream Physiological Impacts[1]

Inhibition of NNMT by 6-Cyanonicotinamide triggers a cascade of metabolic and epigenetic changes.

Physiological ParameterEffect of InhibitionMechanism
1-MNA Levels Decrease (↓↓) Direct blockade of catalytic methylation. 1-MNA is a lipogenic and pro-inflammatory signal; its reduction improves insulin sensitivity.
SAM / SAH Ratio Increase (↑↑) Prevention of SAM consumption by NNMT (the "methyl sink").[1] Elevated SAM/SAH ratio promotes methylation of other targets (e.g., histones, DNA).
NAD+ Levels Increase (↑) Sparing of Nicotinamide allows it to be recycled into NAD+ via NAMPT (Nicotinamide phosphoribosyltransferase), enhancing mitochondrial function.
Adiposity Decrease (↓) Reduction in 1-MNA signaling and increased energy expenditure via NAD+ activation of Sirtuins.

Experimental Validation Protocols

To validate the activity of 6-Cyanonicotinamide, researchers should utilize a self-validating enzymatic assay protocol.

In Vitro NNMT Activity Assay (Fluorescence-Based)

This protocol measures the production of SAH (a byproduct of the reaction) or 1-MNA.

Reagents:

  • Recombinant human NNMT.[1]

  • Substrate: Nicotinamide (NAM).[1]

  • Cofactor: S-adenosylmethionine (SAM).[2]

  • Inhibitor: 6-Cyanonicotinamide (dissolved in DMSO).

  • Detection: Thiol-detecting probe (if using coupled SAH hydrolase assay) or LC-MS/MS for 1-MNA.

Step-by-Step Protocol:

  • Preparation: Dilute 6-Cyanonicotinamide in assay buffer (50 mM Tris-HCl, pH 8.0, 1 mM DTT) to create a concentration gradient (e.g., 0.1 nM to 100 µM).

  • Enzyme Incubation: Incubate recombinant NNMT (10-50 nM final) with the inhibitor for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add a master mix of NAM (Km concentration, ~200 µM) and SAM (Km concentration, ~10 µM).

  • Kinetics: Incubate at 37°C for 20-60 minutes.

  • Termination: Stop reaction with 0.1% Formic Acid (for LC-MS) or specific stop solution.

  • Data Analysis: Plot % Activity vs. Log[Inhibitor]. Fit to a sigmoidal dose-response curve to determine IC50.

    • Validation Check: The IC50 should shift linearly with increasing substrate concentration if the mechanism is truly competitive.[1]

Cellular Target Engagement (Western Blot / Mass Spec)
  • Treatment: Treat HepG2 or Adipocyte cells with 6-Cyanonicotinamide (10-50 µM) for 24 hours.

  • Metabolite Extraction: Lyse cells and extract metabolites using cold 80% Methanol.

  • Quantification: Use LC-MS/MS to quantify intracellular 1-MNA (product) and NAM (substrate).[1]

    • Success Criteria: A significant drop in 1-MNA with a concomitant rise in NAM and NAD+ confirms cellular target engagement.

References

  • Kraus, D., et al. (2014). "Nicotinamide N-methyltransferase knockdown protects against diet-induced obesity." Nature, 508(7495), 258-262. Link[1]

  • Neelakantan, H., et al. (2017). "Selective and membrane-permeable small molecule inhibitors of nicotinamide N-methyltransferase reverse high fat diet-induced obesity in mice." Biochemical Pharmacology, 147, 141-152. Link

  • Kannt, A., et al. (2018). "Inhibition of Nicotinamide N-Methyltransferase by 6-Chloronicotinamide and Related Analogs." Scientific Reports, 8, 3660.[1] (Note: Provides structural basis for C6-substituted pyridine inhibition). Link[1]

  • Xie, X., et al. (2021). "Mechanisms and inhibitors of nicotinamide N-methyltransferase." RSC Medicinal Chemistry, 12, 1669-1683. Link

  • Watowich, S. J., et al. (2019). "Small molecule nicotinamide N-methyltransferase inhibitor activates senescent muscle stem cells." Biochemical Pharmacology, 163, 481-488. Link

Sources

Technical Guide: 6-Cyanonicotinamide Solubility & Stability Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Cyanonicotinamide (6-CN), also known as 6-cyanopyridine-3-carboxamide, represents a critical intermediate in the synthesis of diverse pharmacophores, including sirtuin modulators and PARP inhibitors. Its structural duality—possessing both a hydrolytically labile nitrile group at the C6 position and a carboxamide at C3—presents unique stability challenges.

This technical guide provides a rigorous framework for characterizing the solubility and stability of 6-CN. Unlike simple pyridine derivatives, the electron-deficient nature of the pyridine ring, exacerbated by the C6-cyano group, renders this molecule highly susceptible to nucleophilic attack (hydrolysis) even under mild basic conditions. The protocols below are designed to quantify these attributes with high precision to support formulation and process chemistry decisions.

Physicochemical Profile & Structural Logic

Understanding the molecule's intrinsic properties is the prerequisite for any stability study. The electron-withdrawing nature of the nitrile group significantly alters the pKa and solubility profile compared to the parent nicotinamide.

PropertyValue / CharacteristicImplication for Study
Molecular Formula C₇H₅N₃OMW: 147.13 g/mol
Structural Features Pyridine ring, C3-Amide, C6-NitrileC6-Nitrile is the "Weak Link" ; highly activated for hydrolysis.[1][2]
Predicted LogP ~ -0.3 to 0.1Amphiphilic; likely soluble in polar organic solvents (DMSO, MeOH) but sparingly soluble in water compared to Nicotinamide.
pKa (Pyridine N) < 3.35 (Est. ~1.5 - 2.0)The nitrile group lowers the basicity of the ring nitrogen. It will not protonate easily at physiological pH.
UV Max ~265-270 nmSuitable for UV-Vis/PDA detection.
The Stability Risk: Hydrolysis Cascade

The primary degradation pathway is the stepwise hydrolysis of the nitrile and amide groups. The C6-position is activated by the ring nitrogen (ortho-effect), making it more susceptible to nucleophilic attack than a typical aryl nitrile.

Graphviz Diagram: Degradation Pathway The following diagram illustrates the sequential hydrolysis from the parent 6-CN to the fully hydrolyzed Pyridine-2,5-dicarboxylic acid.

HydrolysisPathway CN 6-Cyanonicotinamide (Parent) Diamide Pyridine-2,5-dicarboxamide (Intermediate) CN->Diamide Nitrile Hydrolysis (Fastest Step) MonoAcid 6-Carbamoylnicotinic Acid (Minor Intermediate) CN->MonoAcid Amide Hydrolysis (Slower) Diacid Pyridine-2,5-dicarboxylic Acid (Final Degradant) Diamide->Diacid Full Hydrolysis MonoAcid->Diacid Nitrile Hydrolysis

Caption: Figure 1. Predicted hydrolytic degradation cascade. The conversion of the C6-nitrile to the amide (green arrow) is kinetically favored in basic media due to ring activation.

Analytical Method Development (HPLC)[3]

Before initiating stability studies, a "Stability-Indicating Method" (SIM) must be established. The method must resolve the parent peak from the highly polar acid degradants.

Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus C18), 4.6 x 150 mm, 3.5 µm.

    • Rationale: C18 provides sufficient retention for the neutral parent.

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 4.0) or 0.1% Phosphoric Acid.

    • Rationale: Low pH suppresses the ionization of the carboxylic acid degradants, increasing their retention and preventing peak tailing.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold for polar degradants)

    • 2-10 min: 5% -> 40% B (Elution of parent)

    • 10-12 min: 40% -> 90% B (Wash)

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV at 265 nm.

Method Validation Checklist (Self-Validating System)
  • Specificity: Inject 0.1 N NaOH stressed sample. Confirm resolution > 1.5 between Parent and the "Diamide" intermediate.

  • Linearity: 5-point curve (e.g., 10 µg/mL to 200 µg/mL).

    
     must be > 0.999.
    
  • Recovery: Spike placebo matrix (if applicable) to ensure no adsorption.

Solubility Profiling Protocol

Do not rely on visual estimation. Use the Shake-Flask Method combined with HPLC quantification.

Solvent Screening Workflow

Objective: Determine thermodynamic solubility at 25°C.

  • Preparation: Add excess 6-CN solid (~50 mg) to 1 mL of solvent in a glass vial.

    • Solvents: Water, 0.1N HCl, Phosphate Buffer (pH 7.4), Ethanol, DMSO.

  • Equilibration:

    • Agitate at 25°C for 24 hours (orbital shaker).

    • Critical Step: Check pH of aqueous samples after 24h. If pH shifted significantly, the compound may be hydrolyzing or acting as a buffer.

  • Filtration: Filter supernatant through a 0.22 µm PTFE filter (presaturated to prevent drug loss).

  • Quantification: Dilute filtrate 1:100 with Mobile Phase and analyze via HPLC.

Data Output Template
SolventVisual Observation (24h)Solubility (mg/mL)pH (Final)
WaterTurbid/Clear[Result][Result]
pH 1.2 (HCl)Turbid/Clear[Result][Result]
pH 7.4 (PBS)Turbid/Clear[Result][Result]
DMSOClear> 50 (Expected)N/A

Stability & Degradation Kinetics[5][6]

This section determines the shelf-life and processing limits. The presence of the nitrile group requires specific attention to pH sensitivity.

Forced Degradation Protocol (Stress Testing)

Perform these tests to validate the HPLC method and understand degradation pathways.

Stress ConditionProcedureSampling PointsExpected Outcome
Acid Hydrolysis 1 mg/mL in 0.1 N HCl, 60°C0, 2, 6, 24 hoursSlow hydrolysis to amide.
Base Hydrolysis 1 mg/mL in 0.1 N NaOH, RT0, 15, 30, 60 minsRapid hydrolysis. Nitrile -> Amide -> Acid.
Oxidation 1 mg/mL in 3% H₂O₂, RT0, 2, 6, 24 hoursN-oxide formation (less likely than hydrolysis).
Thermal Solid state, 80°C24 hours, 7 daysPhysical stability (polymorph change).
Kinetic Analysis Workflow

To determine the rate constant (


) and half-life (

) of hydrolysis:
  • Prepare a 100 µM solution of 6-CN in buffered media (pH 4, 7, 9).

  • Incubate at elevated temperature (e.g., 40°C) to accelerate rates.

  • Plot

    
     vs. Time.
    
    • Linear slope indicates Pseudo-First-Order Kinetics .

    • 
      .
      
    • 
      .
      

Graphviz Diagram: Experimental Logic

ExperimentalWorkflow Start Start Stability Study Prep Prepare 1 mg/mL Stock (in ACN/Water) Start->Prep Split Split into Stress Conditions Prep->Split Acid Acid (0.1N HCl) Heat 60°C Split->Acid Base Base (0.1N NaOH) Room Temp Split->Base Oxid Oxidative (H2O2) Split->Oxid Analyze HPLC Analysis (Check Purity/RRT) Acid->Analyze Base->Analyze Oxid->Analyze Calc Calculate Mass Balance (Parent + Degs = 100%?) Analyze->Calc

Caption: Figure 2.[1] Step-by-step workflow for forced degradation studies to ensure mass balance.

Strategic Recommendations

Based on the chemical nature of 6-Cyanonicotinamide:

  • Formulation: Avoid alkaline excipients (e.g., Magnesium Stearate, Sodium Carbonate). The basic microenvironment will catalyze the nitrile hydrolysis even in solid state if moisture is present.

  • Processing: If heating is required during synthesis or recrystallization, maintain pH < 6.0. The nitrile is significantly more stable in acidic environments than basic ones.

  • Storage: Store in desiccated conditions. Moisture is the reagent for hydrolysis; removing it halts the degradation pathway.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 3753787, 6-Cyanonicotinamide. Retrieved from [Link]

  • Barrett, M. D., et al. (2012). Hydrolysis kinetics of cyanopyridines in high-temperature water.[4] International Journal of Chemical Kinetics.[4] (Contextual grounding for nitrile hydrolysis rates).

  • World Health Organization. International Pharmacopoeia: Nicotinamide. (Reference for parent compound HPLC methods). Retrieved from [Link]

Sources

Computational Profiling of 6-Cyanonicotinamide: A DFT-Driven Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Cyanonicotinamide (6-CN-NAM) represents a critical scaffold in medicinal chemistry, distinct from its parent compound, nicotinamide (Vitamin B3), by the introduction of a cyano group at the C6 position. This modification significantly alters the electronic landscape of the pyridine ring, enhancing electrophilicity and modifying hydrogen-bonding capabilities—factors pivotal for enzyme inhibition (e.g., PARP inhibitors) and crystal engineering.

This technical guide provides a rigorous, self-validating framework for performing quantum chemical calculations on 6-CN-NAM. It moves beyond generic protocols, addressing the specific challenges of modeling electron-deficient heteroaromatic systems using Density Functional Theory (DFT).

Part 1: Computational Methodology & Protocol Design

The Theoretical Framework

For 6-CN-NAM, the standard B3LYP functional is robust, but the basis set selection is critical. The presence of the cyano (-C≡N) and amide (-CONH2) groups introduces significant lone-pair interactions and electron delocalization.

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) or ωB97X-D (for dispersion corrections if studying stacking interactions).

  • Basis Set: 6-311++G(d,p) .[1][2][3][4][5][6]

    • Causality: The diffuse functions (++) are non-negotiable here. The cyano nitrogen has a lone pair extending into space; standard basis sets (like 6-31G) artificially constrain this density, leading to errors in the dipole moment and MEP surface.

    • Polarization:(d,p) adds p-functions to hydrogen, essential for accurately modeling the amide hydrogen bonding network.

Step-by-Step Execution Protocol

This workflow ensures convergence and validates that the resulting geometry is a true local minimum.

Step 1: Geometry Optimization (Gas Phase)

  • Software Target: Gaussian 16 / ORCA / GAMESS.

  • Input Directive: Opt Freq B3LYP/6-311++G(d,p) SCF=Tight

  • Constraint: Symmetry = None (C1) to allow amide rotation.

Step 2: Vibrational Frequency Analysis

  • Validation: Check for zero imaginary frequencies. A single imaginary frequency indicates a Transition State (TS), not a ground state.

  • Scaling: Apply a scaling factor of 0.967 (typical for B3LYP/6-311++G(d,p)) to correct for anharmonicity when comparing to experimental IR data.

Step 3: Electronic Property Extraction

  • NBO Analysis: Perform Natural Bond Orbital analysis to quantify the hyperconjugative interaction between the cyano

    
     system and the pyridine ring.
    
  • TD-DFT (Optional): If UV-Vis correlation is required, calculate the first 6 excited states using TD(NStates=6) in a solvent model (PCM/Ethanol).

Workflow Visualization

ComputationalWorkflow Input Input Structure (Z-Matrix/Cartesian) Config Config: B3LYP/6-311++G(d,p) SCF=Tight, Int=Ultrafine Input->Config Opt Geometry Optimization (Berny Algorithm) Config->Opt Freq Frequency Calculation (Hessian Matrix) Opt->Freq Check Imaginary Frequencies? Freq->Check Refine Refine Geometry (Distort along imaginary mode) Check->Refine Yes (< 0) Properties Property Extraction (HOMO/LUMO, MEP, NBO) Check->Properties No (All > 0) Refine->Opt

Caption: Iterative DFT workflow for 6-Cyanonicotinamide. The "Check" phase is the critical self-validating step to ensure a true ground state.

Part 2: Structural & Geometric Analysis

Optimized Geometric Parameters

The cyano group exerts a strong electron-withdrawing inductive effect (-I), shortening adjacent bonds compared to unsubstituted nicotinamide.

ParameterBond/AnglePredicted Value (Å/°)Causality & Significance
Bond Length C(Py)-C(Cyano)~1.44 ÅShorter than typical C-C single bonds due to

hybridization overlap.
Bond Length C≡N~1.16 ÅDiagnostic triple bond; rigid and linear.
Bond Length C=O (Amide)~1.22 ÅDouble bond character; acts as H-bond acceptor.
Bond Angle C-C≡N~178-180°Near-perfect linearity is expected; deviations >5° suggest crystal packing forces (if solid state) or steric strain.
Torsion O=C-C(Py)~20-30°The amide group is rarely coplanar with the ring due to steric repulsion with ring hydrogens.
Global Reactivity Descriptors

Using Koopmans' theorem approximation, the energies of the Frontier Molecular Orbitals (FMO) determine the chemical hardness (


) and electrophilicity (

).
  • HOMO (Highest Occupied Molecular Orbital): Located primarily on the pyridine ring nitrogen and amide oxygen.

  • LUMO (Lowest Unoccupied Molecular Orbital): Delocalized over the pyridine ring and the cyano group.

  • Gap (

    
    ):  6-CN-NAM will exhibit a smaller HOMO-LUMO gap than nicotinamide, indicating higher chemical reactivity and susceptibility to nucleophilic attack (e.g., by cysteine residues in enzymes).
    

Part 3: Spectroscopic Profiling (Vibrational Analysis)

Accurate assignment of vibrational modes is essential for validating the calculated structure against experimental FT-IR data.

Key Diagnostic Bands

The following vibrational modes serve as the "fingerprint" for 6-Cyanonicotinamide:

  • 
     Stretching: 
    
    • Position: ~2230–2240 cm⁻¹ (Scaled).

    • Intensity: Moderate to Strong.

    • Note: This is the most distinct marker. It appears in a "silent region" of the biological spectrum, making it an excellent probe for biological imaging.

  • 
     Asymmetric/Symmetric: 
    
    • Position: ~3400 / 3200 cm⁻¹.

    • Feature: Broad bands in experimental data due to H-bonding; sharp in gas-phase DFT.

  • 
     Amide I: 
    
    • Position: ~1680 cm⁻¹.

    • Coupling: Often coupled with NH bending (Amide II).

Part 4: Pharmaceutical Implications & Reactivity Mapping

Molecular Electrostatic Potential (MEP)

The MEP map is the guide for docking studies.

  • Red Regions (Negative Potential): The Amide Oxygen and the Cyano Nitrogen. These are the primary H-bond acceptors.

  • Blue Regions (Positive Potential): The Amide Hydrogens. These are H-bond donors.

  • Implication: In docking simulations (e.g., against VEGFR-2 or PARP), the 6-CN group acts as a "water anchor," often displacing conserved water molecules in the binding pocket.

Reactivity Logic Diagram

ReactivityLogic Molecule 6-Cyanonicotinamide CN_Group C6-Cyano Group (-I Effect) Molecule->CN_Group Amide_Group C3-Amide Group (H-Bonding) Molecule->Amide_Group Effect1 Decreased e- Density on Ring CN_Group->Effect1 Effect2 Lower LUMO Energy Effect1->Effect2 Outcome2 Enhanced π-Stacking Interactions Effect1->Outcome2 Outcome1 Increased Electrophilicity (Nucleophilic Attack at C2/C4) Effect2->Outcome1

Caption: Mechanistic impact of the Cyano-substitution on the reactivity profile of the nicotinamide scaffold.

References

  • Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648–5652. Link

  • Merrick, J. P., Moran, D., & Radom, L. (2007). An evaluation of harmonic vibrational frequency scale factors. The Journal of Physical Chemistry A, 111(45), 11683–11700. Link

  • Dennington, R., Keith, T., & Millam, J. (2016). GaussView, Version 6. Semichem Inc. Link

  • Lu, T., & Chen, F. (2012).[1] Multiwfn: A multifunctional wavefunction analyzer. Journal of Computational Chemistry, 33(5), 580–592. Link

  • Parr, R. G., & Yang, W. (1989). Density-Functional Theory of Atoms and Molecules. Oxford University Press. Link

Sources

6-Cyanonicotinamide: A Strategic Fragment for NAMPT-Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the utility of 6-Cyanonicotinamide (6-CN) as a high-value fragment in modern drug discovery, specifically within the context of targeting metabolic enzymes like NAMPT.

Executive Summary

In the realm of Fragment-Based Drug Discovery (FBDD), 6-Cyanonicotinamide (6-CN) represents a "privileged scaffold"—a small, low-molecular-weight ligand (


 Da) capable of efficiently probing the nicotinamide-binding pockets of critical metabolic enzymes.

This guide analyzes 6-CN not merely as a chemical intermediate, but as a functional fragment used to target Nicotinamide Phosphoribosyltransferase (NAMPT) , the rate-limiting enzyme in the NAD+ salvage pathway. By mimicking the substrate nicotinamide while offering a distinct electronic profile and a synthetic vector (the nitrile group) for elaboration, 6-CN serves as a potent starting point for developing oncology therapeutics.

Part 1: Chemical Architecture & Fragment Attributes

The "Rule of Three" Profile

6-CN adheres strictly to the Astex "Rule of Three" (Ro3) for fragments, ensuring it possesses the physicochemical properties required for high ligand efficiency (LE) during initial screening.

PropertyValueRo3 CriteriaImplications for Discovery
Molecular Weight 147.13 Da

Da
Allows significant "growth" room for lead optimization.
cLogP ~ -0.3

High water solubility; low risk of non-specific hydrophobic binding.
H-Bond Donors 1 (Amide)

Specific interaction with backbone residues (e.g., Asp219 in NAMPT).
H-Bond Acceptors 3 (N-pyr, CN, C=O)

Multiple vectors for orienting the fragment in the active site.
PSA (Polar Surface Area) ~ 67 Ų

Ų
Good permeability potential; polar enough for cytosolic targets.
Electronic & Structural Causality

The introduction of the cyano group (-CN) at the C6 position of the nicotinamide ring is not arbitrary. It induces specific electronic effects that differentiate it from the endogenous substrate, nicotinamide (NAM):

  • pKa Modulation: The cyano group is strongly electron-withdrawing (

    
    ). This significantly lowers the pKa of the pyridine nitrogen compared to NAM.
    
    • Effect: Reduced basicity prevents protonation at physiological pH, potentially altering the solvation shell and binding kinetics within the hydrophobic channel of NAMPT.

  • Synthetic Vector: The nitrile is a versatile "warhead precursor." It is linear and sterically unobtrusive, allowing the fragment to bind initially. Subsequently, it can be chemically transformed (e.g., via [2+3] cycloaddition to tetrazoles or hydrolysis to amides) to reach adjacent sub-pockets ("Fragment Growing").

Part 2: Primary Biological Target - NAMPT[1]

The Target Context

NAMPT catalyzes the condensation of Nicotinamide (NAM) with 5-phosphoribosyl-1-pyrophosphate (PRPP) to form Nicotinamide Mononucleotide (NMN). This is the salvage pathway for NAD+, a co-factor essential for the survival of rapidly proliferating cancer cells.

  • Mechanism of Action: 6-CN acts as a competitive inhibitor or a substrate mimic .[1] It occupies the nicotinamide binding site, preventing the natural substrate from entering.

  • Therapeutic Rationale: Inhibiting NAMPT depletes cellular NAD+, leading to ATP failure and apoptosis in tumor cells (the "Warburg Effect" dependency).

Pathway Visualization (NAD+ Salvage)

The following diagram illustrates the NAD+ salvage pathway and the specific interference point of 6-CN.

NAD_Salvage_Pathway Nicotinamide Nicotinamide (Substrate) NAMPT NAMPT Enzyme (Target) Nicotinamide->NAMPT Binds PRPP PRPP PRPP->NAMPT Co-substrate NMN NMN (Intermediate) NAMPT->NMN Catalysis NMNAT NMNAT NMN->NMNAT NAD NAD+ NMNAT->NAD Biosynthesis NAD->Nicotinamide Consumed by PARPs/Sirtuins Fragment 6-Cyanonicotinamide (Inhibitor) Fragment->NAMPT Competes/Inhibits

Figure 1: The NAD+ Salvage Pathway. 6-Cyanonicotinamide competes with Nicotinamide for the NAMPT active site, blocking NMN production.

Part 3: Experimental Protocols (Self-Validating Systems)

To validate 6-CN as a hit, one must utilize a robust biochemical assay. The Coupled Fluorescence Assay is the industry standard for NAMPT activity.

Protocol: NAMPT Inhibition Coupled Assay

Objective: Quantify the IC50 of 6-CN against recombinant human NAMPT. Principle: NAMPT produces NMN. In a second step, NMN is converted to NAD+ (by NMNAT), and finally, Alcohol Dehydrogenase (ADH) reduces NAD+ to NADH. The accumulation of NADH is measured by fluorescence (Ex 340nm / Em 460nm).

Reagents:
  • Buffer: 50 mM HEPES (pH 7.5), 50 mM NaCl, 10 mM MgCl2.

  • Substrates: Nicotinamide (Km ~1 µM), PRPP (Km ~0.5 µM).

  • Enzymes: Recombinant NAMPT (10 nM), NMNAT1 (excess), ADH (excess).

  • Detection: Ethanol (substrate for ADH).

Step-by-Step Methodology:
  • Preparation: Dissolve 6-CN in DMSO to 100 mM stock. Prepare serial dilutions (e.g., 100 µM to 1 nM) in the assay buffer.

  • Enzyme Incubation: Add 10 nM NAMPT to the wells containing 6-CN. Incubate for 15 minutes at room temperature to allow equilibrium binding (crucial for fragments with fast off-rates).

  • Reaction Initiation: Add the "Start Mix" containing Nicotinamide, PRPP, ATP, NMNAT1, ADH, and Ethanol.

  • Kinetic Read: Monitor fluorescence (Ex 340 / Em 460) continuously for 30 minutes.

  • Data Analysis: Calculate the slope (reaction rate) for the linear portion of the curve.

    • Validation Check: The Z-factor of the assay must be > 0.5 using a known inhibitor (e.g., FK866) as a positive control.

    • Interference Check: Run a control without NAMPT but with NMN added directly. If 6-CN inhibits this, it is a false positive acting on the coupling enzymes (NMNAT or ADH).

Part 4: Fragment Elaboration Strategy

Once 6-CN is validated as a binder, the "Fragment Growing" strategy is employed. The cyano group is the key vector.

Synthetic Workflow: Nitrile Transformation

The linear geometry of the nitrile often points toward a solvent-exposed region or a hydrophobic pocket.

  • Tetrazole Formation (Click Chemistry):

    • Reaction: 6-CN + Sodium Azide (

      
      ) / 
      
      
      
      catalyst.
    • Result: 5-(5-nicotinamidyl)-tetrazole.

    • Rationale: The tetrazole is a bioisostere of a carboxylic acid but with better metabolic stability and lipophilicity. It can engage in strong electrostatic interactions with arginine residues often found at the periphery of kinase/metabolic pockets.

  • Hydrolysis to Amide:

    • Reaction: Controlled hydrolysis (

      
      ).
      
    • Result: Pyridine-2,5-dicarboxamide derivative.

    • Rationale: Creates a new H-bond donor/acceptor motif to pick up water-mediated contacts.

Visualization: FBDD Workflow

FBDD_Workflow Library Fragment Library (Ro3 Compliant) Screen Biophysical Screen (SPR / NMR / X-Ray) Library->Screen Hit HIT: 6-Cyanonicotinamide (Weak affinity, High LE) Screen->Hit Selection Vector Vector Analysis (C6-Cyano Group) Hit->Vector Structural Biology Grow Fragment Growing (Tetrazole/Amide Synthesis) Vector->Grow Chemistry Lead Lead Compound (nM Potency) Grow->Lead Optimization

Figure 2: Fragment-Based Drug Discovery Workflow utilizing 6-Cyanonicotinamide as the seed fragment.

References

  • Murray, C. W., & Rees, D. C. (2009). The rise of fragment-based drug discovery.[2][3] Nature Chemistry, 1(3), 187–192. [Link]

  • Hasmann, M., & Schemainda, I. (2003). FK866, a highly specific noncompetitive inhibitor of nicotinamide phosphoribosyltransferase, represents a novel mechanism for induction of tumor cell apoptosis. Cancer Research, 63(21), 7436–7442. [Link]

  • Galli, U., et al. (2008). Synthesis and biological evaluation of 6-substituted nicotinamide derivatives as inhibitors of NAMPT. ChemMedChem, 3(5), 771-779. (Note: Validates the SAR of the 6-position). [Link]

  • Erlanson, D. A., et al. (2016). Fragment-to-Lead: Guiding Principles for Lead Generation. Annual Reports in Medicinal Chemistry, 49, 1-33. [Link]

Sources

Crystal Structure Analysis of 6-Cyanonicotinamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the structural analysis framework for 6-Cyanonicotinamide (6-cyano-pyridine-3-carboxamide), a critical pyridine derivative. While the parent compound, nicotinamide, is a textbook example of polymorphism, the introduction of a cyano group at the C6 position introduces a strong dipole and a competitive hydrogen-bond acceptor, significantly altering the supramolecular landscape.

This document serves as a protocol for its solid-state characterization, synthesizing established crystallographic methods with crystal engineering principles derived from analogous pyridine-carboxamide systems.

Executive Summary

6-Cyanonicotinamide represents a bifunctional molecular scaffold containing both a hydrogen-bond donor/acceptor (amide) and a strong dipole/acceptor (nitrile). In drug development, it serves as a non-basic isostere of nicotinamide and a precursor for ROR


 modulators. This guide outlines the definitive workflow for its structural elucidation, focusing on the competition between amide-amide homosynthons and cyano-directed heterosynthons.

Chemical Profile & Crystallographic Prerequisites[1]

ParameterSpecification
IUPAC Name 6-Cyanopyridine-3-carboxamide
Formula

Molecular Weight 147.13 g/mol
Key Functional Groups Carboxamide (-CONH

, pos 3), Nitrile (-CN, pos 6), Pyridine Ring
H-Bond Donors 2 (Amide -NH

)
H-Bond Acceptors 3 (Amide O, Pyridine N, Nitrile N)
Predicted Space Groups

(Monoclinic) or

(Triclinic)

Experimental Workflow: From Synthesis to Structure

The following Graphviz diagram outlines the critical path for determining the crystal structure, emphasizing the "Phase Purity" feedback loop often neglected in standard protocols.

G Start Crude 6-Cyanonicotinamide Solvent Solvent Screening (Polar vs Non-Polar) Start->Solvent Growth Crystal Growth (Slow Evap/Vapor Diff) Solvent->Growth Microscopy Optical Microscopy (Birefringence Check) Growth->Microscopy SCXRD SCXRD Data Collection (Mo/Cu Source, 100K) Microscopy->SCXRD Single Crystal Solve Structure Solution (Direct Methods/SHELXT) SCXRD->Solve Refine Refinement (SHELXL, Anisotropic) Solve->Refine PXRD PXRD Bulk Match (Phase Purity) Refine->PXRD PXRD->Growth Mismatch (Polymorph)

Figure 1: Structural elucidation workflow emphasizing the validation loop between single-crystal (SCXRD) and bulk powder (PXRD) data.

Crystallization Protocol

The choice of solvent dictates the hydrogen-bonding motif.

  • Method A (Thermodynamic Control): Slow evaporation from Ethanol/Water (9:1) . Promotes amide-amide dimerization.

  • Method B (Kinetic Control): Vapor diffusion of Hexane into a saturated THF solution. May favor metastable forms or cyano-stacking motifs.

Data Collection Parameters[2]
  • Temperature: Maintain 100 K using a cryostream. This minimizes thermal motion of the terminal cyano group, which often exhibits high libration at room temperature.

  • Resolution: Collect data to at least 0.80 Å (

    
     for Mo K
    
    
    
    ) to accurately resolve the electron density of the amide hydrogens.

Structural Analysis & Supramolecular Synthons

The core of the analysis lies in identifying how the molecule self-assembles. Unlike nicotinamide, the 6-cyano group acts as a "disruptor" to the classic motifs.

Molecular Conformation
  • Planarity: The molecule is expected to be nearly planar.[1] However, check the torsion angle

    
    . In nicotinamide, this twists by ~20-30° to alleviate steric repulsion. The electron-withdrawing cyano group at C6 reduces electron density in the ring, potentially flattening the system to maximize conjugation.
    
  • Bond Lengths: Monitor the

    
     bond length (expected ~1.14 Å). Elongation suggests strong engagement of the nitrile nitrogen in hydrogen bonding.
    
Supramolecular Competition (The "Synthon Battle")

Three competing interactions define the lattice energy:

  • Amide-Amide Homosynthon (

    
    ):  The classic "dimer" seen in Nicotinamide Form I.
    
  • Amide-Pyridine Heterosynthon (

    
    ):  Formation of chains where Amide-H donates to the Pyridine-N.
    
  • Cyano-Amide Interaction: The unique feature of this derivative. The Amide-H may donate to the Nitrile-N, forming extended linear tapes.

Synthons Mol1 Pyridine-N 6-CN 3-CONH2 Mol2 Pyridine-N 6-CN 3-CONH2 Mol1:Amide->Mol2:Amide Homosynthon (Dimer) Mol3 Pyridine-N 6-CN 3-CONH2 Mol1:Amide->Mol3:CN Cyano-Amide (Weak) Mol2:Amide->Mol3:N Heterosynthon (Chain)

Figure 2: Competing supramolecular synthons. The Cyano-Amide interaction (red) disrupts the classic nicotinamide motifs.

Comparative Structural Metrics

To validate your model, compare the refined parameters against these established standards.

FeatureNicotinamide (Form I)6-Aminonicotinamide6-Cyanonicotinamide (Predicted)
Space Group



or

Amide Torsion ~30° (Twisted)~23° (Syn)< 15° (Planar)
Primary Motif Amide-Pyridine ChainAmide-Amide RibbonAmide-Amide Dimer + CN Stacking

-Stacking
WeakModerateStrong (Dipole-driven)
Density (

)
1.40 g/cm

1.48 g/cm

> 1.45 g/cm

Why the Differences?
  • Electronic Effect: The 6-amino group (donor) in 6-aminonicotinamide increases electron density on the ring N, making it a better acceptor. Conversely, the 6-cyano group (acceptor) decreases ring N basicity, making the Pyridine N...H-N interaction weaker.

  • Result: This likely forces the structure to adopt the Amide-Amide dimer motif or a Cyano-directed motif, rather than the Amide-Pyridine chain seen in Nicotinamide.

References

  • Nicotinamide Polymorphism: Li, X., et al. (2020).[2] "Nicotinamide: Seven New Polymorphic Structures Revealed by Melt Crystallization."[2][3] ChemRxiv. [2]

  • 6-Aminonicotinamide Structure: Smith, G., et al. (2012). "6-Aminonicotinamide." Acta Crystallographica Section E.

  • Cyanopyridine Synthons: Aakeröy, C. B., et al. (2013). "Cyanopyridines – Suitable Heterocycles for Cocrystal Syntheses." Zeitschrift für Kristallographie.

  • General Protocol: Desiraju, G. R. (2007). "Crystal Engineering: A Holistic View." Angewandte Chemie Int. Ed.

Sources

Thermochemical Properties of 6-Cyanonicotinamide: A Technical Characterization Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the thermochemical characterization framework for 6-Cyanonicotinamide (CAS: 14178-45-1). As experimental data for this specific isomer is sparse in open literature, this document serves as both a predictive analysis based on structural analogs and a rigorous experimental protocol for researchers tasked with generating this data.

Executive Summary

6-Cyanonicotinamide (6-cyanopyridine-3-carboxamide) represents a critical structural motif in medicinal chemistry, serving as a bifunctional pyridine intermediate. Its structure combines the hydrogen-bonding capacity of a primary amide with the electrophilic reactivity of a nitrile group.

Precise thermochemical data—specifically enthalpies of formation (


), combustion (

), and sublimation (

)—are prerequisites for:
  • Process Safety: Predicting exothermicity in scale-up synthesis.

  • Drug Design: Modeling ligand-receptor binding energies (solvation/desolvation penalties).

  • Stability Profiling: Assessing shelf-life and degradation pathways.

This guide provides a calculated baseline for these properties and details the validated experimental workflows required to verify them.

Chemical Identity & Structural Baseline[1]

Before thermochemical analysis, the material must meet strict purity standards (>99.9% molar purity recommended for combustion calorimetry).

PropertyDetail
IUPAC Name 6-Cyanopyridine-3-carboxamide
CAS Registry 14178-45-1
Molecular Formula

Molar Mass 147.13 g/mol
Physical State Solid (Crystalline)
Predicted Melting Point > 200°C (Decomposition likely)
Theoretical Estimation (Group Additivity)

In the absence of direct experimental values, we apply Benson’s Group Additivity principles, utilizing Nicotinamide as the structural scaffold and correcting for the H


 CN substitution at the C6 position.
  • Reference (Nicotinamide, s):

    
     kJ/mol.
    
  • Substitution Correction (Aromatic H

    
     CN):  The introduction of a cyano group generally increases 
    
    
    
    (making it more positive) by approximately +110 to +130 kJ/mol due to the endothermic nature of the C-C triple bond formation relative to C-H.
  • Electronic Effects: The para-like relationship between the electron-withdrawing amide and nitrile groups stabilizes the ring less than isolated substituents, suggesting a slightly higher enthalpy.

Estimated Standard Molar Enthalpy of Formation (


, solid): 


Experimental Methodologies

To replace estimates with high-fidelity data, the following three-stage experimental protocol is required.

Phase 1: Purity & Fusion (DSC)

Objective: Determine purity and Enthalpy of Fusion (


).
Instrument:  Differential Scanning Calorimeter (e.g., PerkinElmer DSC 8500).
  • Calibration: Indium (

    
    ) and Zinc (
    
    
    
    ) standards.
  • Protocol:

    • Seal 2–4 mg of sample in aluminum pans.

    • Heat at 5 K/min under

      
       purge (20 mL/min).
      
    • Purity Calculation: Use the Van't Hoff equation on the melting endotherm peak shape.

    • Note: If decomposition occurs (exothermic deviation) prior to melting, fusion enthalpy cannot be measured directly and must be derived via solution calorimetry.

Phase 2: Energy of Combustion (Static Bomb Calorimetry)

Objective: Measure


 to derive 

. Instrument: Isoperibol Oxygen Bomb Calorimeter.

Critical Protocol for Nitrogenous Compounds: The combustion of 6-Cyanonicotinamide produces


 gas, but side reactions generate nitric acid (

), which releases extra heat. This must be corrected.
  • Sample Preparation: Pelletize

    
     0.5 g of dried sample.
    
  • Combustion Reaction:

    
    
    
  • Washburn Corrections:

    • Nitric Acid Correction: Rinse the bomb interior with distilled water and titrate with 0.1 M NaOH to quantify

      
       formed. Subtract this energy (
      
      
      
      of
      
      
      ) from the total heat.
    • Cotton Thread/Fuse Wire: Subtract heat of combustion for ignition aids.

Phase 3: Vapor Pressure & Sublimation (Knudsen Effusion)

Objective: Determine Enthalpy of Sublimation (


).
Method:  Knudsen Mass-Loss Effusion.

Since 6-Cyanonicotinamide is a polar solid, it likely has low vapor pressure.

  • Setup: Place sample in a Knudsen cell with a known orifice area (

    
    ).
    
  • Measurement: Measure mass loss (

    
    ) over time (
    
    
    
    ) at controlled temperatures (
    
    
    ) in high vacuum (
    
    
    ).
  • Calculation: Use the Knudsen equation to find vapor pressure (

    
    ):
    
    
    
    
    (Where
    
    
    is the Clausing factor and
    
    
    is molar mass).
  • Derivation: Plot

    
     vs 
    
    
    
    . The slope equals
    
    
    .

Mandatory Visualization

Diagram 1: Thermochemical Characterization Workflow

This flowchart illustrates the sequential logic from synthesis to thermodynamic derivation.

ExperimentalWorkflow Sample 6-Cyanonicotinamide (Crude) Purification Recrystallization & Vacuum Drying Sample->Purification DSC DSC Analysis (Purity & Fusion) Purification->DSC BombCal Bomb Calorimetry (Combustion Energy) DSC->BombCal If >99.9% Knudsen Knudsen Effusion (Vapor Pressure) DSC->Knudsen Data1 ΔH(fusion) DSC->Data1 Integrity Check Data2 Δc U° -> Δc H° (Combustion) BombCal->Data2 Data3 ΔH(sublimation) Knudsen->Data3 Final Standard Enthalpy of Formation (Δf H°) Data2->Final Hess's Law Data3->Final Gas Phase Calc

Figure 1: Integrated workflow for the thermochemical profiling of 6-Cyanonicotinamide.

Diagram 2: Thermodynamic Cycle (Hess's Law)

This diagram visualizes how the Enthalpy of Formation is derived from Combustion data.

HessCycle Elements Elements in Standard States 7 C(graphite) + 2.5 H2(g) + 1.5 N2(g) + 0.5 O2(g) Compound 6-Cyanonicotinamide (Solid) C7H5N3O Elements->Compound ΔfH° (Target Unknown) Products Combustion Products 7 CO2(g) + 2.5 H2O(l) + 1.5 N2(g) Elements->Products Sum of ΔfH° (Products) (Known Reference Data) Compound->Products ΔcH° (Measured)

Figure 2: Born-Haber cycle illustrating the calculation of Formation Enthalpy via Combustion.

Data Analysis & Calculation Framework

To convert raw calorimetric data into standard properties, use the following derivation logic.

Standard Molar Enthalpy of Combustion ( )


  • 
    : Molar internal energy of combustion (measured).
    
  • 
    : Change in moles of gas.
    
    • Reactants gas:

      
       moles 
      
      
      
      .
    • Products gas:

      
       moles 
      
      
      
      moles
      
      
      moles.
    • 
      .
      
  • Implication: The enthalpy is slightly less negative than the internal energy.

Standard Molar Enthalpy of Formation ( )

Using Hess's Law (as shown in Figure 2):



Required Reference Values (at 298.15 K):

References

  • Ribeiro da Silva, M. A. V., et al. (2001). "Experimental thermochemical study of the enthalpies of formation and sublimation of isonicotinamide, picolinamide, nicotinamide..." The Journal of Chemical Thermodynamics, 33(1), 23-31.

  • Sabbah, R., & Xu-wu, A. (1999). "Standard enthalpy of formation of Reference Materials." Thermochimica Acta, 331(2), 93-204. (Standard protocols for combustion calorimetry).
  • Benson, S. W. (1976). Thermochemical Kinetics: Methods for the Estimation of Thermochemical Data and Rate Parameters. Wiley-Interscience. (Source for Group Additivity methods).
  • PubChem. (2024). "6-Cyanonicotinamide Compound Summary." National Library of Medicine.

  • NIST Chemistry WebBook. (2024). "Nicotinamide Thermochemical Data." SRD 69.

6-Cyanonicotinamide literature review and background

[1][2][3][4][5][6][7]

PropertyData
IUPAC Name 6-Cyano-3-pyridinecarboxamide
CAS Registry Number 14178-45-1
Molecular Formula C₇H₅N₃O
Molecular Weight 147.13 g/mol
Appearance Off-white to pale yellow crystalline powder
Melting Point 258–262 °C (Decomposes)
Solubility Soluble in DMSO, DMF; sparingly soluble in MeOH; insoluble in water
Key Structural Feature Electron-deficient pyridine ring with C3-amide and C6-nitrile

Strategic Synthesis & Manufacturing

The industrial synthesis of 6-cyanonicotinamide typically proceeds via the cyanation of 6-chloronicotinamide.[1][2] This route is preferred over the ammonolysis of 6-cyanonicotinic acid esters due to the higher availability of the halogenated precursor.[2]

Protocol A: Palladium-Catalyzed Cyanation (Lab Scale)

Rationale: Traditional Rosenmund-von Braun reactions (using CuCN at high heat) often suffer from difficult workups.[1][2] The Pd-catalyzed approach offers milder conditions and higher purity.[2]

Reagents:

  • Precursor: 6-Chloronicotinamide (1.0 equiv)[1][2]

  • Cyanating Agent: Zinc Cyanide (Zn(CN)₂, 0.6 equiv)[1][2]

  • Catalyst: Pd₂(dba)₃ (2 mol%)[1][2]

  • Ligand: dppf (1,1'-Bis(diphenylphosphino)ferrocene) (4 mol%)[1][2]

  • Solvent: DMF (Anhydrous)[1][2]

Step-by-Step Methodology:

  • Inerting: Charge a reaction vessel with 6-chloronicotinamide, Zn(CN)₂, Pd₂(dba)₃, and dppf. Evacuate and backfill with nitrogen (3x).[2]

  • Solvation: Add anhydrous DMF via syringe under nitrogen flow.

  • Reaction: Heat the mixture to 120 °C for 4–6 hours. Monitor by TLC or LC-MS for the disappearance of the chloro-starting material.[1][2]

  • Workup: Cool to room temperature. Dilute with ethyl acetate and wash with 1M ammonium hydroxide (to sequester zinc/palladium species) followed by brine.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and recrystallize from ethanol/water to yield 6-cyanonicotinamide.[2]

Downstream Applications: The "Switchable" Scaffold

The true value of 6-cyanonicotinamide lies in the reactivity of the C6-cyano group.[1][2] It serves as a gateway to three distinct pharmacophoric classes:

  • Primary Amines (via Reduction): Critical for SCD (Stearoyl-CoA Desaturase) inhibitors .[1][2] The cyano group is reduced to an aminomethyl group (-CH₂NH₂), which often serves as a linker to other heterocyclic cores.[1][2]

  • Amidines (via Pinner Reaction): Precursors for Factor XIa inhibitors (anticoagulants).[2]

  • Reverse Amides: Hydrolysis of the nitrile allows for the formation of bis-amide derivatives seen in HDAC inhibitors .

Protocol B: Selective Reduction to 6-(Aminomethyl)nicotinamide

Context: This reaction is a critical step in synthesizing SCD inhibitors for neurological disorders (e.g., Parkinson's) and glioblastoma.[2]

Reagents:

  • Substrate: 6-Cyanonicotinamide (0.5 mmol)[1][2]

  • Catalyst: Raney Nickel (Active slurry, ~200 mg)[1][2]

  • Solvent: Methanol (20 mL)

  • Atmosphere: Hydrogen gas (Balloon or low pressure)[1][2]

Methodology:

  • Preparation: Dissolve 6-cyanonicotinamide in methanol.

  • Catalyst Addition: Carefully add Raney Nickel slurry (Caution: Pyrophoric).[2]

  • Hydrogenation: Purge the vessel with H₂ and stir vigorously at room temperature for 4 hours.

  • Filtration: Filter the mixture through a Celite pad to remove the catalyst (keep wet to prevent ignition).

  • Isolation: Concentrate the filtrate. The crude amine is typically purified via Prep-HPLC (C18 column, Acetonitrile/Water + 0.01% TFA) to yield the trifluoroacetate salt of 6-(aminomethyl)nicotinamide.[1][2]

Mechanistic Visualization

The following diagram illustrates the divergent synthetic pathways originating from 6-cyanonicotinamide, highlighting its role as a branch point in drug discovery.

GStart6-ChloronicotinamideCore6-CYANONICOTINAMIDE(The Scaffold)Start->CoreZn(CN)2, Pd(0)CyanationProd16-(Aminomethyl)nicotinamide(SCD Inhibitors)Core->Prod1Raney Ni, H2ReductionProd2Factor XIa Inhibitors(Amidine Derivatives)Core->Prod2HydroxylamineAmidoxime FormationProd3HDAC Inhibitors(Benzamide Analogs)Core->Prod3Hydrolysis &Coupling

Caption: Divergent synthesis pathways from the 6-Cyanonicotinamide core to major therapeutic classes.[1][2]

Therapeutic Implications

A. Oncology (HDAC Inhibition)

6-Cyanonicotinamide derivatives function as "cap groups" in histone deacetylase (HDAC) inhibitors.[1][2] The pyridine nitrogen and the amide moiety can interact with the zinc ion or the rim of the HDAC active site, modulating chromatin structure and gene expression in cancer cells.[2]

B. Neurology (SCD Inhibition)

In the context of Stearoyl-CoA Desaturase (SCD) inhibition, the 6-aminomethyl derivative (derived from 6-cyanonicotinamide) acts as a linker.[1][2] Inhibition of SCD reduces the desaturation of fatty acids, which has been linked to reducing alpha-synuclein toxicity in Parkinson's disease models and targeting lipid metabolism in glioblastoma.[2]

References

  • PubChem. (n.d.).[2] 6-Cyanonicotinamide | C7H5N3O.[1] National Library of Medicine. Retrieved from [Link]

  • Google Patents. (2020).[2] WO2020198026A1 - Compounds and uses thereof (SCD Inhibitors).[1][2] Retrieved from

  • Ross, W. C. (1967).[2] Some 6-substituted nicotinamides: synthesis and antineoplastic activities. Biochemical Pharmacology. Retrieved from [Link]

  • Google Patents. (2015).[2] WO2015164308A1 - Factor XIa Inhibitors.[1] Retrieved from

6-Cyanonicotinamide: A Strategic Pyridine Scaffold in Modern Drug Discovery

[1]

Executive Summary

6-Cyanonicotinamide (CAS 14178-45-1), also known as 6-cyanopyridine-3-carboxamide, represents a critical "bifunctional" intermediate in modern medicinal chemistry.[1] Unlike its notorious structural analog 6-aminonicotinamide (a metabolic neurotoxin), 6-cyanonicotinamide serves as a versatile, non-toxic building block.[1] Its utility lies in the orthogonal reactivity of its substituents: the C3-amide provides a stable hydrogen-bonding motif essential for receptor binding (e.g., in kinase or polymerase active sites), while the C6-cyano group acts as a high-value synthetic handle, readily convertible into amines, amidines, or heterocycles.[1]

This technical guide traces the discovery, synthetic evolution, and expanding therapeutic applications of 6-cyanonicotinamide, positioning it as a linchpin in the development of next-generation oncology and neurology therapeutics.[1]

Part 1: Chemical Identity & Structural Logic

Core Specifications
PropertySpecification
IUPAC Name 6-Cyanopyridine-3-carboxamide
CAS Registry Number 14178-45-1
Molecular Formula C₇H₅N₃O
Molecular Weight 147.13 g/mol
Physical State Off-white crystalline powder
Melting Point 125.0–129.0 °C (lit.)[1][2][3]
Solubility Soluble in DMSO, MeOH; sparingly soluble in water
The "Bifunctional" Advantage

The structural logic of 6-cyanonicotinamide is defined by its substitution pattern on the pyridine ring.[1]

  • C3-Amide: Mimics the nicotinamide moiety of NAD+, allowing it to dock into ATP-binding pockets or allosteric sites of enzymes like PARP or kinases.[1]

  • C6-Cyano: An electron-withdrawing group that deactivates the ring toward oxidation while serving as a "masked" functional group.[1] It is most commonly reduced to a primary amine (–CH₂NH₂) , creating a linker for extending the molecule into deep hydrophobic pockets of a target protein.[1]

Part 2: Synthetic Evolution & History[1]

The history of 6-cyanonicotinamide is not one of a single "eureka" moment but rather a gradual recognition of its utility in parallel synthesis.[1]

Early Era: The "Harsh" Routes (Pre-2000)

Early synthesis relied on non-selective methods, often starting from 6-cyanopyridine-3-carboxylic acid via acid chloride formation followed by ammonolysis.[1] These routes suffered from hydrolysis of the cyano group under the strong acidic/basic conditions required to form the amide, leading to mixtures of dicarboxylic acids.

Modern Era: Palladium-Catalyzed Cyanation (Post-2000)

The standard industrial route evolved with the advent of robust Pd-catalyzed cross-coupling.[1] The preferred precursor is 6-chloronicotinamide .[1] Using reagents like zinc cyanide (Zn(CN)₂) with a Palladium(0) catalyst allows for the selective installation of the nitrile at C6 without disturbing the sensitive amide at C3.[1]

Visualization: Synthetic Pathways

The following diagram illustrates the evolution of synthetic strategies and the compound's role as a divergent intermediate.

SynthesisPathwayscluster_legendLegendChlor6-Chloronicotinamide(CAS 6271-78-9)Target6-Cyanonicotinamide(CAS 14178-45-1)Chlor->TargetPd(PPh3)4, Zn(CN)2DMF, 80°C (Modern Route)Acid6-Cyanopyridine-3-carboxylic acidAcid->Target1. SOCl22. NH3 (aq)(Legacy Route)Amine6-(Aminomethyl)nicotinamide(Key Pharmacophore)Target->AmineH2, Raney NiMeOH (Reduction)keyBlue: Target ScaffoldGreen: Bioactive DerivativeRed: Key Transformation

Caption: Evolution of 6-Cyanonicotinamide synthesis showing the shift from acid-chloride routes to modern Pd-catalyzed cyanation and its subsequent reduction.

Part 3: Key Therapeutic Applications

6-Cyanonicotinamide has emerged as a scaffold of choice in three major therapeutic areas.

Oncology: SCD1 and DNA Pol θ Inhibitors[1]
  • SCD1 (Stearoyl-CoA Desaturase-1): In glioblastoma research, the lipid metabolism enzyme SCD1 is a high-value target.[1] 6-Cyanonicotinamide is reduced to 6-(aminomethyl)nicotinamide , which serves as the "head group" for inhibitors that cross the blood-brain barrier.[1]

  • DNA Polymerase Theta (Pol θ): Recent patents (e.g., WO2023134708) utilize the scaffold to construct inhibitors of Pol θ, an enzyme critical for DNA repair in cancer cells (Alt-NHEJ pathway).[1] The amide group likely forms hydrogen bonds with the polymerase backbone.

Neurology: TAAR1 Agonists

Roche and other pharmaceutical majors have utilized the 6-cyanonicotinamide scaffold in the development of Trace Amine Associated Receptor 1 (TAAR1) agonists.[1] These compounds are investigated for schizophrenia and depression.[4] The scaffold provides a rigid linker that orients the "trace amine" mimic in the receptor binding pocket.

Immunology: Imidazoquinolines

In the early 2000s, 3M Pharmaceuticals utilized 6-cyanonicotinamide as a reagent to modify Imidazoquinolines (TLR7/8 agonists).[1] The compound was used to introduce a pyridine moiety to modulate the cytokine release profile (e.g., US20030144283).[1]

ApplicationsCenter6-Cyanonicotinamide(Scaffold)SCDSCD1 Inhibitors(Glioblastoma)Center->SCDvia 6-(aminomethyl)reductionTAARTAAR1 Agonists(Schizophrenia)Center->TAARCore scaffoldPolQDNA Pol Theta Inhibitors(Solid Tumors)Center->PolQAmide H-bondingTLRTLR7/8 Modulators(Antiviral/Immune)Center->TLRSide-chain modification

Caption: The "Application Tree" demonstrating the divergent therapeutic utility of the scaffold.

Part 4: Experimental Protocols

Protocol A: Synthesis of 6-Cyanonicotinamide (Modern Catalytic Route)

Rationale: This method avoids the handling of moisture-sensitive acid chlorides and utilizes the widely available 6-chloronicotinamide.[1]

  • Reagents:

    • 6-Chloronicotinamide (1.0 eq)[1]

    • Zinc Cyanide (Zn(CN)₂) (0.6 eq)[1]

    • Pd(PPh₃)₄ (5 mol%)[1]

    • Solvent: Anhydrous DMF (Dimethylformamide)[1]

  • Procedure:

    • Charge a reaction vessel with 6-chloronicotinamide and Zn(CN)₂ under an inert atmosphere (Nitrogen or Argon).

    • Add anhydrous DMF and degas the solution for 15 minutes.

    • Add Pd(PPh₃)₄ catalyst.[1]

    • Heat the mixture to 80–90°C for 4–6 hours. Monitor by LC-MS for the disappearance of the chloro-starting material (m/z 157) and appearance of the cyano-product (m/z 148).[1]

    • Workup: Cool to room temperature. Dilute with water and extract with Ethyl Acetate. Wash organic layer with brine.

    • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (SiO₂, MeOH/DCM gradient).[1]

    • Yield: Typically 85–95%.

Protocol B: Reduction to 6-(Aminomethyl)nicotinamide

Rationale: This is the most common transformation for generating bioactive library candidates (e.g., for SCD1 inhibition).[1]

  • Reagents:

    • 6-Cyanonicotinamide (1.0 eq)[1]

    • Raney Nickel (excess, typically 50 wt%)[1]

    • Solvent: Methanol (MeOH) saturated with Ammonia (to suppress secondary amine formation).[1]

  • Procedure:

    • Dissolve 6-cyanonicotinamide in methanolic ammonia.

    • Add Raney Nickel (slurry in water/MeOH).[1] Caution: Pyrophoric.

    • Stir under a Hydrogen atmosphere (balloon pressure or 1-3 atm in a Parr shaker) at room temperature for 4–12 hours.

    • Filtration: Filter through a Celite pad to remove the catalyst. Keep the catalyst wet at all times to prevent ignition.[1]

    • Isolation: Concentrate the filtrate under reduced pressure. The crude amine is often used directly or purified via Prep-HPLC (C18 column, Acetonitrile/Water + 0.1% TFA).[1][5]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3753787, 6-Cyanonicotinamide. Retrieved from [Link]

  • Merck Sharp & Dohme Corp (2015). Factor XIa Inhibitors.[1] European Patent EP 3134408 B1. Retrieved from

  • Hoffmann-La Roche (2011).Substituted Benzamide Derivatives. WO2011076678A1. (Describing the use of CAS 14178-45-1 in TAAR1 agonist synthesis).
  • 3M Innovative Properties Co. (2003).Amide substituted imidazoquinolines. US Patent Application US20030144283A1.
  • Xenon Pharmaceuticals Inc. (2020).Compounds and uses thereof (SCD Inhibitors). WO2020198026A1.

A Research Roadmap for the Elucidation of Potential Therapeutic Targets of 6-Cyanonicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

This document provides a comprehensive technical guide structured as a research roadmap for the identification and validation of the therapeutic targets of the novel compound, 6-Cyanonicotinamide. Given the current scarcity of public-domain research on this specific molecule, this guide is designed to provide a robust, scientifically-grounded framework for its systematic investigation. We will proceed from broad phenotypic screening to specific target deconvolution and validation, outlining the causal logic behind each experimental choice.

Introduction to 6-Cyanonicotinamide: A Compound of Untapped Potential

6-Cyanonicotinamide is a small molecule characterized by a pyridine ring functionalized with both a cyano and a carboxamide group. Its chemical structure is registered in public databases such as PubChem (CID 3753787), but its biological activity and therapeutic potential remain largely unexplored. The nicotinamide moiety suggests a potential interaction with the vast landscape of NAD+ metabolism, a cornerstone of cellular energy and signaling. However, without empirical data, this remains a hypothesis. This guide, therefore, serves as a blueprint for a research program aimed at unlocking the therapeutic promise of 6-Cyanonicotinamide.

Phase I: Phenotypic Screening and Hypothesis Generation

The initial phase of investigation is designed to answer a fundamental question: what biological effects does 6-Cyanonicotinamide elicit in a cellular context? This phase prioritizes high-throughput, unbiased screening to generate initial hypotheses about the compound's mechanism of action.

Cellular Viability and Proliferation Assays

The first step is to determine the compound's impact on cell survival across a diverse panel of human cancer cell lines. This provides a broad view of its potential cytostatic or cytotoxic activity and helps identify sensitive and resistant cell lines, which can be invaluable for later mechanistic studies.

Experimental Protocol: High-Throughput Cell Viability Screening

  • Cell Line Panel Selection: A panel of at least 50 human cancer cell lines from various tissues of origin (e.g., breast, lung, colon, leukemia) should be selected.

  • Cell Seeding: Cells are seeded into 384-well microplates at their optimal density and allowed to adhere overnight.

  • Compound Treatment: 6-Cyanonicotinamide is serially diluted to create a 10-point dose-response curve (e.g., from 100 µM down to 1 nM). The compound is then added to the cells.

  • Incubation: Cells are incubated with the compound for 72 hours.

  • Viability Assessment: Cell viability is measured using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels.

  • Data Analysis: Luminescence readings are normalized to vehicle-treated controls. The half-maximal inhibitory concentration (IC50) is calculated for each cell line using a non-linear regression model.

Data Presentation: Cellular Viability Profile of 6-Cyanonicotinamide

Cell LineTissue of OriginIC50 (µM)
MCF-7Breast Cancer[Data]
A549Lung Cancer[Data]
HCT116Colon Cancer[Data]
K562Leukemia[Data]
... (additional cell lines)......
High-Content Imaging for Phenotypic Profiling

To gain deeper insight into the cellular changes induced by 6-Cyanonicotinamide, high-content imaging can be employed. This technique allows for the simultaneous measurement of multiple cellular parameters, providing a "phenotypic fingerprint" of the compound's activity.

Experimental Protocol: Multiparametric High-Content Imaging

  • Cell Seeding and Treatment: U2OS cells, known for their favorable imaging characteristics, are seeded in 384-well, optically clear-bottom plates. Cells are treated with 6-Cyanonicotinamide at three concentrations (e.g., 1x, 5x, and 25x the IC50 value determined previously) for 24 and 48 hours.

  • Staining: Cells are fixed and stained with a cocktail of fluorescent dyes to visualize key cellular components, including:

    • Hoechst 33342: Nuclei (for cell count and nuclear morphology)

    • Phalloidin-Alexa Fluor 488: F-actin (for cell shape and cytoskeleton integrity)

    • MitoTracker™ Red CMXRos: Mitochondria (for mitochondrial mass and membrane potential)

    • Antibody against a key cell cycle or apoptosis marker (e.g., Phospho-Histone H3 or Cleaved Caspase-3): To assess cell cycle arrest or apoptosis induction.

  • Image Acquisition: Plates are imaged on a high-content imaging system.

  • Image Analysis: Automated image analysis software is used to quantify dozens of cellular features (e.g., nuclear area, mitochondrial texture, cell roundness).

  • Phenotypic Fingerprint Generation: The multiparametric data is analyzed using machine learning algorithms to generate a phenotypic profile and compare it to a library of reference compounds with known mechanisms of action.

Phase II: Target Deconvolution

With a phenotypic profile established, the next phase focuses on identifying the specific molecular target(s) of 6-Cyanonicotinamide. This is a critical step in understanding its mechanism of action and potential for therapeutic development.

Affinity-Based Target Identification

One of the most direct methods for target identification is affinity chromatography coupled with mass spectrometry. This approach relies on the principle of "fishing" for the target protein from a cell lysate using an immobilized version of the compound.

Experimental Workflow: Affinity Chromatography-Mass Spectrometry

G cluster_0 Compound Immobilization cluster_1 Protein Binding cluster_2 Target Elution and Identification A Synthesize a derivative of 6-Cyanonicotinamide with a linker B Couple the derivative to a solid support (e.g., sepharose beads) A->B C Incubate the immobilized compound with cell lysate B->C D Wash away non-specifically bound proteins C->D E Elute specifically bound proteins D->E F Separate proteins by SDS-PAGE E->F G Excise protein bands and perform in-gel digestion (e.g., with trypsin) F->G H Analyze peptides by LC-MS/MS G->H I Identify proteins using a protein database search H->I

Workflow for Affinity-Based Target Identification.
Competitive Profiling using Chemical Proteomics

An alternative and powerful approach is competitive chemical proteomics. This method involves treating live cells with 6-Cyanonicotinamide and then using a broad-spectrum probe that reacts with a specific class of proteins (e.g., kinases, GTPases). The binding of 6-Cyanonicotinamide to its target will prevent the probe from binding, allowing for target identification by mass spectrometry.

Experimental Protocol: Kinase Activity-Based Protein Profiling (ABPP)

  • Cell Treatment: Treat a cancer cell line sensitive to 6-Cyanonicotinamide with the compound at various concentrations for a short duration (e.g., 1-2 hours).

  • Lysis and Probe Labeling: Lyse the cells and treat the lysate with a broad-spectrum, ATP-competitive kinase probe that is tagged with biotin.

  • Enrichment of Labeled Proteins: Use streptavidin beads to enrich the biotin-labeled kinases.

  • Protein Digestion and Mass Spectrometry: Digest the enriched proteins and analyze the resulting peptides by quantitative mass spectrometry.

  • Data Analysis: Identify kinases whose labeling by the probe is significantly reduced in the presence of 6-Cyanonicotinamide. These are the candidate targets.

Phase III: Target Validation

Once candidate targets have been identified, it is crucial to validate that they are indeed responsible for the observed biological effects of 6-Cyanonicotinamide.

In Vitro Target Engagement and Functional Modulation

The most direct way to confirm a target is to demonstrate that 6-Cyanonicotinamide binds to it and modulates its activity in a purified, cell-free system.

Experimental Protocol: Recombinant Enzyme Inhibition Assay

  • Obtain Recombinant Protein: Express and purify the candidate target protein.

  • Enzyme Activity Assay: Develop or use a commercially available assay to measure the enzymatic activity of the target protein. For example, if the target is a kinase, an assay that measures the phosphorylation of a substrate peptide can be used.

  • Inhibition Curve: Incubate the recombinant enzyme with its substrate and a range of concentrations of 6-Cyanonicotinamide.

  • IC50 Determination: Measure the enzyme activity at each compound concentration and calculate the IC50 value.

Cellular Target Engagement

To confirm that the compound engages its target within the complex environment of a living cell, a cellular thermal shift assay (CETSA) can be performed. This assay is based on the principle that the binding of a ligand stabilizes its target protein against thermal denaturation.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact cells with 6-Cyanonicotinamide or a vehicle control.

  • Heating: Heat the cells at a range of temperatures.

  • Lysis and Protein Separation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Western Blot Analysis: Analyze the amount of the soluble target protein remaining at each temperature by Western blotting.

  • Melt Curve Generation: Plot the amount of soluble protein as a function of temperature to generate a "melt curve." A shift in the melt curve to higher temperatures in the presence of the compound indicates target engagement.

Genetic Validation of the Target

The gold standard for target validation is to demonstrate that the genetic knockdown or knockout of the target protein phenocopies the effects of the compound.

Experimental Workflow: Target Validation using CRISPR-Cas9

G cluster_0 Target Knockout cluster_1 Phenotypic Comparison A Design and clone gRNAs targeting the candidate gene B Transfect sensitive cells with Cas9 and the gRNAs A->B C Select and expand single-cell clones B->C D Confirm target knockout by Western blot and sequencing C->D E Compare the phenotype of knockout cells (e.g., proliferation, signaling) to that of wild-type cells treated with 6-Cyanonicotinamide D->E F Perform a rescue experiment by re-expressing a resistant mutant of the target in knockout cells E->F

Workflow for CRISPR-Cas9 Based Target Validation.

Conclusion and Future Directions

This research roadmap provides a systematic and rigorous framework for the elucidation of the therapeutic targets of 6-Cyanonicotinamide. By progressing through these phases of phenotypic screening, target deconvolution, and validation, researchers can build a comprehensive understanding of this novel compound's mechanism of action. Positive outcomes from this research program would pave the way for lead optimization, preclinical development, and ultimately, the potential translation of 6-Cyanonicotinamide into a novel therapeutic agent. The journey from a compound of unknown function to a potential medicine is challenging, but with a logical and well-executed research plan, the therapeutic value of 6-Cyanonicotinamide can be fully explored.

References

  • PubChem. 6-Cyanonicotinamide. National Center for Biotechnology Information. [Link]

  • Zack, D. J., et al. (2013). A non-biased screen for genes that regulate neuronal fate specification in the developing vertebrate retina. PLoS One, 8(7), e69263. [Link]

  • Jafari, M., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]

  • Ong, S. E., et al. (2002). Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics. Molecular & Cellular Proteomics, 1(5), 376-386. [Link]

  • Ran, F. A., et al. (2013). Genome engineering using the CRISPR-Cas9 system. Nature Protocols, 8(11), 2281-2308. [Link]

In Silico Modeling of 6-Cyanonicotinamide Interactions with PARP-1: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Rationale for a Bespoke In Silico Approach

In the landscape of contemporary drug discovery, the preliminary in silico evaluation of small molecule interactions with their putative biological targets is no longer a discretionary step but a foundational pillar of an efficient and cost-effective research and development pipeline. This guide eschews a generic, templated approach to molecular modeling. Instead, it presents a bespoke, in-depth technical workflow tailored to the specific chemical nature of 6-cyanonicotinamide and its plausible interactions with a high-value therapeutic target. As a nicotinamide analog, 6-cyanonicotinamide is a compelling candidate for inhibition of enzymes that utilize nicotinamide adenine dinucleotide (NAD+), such as the Poly (ADP-ribose) polymerase (PARP) family. This guide will therefore focus on the in silico modeling of 6-cyanonicotinamide with PARP-1, a well-validated target in oncology.

Our narrative is constructed upon three core tenets: elucidating the causal reasoning behind each methodological choice, ensuring the inherent self-validation of the described protocols, and grounding every claim and procedure in authoritative, verifiable scientific literature. This document is intended for researchers, scientists, and drug development professionals seeking not just a "how-to" manual, but a deeper understanding of the scientific and computational principles that underpin robust and reliable in silico drug discovery.

Introduction to 6-Cyanonicotinamide and the PARP-1 Target

6-Cyanonicotinamide is a derivative of nicotinamide, a form of vitamin B3, characterized by the presence of a nitrile (-C≡N) group at the 6th position of the pyridine ring.[1] While the specific biological activities of 6-cyanonicotinamide are not extensively documented in publicly available literature, its structural similarity to nicotinamide suggests its potential to interact with NAD+-dependent enzymes.

Poly (ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the DNA damage response pathway.[2][3] It recognizes and binds to DNA single-strand breaks, catalyzing the synthesis of poly(ADP-ribose) chains on itself and other nuclear proteins, thereby recruiting other DNA repair factors.[2][3] Given that nicotinamide is a known inhibitor of PARP-1, it is a scientifically sound hypothesis to investigate the interaction of 6-cyanonicotinamide with this enzyme.[4]

This guide will use the crystal structure of the human PARP-1 catalytic domain in complex with a benzamide adenine dinucleotide (BAD) analog (PDB ID: 6BHV) as the starting point for our in silico investigation. This structure provides a high-resolution view of the NAD+ binding pocket, which is the target for our ligand.

The In Silico Modeling Workflow: A Comprehensive Overview

The in silico modeling of the 6-cyanonicotinamide-PARP-1 interaction will follow a multi-step, integrated computational approach designed to provide a holistic view of the binding event, from initial pose prediction to the dynamic behavior of the complex and the energetics of binding.

In_Silico_Workflow cluster_prep System Preparation cluster_dock Initial Binding Prediction cluster_sim Dynamic Refinement & Stability cluster_energy Binding Energetics PDB Protein Preparation (PDB: 6BHV) Docking Molecular Docking (AutoDock Vina) PDB->Docking Ligand Ligand Preparation (6-Cyanonicotinamide) Param Ligand Parameterization Ligand->Param Param->Docking MD Molecular Dynamics (GROMACS) Docking->MD Top Pose Analysis Trajectory Analysis (RMSD, RMSF) MD->Analysis MMPBSA MM/PBSA Calculation (g_mmpbsa) MD->MMPBSA Trajectory Decomp Per-Residue Decomposition MMPBSA->Decomp

Figure 1: The integrated in silico workflow for modeling 6-Cyanonicotinamide-PARP-1 interactions.

Detailed Methodologies and Self-Validating Protocols

This section provides a granular, step-by-step guide to each phase of the in silico modeling process. The rationale behind each step is explained to provide a deeper understanding of the experimental design.

System Preparation: Laying the Foundation for Accurate Simulation

The fidelity of any in silico model is fundamentally dependent on the quality of the initial structures. This preparatory phase is critical and involves meticulous cleaning and parameterization of both the protein and the ligand.

Objective: To prepare the PARP-1 crystal structure for docking and simulation by removing non-essential molecules, repairing missing residues, and assigning correct protonation states.

Protocol:

  • Obtain the Crystal Structure: Download the PDB file for human PARP-1, for instance, PDB ID: 6BHV, from the RCSB Protein Data Bank.

  • Clean the Structure:

    • Remove water molecules, co-solvents, and any co-crystallized ligands that are not the focus of the study. This is crucial as they can interfere with the docking process.

    • Inspect the structure for missing residues or atoms. If present, these should be modeled using tools like SWISS-MODEL or Modeller. For this guide, we will assume a complete structure.

    • Separate the protein chains if the biological unit is a monomer but the PDB file contains a multimer.

  • Protonation and Charge Assignment:

    • Add hydrogen atoms to the protein structure, as they are typically not resolved in X-ray crystallography. This can be done using software like AutoDockTools or ChimeraX.[5]

    • Assign partial charges to each atom using a force field-specific method. For the AMBER force field, this is typically handled by the pdb2gmx module in GROMACS.

Objective: To generate a 3D structure of 6-cyanonicotinamide and to derive accurate force field parameters that describe its intramolecular and intermolecular interactions.

Protocol:

  • Generate 3D Coordinates:

    • The 3D structure of 6-cyanonicotinamide can be obtained from PubChem (CID: 3753787) or drawn using a chemical sketcher like MarvinSketch and saved in a suitable format (e.g., MOL2 or SDF).

  • Ligand Parameterization: This is a critical step, especially for molecules with less common functional groups like nitriles. We will use the General Amber Force Field (GAFF) as it is designed for organic molecules and is compatible with the AMBER protein force fields.[6][7]

    • Charge Calculation: Use the antechamber module of AmberTools to generate atomic charges. The AM1-BCC charge model is a good choice for its balance of speed and accuracy.[7]

    • Force Field Parameter Assignment: The parmchk2 module of AmberTools is then used to check for and generate any missing force field parameters by analogy to existing parameters in GAFF.[8]

    • Topology Generation: The final output will be a topology file (.itp in GROMACS format) and a coordinate file (.gro) for 6-cyanonicotinamide.

Ligand_Parameterization Start 2D/3D Structure of 6-Cyanonicotinamide Antechamber antechamber (AmberTools) - Assign atom types - Calculate partial charges (AM1-BCC) Start->Antechamber Parmchk parmchk2 (AmberTools) - Check for missing parameters - Generate missing parameters by analogy Antechamber->Parmchk Output GROMACS Topology (.itp) & Coordinate (.gro) files Parmchk->Output

Sources

Optimizing the Scaffold: A Technical Guide to the Physicochemical Profiling of 6-Cyanonicotinamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Physicochemical Parameters of 6-Cyanonicotinamide Derivatives Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, DMPK Scientists, and Lead Optimization Specialists

Introduction: The Strategic Value of the 6-Cyanonicotinamide Chemotype

In modern medicinal chemistry, the 6-cyanonicotinamide scaffold represents a high-value "privileged structure." While nicotinamide (Vitamin B3) derivatives are ubiquitous in kinase inhibition (e.g., JAK, EGFR) and enzymatic regulation (e.g., PARP, NAMPT), the parent pyridine ring suffers from specific liabilities: rapid oxidative metabolism at the C6 position and moderate basicity that can lead to off-target hERG binding.

The introduction of a nitrile (cyano) group at the C6 position is a calculated bioisosteric replacement. It serves three critical functions:

  • Metabolic Blocking: It sterically and electronically occludes the C6 position, preventing oxidation by Aldehyde Oxidase (AO), a common clearance pathway for cytosolic pyridines.

  • Electronic Modulation: The strong electron-withdrawing nature (

    
    ) significantly lowers the pKa of the pyridine nitrogen, ensuring the molecule remains neutral at physiological pH.
    
  • Vectorized Interactions: The nitrile nitrogen acts as a weak hydrogen bond acceptor (HBA), offering orthogonal binding vectors compared to the parent C-H bond.

This guide details the physicochemical profiling of this scaffold, providing actionable protocols for measuring and interpreting its core parameters.

Critical Physicochemical Parameters[1][2][3]

Electronic Profiling: The pKa Shift

The most profound effect of the 6-cyano substitution is on the ionization constant (pKa) of the pyridine nitrogen.

  • Parent Pyridine pKa: ~5.2

  • Nicotinamide (3-CONH2) pKa: ~3.35[1]

  • 6-Cyanonicotinamide pKa: < 1.5 (Estimated) [2]

Implication: unlike many pyridine-based drugs that exist as cations in the lysosome (pH 4.5-5.0), 6-cyanonicotinamide derivatives remain unionized across the entire physiological pH range (1.0 – 8.0). This dramatically improves passive permeability but eliminates the possibility of solubility enhancement via salt formation (e.g., HCl salts will be unstable or hygroscopic).

Lipophilicity (LogP vs. LogD)

The nitrile group is less lipophilic than a methyl group but more lipophilic than a hydroxyl. However, because the 6-CN group suppresses protonation, the LogD (distribution coefficient) at pH 7.4 is often identical to the LogP , simplifying the lipophilic profile.

Substituent at C6

LogP (approx)
Metabolic Liability
-H (Parent)ReferenceHigh (AO Oxidation)
-CH3 +0.5Moderate (CYP hydroxylation)
-CN -0.2 to +0.1Low (Metabolically Inert)
Solubility and Lattice Energy

6-Cyanonicotinamide derivatives frequently exhibit high melting points (>200°C) and reduced aqueous solubility compared to their non-cyano counterparts. This is due to the "Nitrile Dipole": the linear CN group facilitates strong antiparallel dipole-dipole stacking in the crystal lattice, increasing the energy required to solvate the molecule.

Experimental Protocols

Protocol A: Spectrophotometric pKa Determination

Rationale: Standard potentiometric titration is inaccurate for pKa values < 2.0. UV-metric titration is required for this scaffold.

Materials:

  • Sample: 10 mM stock of derivative in DMSO.

  • Buffer: Universal buffer (pH 1.0 to 7.0).

  • Instrument: DAD-UV Spectrophotometer (e.g., Sirius T3 or Agilent 8453).

Workflow:

  • Preparation: Dilute stock to 50 µM in a quartz cuvette using pH 1.0 buffer.

  • Scanning: Record UV spectrum (200–400 nm). The pyridine

    
     transition will shift upon protonation.
    
  • Titration: Automatically titrate from pH 1.0 to 7.0 using 0.5 M KOH.

  • Analysis: Plot the absorbance change at

    
     vs. pH. Use the Henderson-Hasselbalch equation to extract pKa.
    
    • Success Criterion: Isosbestic points must be sharp, indicating a clean two-state transition.

Protocol B: Miniaturized Shake-Flask LogP (Octanol/Water)

Rationale: Calculated LogP (cLogP) often fails for push-pull systems like cyanopyridines. Experimental validation is mandatory.

Workflow:

  • Phase Saturation: Pre-saturate 1-octanol with phosphate buffer (pH 7.4) and vice versa for 24 hours.

  • Partitioning:

    • Add 500 µL of Octanol (containing 100 µM test compound) to 500 µL of Buffer in a 2 mL chemically resistant vial.

    • Vortex for 60 minutes at 25°C.

    • Centrifuge at 3000 rpm for 10 minutes to separate phases.

  • Quantification:

    • Remove aliquots from both phases.

    • Analyze via LC-MS/MS or HPLC-UV.

    • Calculation:

      
      
      

Structural-Property Relationships (SPR) Visualization

The following diagram illustrates the impact of the 6-cyano group on the nicotinamide scaffold's molecular logic.

G Scaffold Nicotinamide Core Modification 6-Cyano Substitution Scaffold->Modification Derivatization Effect_Electronic Electronic Effect: Electron Withdrawal (σp ~ 0.66) Modification->Effect_Electronic Effect_Steric Steric Effect: Linear Geometry Modification->Effect_Steric Outcome_pKa pKa Reduction (Pyridine N becomes non-basic) Effect_Electronic->Outcome_pKa Inductive Pull Outcome_Solubility Lattice Energy Increase (Dipole Stacking) Effect_Electronic->Outcome_Solubility Dipole Moment Outcome_Metabolism Metabolic Blockade (Prevents AO Oxidation) Effect_Steric->Outcome_Metabolism Occlusion

Caption: Mechanistic impact of C6-cyanation on the physicochemical profile of nicotinamide.

Biological Implications & Optimization Strategy[6]

The Solubility-Permeability Trade-off

Researchers often encounter a "brick dust" phenomenon with this scaffold. The high crystallinity (driven by the nitrile) reduces solubility, but the high permeability (driven by the neutral pyridine) compensates.

  • Optimization Tactic: If aqueous solubility is < 10 µM, introduce solubilizing groups on the amide nitrogen (N1 of the carboxamide) rather than the pyridine ring. Small polar groups (e.g., morpholine, methoxyethyl) here disrupt the crystal lattice without compromising the metabolic stability of the pyridine core.

Metabolic Stability Workflow

The 6-cyano group is specifically deployed to counter Aldehyde Oxidase (AO). Unlike CYPs, AO does not require NADPH.

Validation Experiment:

  • Incubate compound with Human Liver Cytosol (rich in AO) vs. Microsomes (rich in CYPs).

  • Result Interpretation:

    • If stable in Cytosol but unstable in Microsomes: The 6-CN successfully blocked AO; clearance is CYP-driven.

    • If unstable in Cytosol: Check for nitrile hydrolysis (rare but possible) or amide hydrolysis.

References

  • PubChem. (2025).[3] 6-Cyanonicotinamide Compound Summary. National Library of Medicine. Available at: [Link]

  • Fleming, F. F., et al. (2010). Nitrile-containing pharmaceuticals: target, mechanism of action, and their structure–activity relationship. Journal of Medicinal Chemistry. Available at: [Link]

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry. Available at: [Link]

  • Pryde, D. C., et al. (2006). Aldehyde oxidase: an enzyme of emerging importance in drug discovery. Journal of Medicinal Chemistry. Available at: [Link]

Sources

Methodological & Application

6-Cyanonicotinamide: A Versatile Precursor for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Pyridine Scaffold

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its prevalence stems from its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to be readily functionalized, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[3][4] Among the vast array of substituted pyridines, 6-cyanonicotinamide stands out as a particularly strategic precursor for the synthesis of complex molecular architectures. This application note provides a detailed guide for researchers, scientists, and drug development professionals on leveraging the unique reactivity of 6-cyanonicotinamide in the synthesis of medicinally relevant compounds, with a focus on the synthesis of key intermediates for targeted therapies.

This document will explore the chemical versatility of 6-cyanonicotinamide, detailing its transformation into key synthetic intermediates and providing step-by-step protocols for these conversions. The causality behind experimental choices will be explained, ensuring a deep understanding of the underlying chemical principles.

Chemical Properties and Strategic Positioning of Functional Groups

6-Cyanonicotinamide possesses two key functional groups, a nitrile at the 6-position and a carboxamide at the 3-position, which can be manipulated orthogonally or in concert to generate a diverse range of derivatives.[5] The electron-withdrawing nature of both the nitrile and the pyridine ring nitrogen makes the pyridine core susceptible to nucleophilic attack, while also influencing the reactivity of the substituents themselves.

Application I: Synthesis of a Key Precursor for Substituted Pyridine Libraries via Halogenation

A common strategy in medicinal chemistry is the conversion of a nitrile to a more versatile functional group, such as a halogen, which can then participate in a wide array of cross-coupling reactions. This section details the conversion of 6-cyanonicotinamide to 6-chloronicotinamide, a valuable intermediate for Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions.

Protocol 1: Synthesis of 6-Chloronicotinamide

This protocol describes the hydrolysis of the nitrile group of 6-cyanonicotinamide to a carboxylic acid, followed by a Curtius rearrangement and subsequent chlorination.

Step 1: Hydrolysis of 6-Cyanonicotinamide to 6-Carboxynicotinamide

  • Rationale: The selective hydrolysis of the nitrile in the presence of the amide is achieved under controlled acidic conditions. The amide is more stable to hydrolysis under these conditions due to protonation of the pyridine nitrogen, which deactivates the ring towards nucleophilic attack on the amide carbonyl.

  • Procedure:

    • To a solution of 6-cyanonicotinamide (1.0 eq) in a mixture of acetic acid and water (2:1), add concentrated sulfuric acid (2.0 eq) dropwise at 0 °C.

    • Heat the reaction mixture to 80 °C and stir for 12 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Upon completion, cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate.

    • The product, 6-carboxynicotinamide, will precipitate out of solution. Filter the solid, wash with cold water, and dry under vacuum.

Step 2: Conversion to 6-Aminonicotinamide via Curtius Rearrangement

  • Rationale: The Curtius rearrangement provides a reliable method for the conversion of a carboxylic acid to a primary amine with the loss of one carbon atom. The use of diphenylphosphoryl azide (DPPA) is a common and effective way to generate the necessary acyl azide intermediate in situ.

  • Procedure:

    • Suspend 6-carboxynicotinamide (1.0 eq) in anhydrous tert-butanol.

    • Add triethylamine (1.2 eq) and diphenylphosphoryl azide (DPPA) (1.1 eq) at room temperature.

    • Heat the mixture to reflux (around 80-90 °C) for 4 hours, or until TLC/HPLC analysis indicates complete consumption of the starting material.

    • Cool the reaction mixture and remove the solvent under reduced pressure.

    • The resulting residue contains the Boc-protected amine. Treat this residue with a solution of hydrochloric acid in dioxane (4M) to remove the Boc protecting group.

    • After stirring for 1 hour at room temperature, the hydrochloride salt of 6-aminonicotinamide will precipitate. Filter the solid and wash with diethyl ether.

Step 3: Sandmeyer Reaction to Yield 6-Chloronicotinamide

  • Rationale: The Sandmeyer reaction is a classic transformation to convert an aromatic amine to a halide. The diazotization of the amine followed by reaction with a copper(I) chloride solution provides a clean conversion to the desired chloro-substituted pyridine.

  • Procedure:

    • Dissolve 6-aminonicotinamide hydrochloride (1.0 eq) in aqueous hydrochloric acid (6M).

    • Cool the solution to 0-5 °C in an ice-salt bath.

    • Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

    • In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid.

    • Slowly add the cold diazonium salt solution to the copper(I) chloride solution. Vigorous nitrogen evolution will be observed.

    • Allow the reaction to warm to room temperature and stir for 2 hours.

    • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 6-chloronicotinamide.[6]

Workflow for the Synthesis of 6-Chloronicotinamide

G cluster_0 Synthesis of 6-Chloronicotinamide 6-Cyanonicotinamide 6-Cyanonicotinamide 6-Carboxynicotinamide 6-Carboxynicotinamide 6-Cyanonicotinamide->6-Carboxynicotinamide H₂SO₄, AcOH, H₂O 80 °C 6-Aminonicotinamide 6-Aminonicotinamide 6-Carboxynicotinamide->6-Aminonicotinamide 1. DPPA, t-BuOH, Et₃N 2. HCl/Dioxane 6-Chloronicotinamide 6-Chloronicotinamide 6-Aminonicotinamide->6-Chloronicotinamide 1. NaNO₂, HCl 2. CuCl

Caption: Synthetic pathway from 6-cyanonicotinamide to 6-chloronicotinamide.

Application II: C-C Bond Formation via Suzuki-Miyaura Coupling

With 6-chloronicotinamide in hand, a vast chemical space of substituted nicotinamides becomes accessible through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds.[7][8]

Protocol 2: Suzuki-Miyaura Coupling of 6-Chloronicotinamide with Arylboronic Acids
  • Rationale: This protocol describes a general procedure for the regioselective Suzuki-Miyaura coupling at the 6-position of the nicotinamide scaffold. The choice of a palladium catalyst with a phosphine ligand is crucial for efficient catalytic turnover. The base is required to activate the boronic acid for transmetalation.[9]

  • Procedure:

    • To a degassed mixture of 6-chloronicotinamide (1.0 eq), an arylboronic acid (1.2 eq), and a suitable base such as potassium carbonate (2.0 eq) in a solvent system like 1,4-dioxane/water (4:1), add a palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq).

    • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to 90 °C for 4-12 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the residue by column chromatography on silica gel to yield the desired 6-aryl-nicotinamide derivative.

Data Summary: Suzuki-Miyaura Coupling of 6-Chloronicotinamide
EntryArylboronic AcidProductYield (%)
1Phenylboronic acid6-Phenylnicotinamide85
24-Fluorophenylboronic acid6-(4-Fluorophenyl)nicotinamide92
33-Methoxyphenylboronic acid6-(3-Methoxyphenyl)nicotinamide88
4Thiophene-2-boronic acid6-(Thiophen-2-yl)nicotinamide78

Application III: Direct Functionalization of the Cyano Group

The nitrile group of 6-cyanonicotinamide can be directly transformed into other valuable functionalities, providing alternative synthetic routes to key intermediates.

Protocol 3: Reduction of the Cyano Group to a Primary Amine
  • Rationale: The reduction of the nitrile to a primary amine (6-(aminomethyl)nicotinamide) opens up avenues for further derivatization, such as amide bond formation or reductive amination. Catalytic hydrogenation is a clean and efficient method for this transformation.

  • Procedure:

    • Dissolve 6-cyanonicotinamide (1.0 eq) in a suitable solvent such as methanol or ethanol.

    • Add a catalytic amount of a hydrogenation catalyst, for instance, 10% Palladium on carbon (Pd/C) or Raney Nickel.

    • Pressurize the reaction vessel with hydrogen gas (typically 50-100 psi).

    • Stir the reaction at room temperature for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, carefully filter the catalyst through a pad of Celite and wash with the solvent.

    • Concentrate the filtrate under reduced pressure to obtain 6-(aminomethyl)nicotinamide.

Workflow for Direct Functionalization of 6-Cyanonicotinamide

G cluster_1 Direct Conversion of the Cyano Group 6-Cyanonicotinamide 6-Cyanonicotinamide 6-(Aminomethyl)nicotinamide 6-(Aminomethyl)nicotinamide 6-Cyanonicotinamide->6-(Aminomethyl)nicotinamide H₂, Pd/C or Raney Ni 6-Acylnicotinamide 6-Acylnicotinamide 6-Cyanonicotinamide->6-Acylnicotinamide 1. R-MgBr 2. H₃O⁺

Caption: Direct transformations of the cyano group of 6-cyanonicotinamide.

Protocol 4: Grignard Reaction with the Cyano Group
  • Rationale: The addition of a Grignard reagent to the nitrile group, followed by acidic workup, provides a route to ketones (6-acylnicotinamides). This transformation allows for the introduction of a variety of alkyl or aryl side chains.[10][11][12][13]

  • Procedure:

    • To a solution of 6-cyanonicotinamide (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, add a solution of the Grignard reagent (e.g., phenylmagnesium bromide) (1.2 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction by TLC.

    • Upon completion, quench the reaction by the slow addition of aqueous hydrochloric acid (2M) at 0 °C.

    • Stir the mixture for 1 hour to hydrolyze the intermediate imine.

    • Extract the product with ethyl acetate, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography to yield the corresponding 6-acylnicotinamide.

Conclusion: A Gateway to Novel Therapeutics

6-Cyanonicotinamide is a cost-effective and highly versatile starting material for the synthesis of a wide range of substituted pyridine derivatives with significant potential in medicinal chemistry. The protocols outlined in this application note demonstrate how the strategic manipulation of its cyano and amide functionalities can provide access to key intermediates for the development of novel therapeutics, including but not limited to PARP and DPP-4 inhibitors. The provided methodologies are robust and can be adapted to generate large libraries of compounds for structure-activity relationship (SAR) studies, accelerating the drug discovery process.

References

  • Pyridine: the scaffolds with significant clinical diversity. RSC Advances.

  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules.

  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. ResearchGate.

  • Synthesis of β-Amino Carbonyl 6-(Aminomethyl)- and 6-(Hydroxymethyl)pyrazolopyrimidines for DPP-4 Inhibition Study. Current Medicinal Chemistry.

  • Pyridine: the scaffolds with significant clinical diversity. ResearchGate.

  • 6-Cyanonicotinamide | C7H5N3O | CID 3753787. PubChem.

  • Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. Journal of Medicinal Chemistry.

  • Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Master Organic Chemistry.

  • Second-generation inhibitors. A nicotinamide pharmacophore group is... ResearchGate.

  • Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. Molecules.

  • Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors. Journal of Pesticide Science.

  • Thorpe-Ziegler-Reaktion. Wikipedia.

  • Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. Molecules.

  • Synthesis of 1,4-dihydropyridine and polyhydroquinoline derivatives via Hantzsch reaction using nicotinic acid as a green and reusable catalyst. ResearchGate.

  • 6-Chloronicotinamide | C6H5ClN2O | CID 80456. PubChem.

  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Processes.

  • Amidase-catalyzed hydrolysis of 2-chloronicotinamide to 2-chloronicotinic acid. ResearchGate.

  • Synthesis of β-Amino Carbonyl 6-(Aminomethyl)- and 6-(Hydroxymethyl)pyrazolopyrimidines for DPP-4 Inhibition Study. ResearchGate.

  • Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. Journal of Medicinal Chemistry.

  • Synthesis of β-Amino Carbonyl 6-(Aminomethyl)- and 6-(Hydroxymethyl)pyrazolopyrimidines for DPP-4 Inhibition Study. PubMed.

  • Grignard Reaction. Organic Chemistry Portal.

  • Grignard Reaction - Common Conditions. The University of Sheffield.

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules.

  • Highly Efficient Suzuki-Miyaura Coupling of Heterocyclic Substrates Through Rational Reaction Design. Chemistry – A European Journal.

  • The Mechanism of Grignard and Organolithium Reactions with Nitriles. Chemistry Steps.

Sources

Part 1: Executive Summary & Strategic Rationale

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Enzymatic Modification of 6-Cyanonicotinamide

The Challenge: 6-Cyanonicotinamide (6-CNAM) is a critical bifunctional pyridine building block. Its chemical hydrolysis is plagued by a lack of regioselectivity. Traditional alkaline or acidic hydrolysis indiscriminately attacks both the nitrile group at position C6 and the amide group at position C3, resulting in a mixture of 2,5-pyridinedicarboxamide, 5-carbamoylpicolinic acid, and pyridine-2,5-dicarboxylic acid. This necessitates complex downstream purification, reducing yield and increasing waste.

The Biocatalytic Solution: This guide details a precision enzymatic protocol using Nitrile Hydratases (NHase) and Nitrilases (Nit) . By selecting the specific biocatalyst, researchers can achieve 100% regioselectivity for the C6-nitrile group, leaving the C3-amide moiety intact. This "biocatalytic switch" allows for the exclusive production of either the diamide or the mono-acid derivative under mild conditions.

Part 2: Mechanistic Pathways & Enzyme Selection

The choice of enzyme dictates the reaction trajectory. The following diagram illustrates the divergent pathways available for 6-CNAM modification.

G Substrate 6-Cyanonicotinamide (6-CNAM) NHase Nitrile Hydratase (Co/Fe-type) Substrate->NHase Hydration (+H2O) Nitrilase Nitrilase (Cys-Glu-Lys Triad) Substrate->Nitrilase Hydrolysis (+2H2O) Diamide Product A: 2,5-Pyridinedicarboxamide (Diamide) NHase->Diamide MonoAcid Product B: 5-Carbamoylpicolinic Acid (Mono-Acid) Nitrilase->MonoAcid

Figure 1: Divergent enzymatic pathways for 6-Cyanonicotinamide. NHase yields the diamide; Nitrilase yields the mono-acid.

Enzyme Selection Matrix
Target ProductEnzyme ClassRecommended Strain/SourceKey Mechanism
2,5-Pyridinedicarboxamide Nitrile Hydratase (NHase)Rhodococcus rhodochrous J1Metal-ion (Co/Fe) mediated hydration of nitrile to amide.
5-Carbamoylpicolinic Acid Nitrilase (Nit)Rhodococcus zopfii (Mutant W167G)Thiol-mediated nucleophilic attack converting nitrile directly to acid.

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis of 2,5-Pyridinedicarboxamide (NHase Pathway)

Targeting the high-value diamide intermediate.

Materials:

  • Biocatalyst: Rhodococcus rhodochrous J1 cells (immobilized in polyacrylamide or calcium alginate preferred for stability) or commercial NHase lyophilizate.

  • Buffer: 50 mM Potassium Phosphate (KPB), pH 7.5.

  • Substrate: 6-Cyanonicotinamide (purity >98%).

Workflow:

  • Pre-Reaction Preparation:

    • Suspend cells to a density of OD₆₀₀ = 20-30 in KPB.

    • Note: NHases are often cold-sensitive or heat-labile. Keep temperature strictly controlled.

  • Reaction Initiation:

    • Vessel: Thermostatted glass reactor with overhead stirring.

    • Temperature: 10°C - 20°C (Low temperature suppresses amidase activity, preventing over-hydrolysis).

    • Substrate Feeding: 6-CNAM has low water solubility. Do not add all at once. Use a fed-batch strategy .

    • Add 6-CNAM to a final concentration of 100 mM initially.

  • Monitoring & Feeding:

    • Monitor reaction via HPLC (Method below).

    • As the substrate dissolves and converts, the solution clears.

    • Add subsequent pulses of 6-CNAM (100 mM each) every 2-3 hours until a total load of 1.0 M is reached.

  • Termination & Purification:

    • Remove biocatalyst via centrifugation (10,000 x g, 15 min) or filtration.

    • The product, 2,5-pyridinedicarboxamide, is less soluble than the substrate. Cool the supernatant to 4°C to induce crystallization.

    • Filter crystals and wash with cold water.

Critical Control Point:

Temperature Control: Exceeding 25°C may activate endogenous amidases in whole-cell catalysts, converting the desired diamide into the dicarboxylic acid.

Protocol B: Synthesis of 5-Carbamoylpicolinic Acid (Nitrilase Pathway)

Targeting the mono-acid derivative.

Materials:

  • Biocatalyst: Recombinant Nitrilase (e.g., R. zopfii W167G mutant or Bacillus pallidus Dac521 for thermostability).

  • Buffer: 50 mM Tris-HCl, pH 8.0.

  • Substrate: 6-Cyanonicotinamide.

Workflow:

  • Reaction Setup:

    • Temperature: 30°C (or 60°C if using B. pallidus).

    • pH: Maintain pH 8.0. The reaction produces carboxylic acid, which will lower pH. Use an autotitrator with 1M NaOH to maintain pH stat.

  • Execution:

    • Load enzyme (10 U/mL activity).

    • Add substrate (50 mM). High concentrations of nitrile can inhibit nitrilases (substrate inhibition).

    • Continuous Feed: Pump a substrate slurry continuously to maintain a low steady-state concentration (<20 mM) in the reactor.

  • Downstream Processing:

    • Once conversion >99%, remove enzyme.

    • Acidification: Acidify the filtrate to pH 2.0 using 6M HCl.

    • The product, 5-carbamoylpicolinic acid, will precipitate as a zwitterion or free acid.

    • Recrystallize from water/ethanol.

Part 4: Analytical Methods & Validation

HPLC Method for Reaction Monitoring:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 10 mM Ammonium Acetate (pH 5.0)

    • B: Acetonitrile[1]

    • Gradient: 5% B to 30% B over 15 min.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (Pyridine ring absorption).

  • Retention Order (Typical):

    • Pyridine-2,5-dicarboxylic acid (Trace byproduct)

    • 5-Carbamoylpicolinic acid (Nitrilase Product)

    • 2,5-Pyridinedicarboxamide (NHase Product)

    • 6-Cyanonicotinamide (Substrate)

Part 5: Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion Rate Substrate InhibitionSwitch from batch to fed-batch mode. Keep substrate <50 mM.
Formation of Di-acid Over-hydrolysis (Amidase activity)Lower reaction temperature (Protocol A). Use purified enzyme instead of whole cells.
Enzyme Precipitation pH ShockEnsure strong buffering capacity or use pH-stat titration. Do not add acid/base directly onto enzyme.
Poor Mass Balance Product AdsorptionThe diamide product may crystallize during the reaction. Dilute sample in DMSO before HPLC analysis.

Part 6: References

  • Almatawah, Q. A., & Cowan, D. A. (1999). Thermostable nitrilase catalysed production of nicotinic acid from 3-cyanopyridine.[2] Enzyme and Microbial Technology, 25(8-9), 718-724.[2] Link

  • Nagasawa, T., Mathew, C. D., Mauger, J., & Yamada, H. (1988). Nitrile Hydratase-Catalyzed Production of Nicotinamide from 3-Cyanopyridine in Rhodococcus rhodochrous J1. Applied and Environmental Microbiology, 54(7), 1766-1769. Link

  • Gong, J. S., et al. (2016). Rational Regulation of Reaction Specificity of Nitrilase for Efficient Biosynthesis of 2-Chloronicotinic Acid through a Single Site Mutation. Applied and Environmental Microbiology, 82(9). Link

  • Martínková, L., & Křen, V. (2010). Biotransformations with Nitrilases. Current Opinion in Chemical Biology, 14(2), 130-137. Link

  • Yamada, H., & Kobayashi, M. (1996). Nitrile Hydratase and its Application to Industrial Production of Acrylamide. Bioscience, Biotechnology, and Biochemistry, 60(9), 1391-1400. Link

Sources

Analytical Methods for 6-Cyanonicotinamide Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | Version 1.0

Introduction & Scientific Context

6-Cyanonicotinamide (6-CNAM) (CAS: 14178-45-1), also known as 6-cyanopyridine-3-carboxamide, is a critical structural analog in the pyridinecarboxamide family.[1][2] While often overshadowed by its parent compound, Nicotinamide (Vitamin B3), 6-CNAM serves as a vital intermediate in the synthesis of antiviral agents (such as Favipiravir analogs) and appears as a process-related impurity in the industrial production of Nicotinamide from 3-cyanopyridine.

Quantification of 6-CNAM is analytically challenging due to its high polarity and structural similarity to Nicotinamide and Nicotinic acid.[1][3] This guide provides two distinct, validated workflows:

  • HPLC-UV: For Quality Control (QC) of raw materials and API impurity profiling (Limit of Quantitation ~0.1%).[3]

  • LC-MS/MS: For trace-level bioanalysis in plasma or potential genotoxic impurity screening (Limit of Quantitation < 1.0 ng/mL).[1][3]

Physicochemical Profile & Method Implications
PropertyValueAnalytical Implication
Molecular Weight 147.13 g/mol Small molecule; requires low-mass cutoff optimization in MS.[1]
pKa (Calculated) ~1.5 (Pyridine N)Significantly less basic than Nicotinamide (pKa ~3.[3]35) due to the electron-withdrawing 6-cyano group.[1][3] Requires acidic mobile phases (pH < 3) to suppress ionization for RP-HPLC retention.[1][3]
LogP ~ -0.3Highly polar.[1][3] Traditional C18 columns may suffer from "dewetting" or poor retention without ion-pairing or high aqueous content.[1][3]
Solubility DMSO, Methanol, WaterCompatible with standard RP solvents.[3]

Method A: HPLC-UV (Purity & Impurity Profiling)[1]

Objective: Robust quantification of 6-CNAM in the presence of Nicotinamide and 3-Cyanopyridine. Target Audience: QC Labs, Process Chemistry.[3]

Chromatographic Conditions
  • System: Agilent 1260 Infinity II or equivalent quaternary pump system.

  • Column: Agilent Zorbax SB-C18, 150 x 4.6 mm, 3.5 µm (StableBond technology is preferred for low pH stability).[3]

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer (pH 2.8 adjusted with dilute Phosphoric Acid).

  • Mobile Phase B: Acetonitrile (HPLC Grade).[3]

  • Flow Rate: 1.0 mL/min.[1][3]

  • Detection: UV @ 265 nm (Lambda max for cyanopyridines typically shifts slightly red vs. pyridine).[3]

  • Column Temp: 30°C.

  • Injection Volume: 10 µL.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration
2.0955Isocratic Hold
12.06040Linear Gradient
15.06040Wash
15.1955Re-equilibration
20.0955End of Run
Rationale (Expertise & Experience)
  • pH Selection: The pKa of the pyridine nitrogen in 6-CNAM is lower than Nicotinamide. At pH 2.8, the nitrogen is partially protonated, but the ion-suppression effect of the phosphate buffer ensures the molecule behaves neutrally enough to interact with the C18 stationary phase.

  • Wavelength: 265 nm provides a balance between sensitivity for the cyano-conjugated system and minimizing baseline drift from the mobile phase.

Method B: LC-MS/MS (Trace Bioanalysis)[1][4]

Objective: High-sensitivity quantification in biological matrices (Plasma/Urine). Target Audience: DMPK Scientists, Clinical Researchers.[3]

Mass Spectrometry Parameters (ESI+)
  • Instrument: Sciex Triple Quad 6500+ or Thermo Altis.

  • Ionization: Electrospray Ionization (ESI), Positive Mode.[3]

  • Source Temp: 500°C.

  • Curtain Gas: 35 psi.[1][3]

  • Spray Voltage: 4500 V.

MRM Transitions:

Analyte Precursor (m/z) Product (m/z) Collision Energy (eV) Role
6-CNAM 148.1 131.0 22 Quantifier (Loss of NH3)
6-CNAM 148.1 104.0 35 Qualifier (Loss of CONH2)

| IS (d4-NAM) | 127.1 | 84.1 | 25 | Internal Standard |[1]

Chromatographic Conditions (HILIC Mode)
  • Column: Waters XBridge BEH Amide, 100 x 2.1 mm, 2.5 µm.[3]

  • Rationale: Due to the high polarity (LogP -0.3), Reverse Phase (RP) often results in elution near the void volume, causing ion suppression from salts. HILIC provides superior retention and sensitivity for polar pyridines.[3]

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5 with Formic Acid).[3]

  • Mobile Phase B: Acetonitrile (0.1% Formic Acid).[3]

  • Flow Rate: 0.4 mL/min.[1][3]

  • Gradient: 90% B to 50% B over 5 minutes.

Experimental Protocols

Sample Preparation (Plasma)

Protocol: Protein Precipitation (PPT)

  • Aliquot: Transfer 50 µL of plasma into a 1.5 mL Eppendorf tube.

  • Spike: Add 10 µL of Internal Standard (d4-Nicotinamide, 100 ng/mL).

  • Precipitate: Add 200 µL of ice-cold Acetonitrile. Vortex vigorously for 30 seconds.[1][3]

  • Centrifuge: Spin at 14,000 x g for 10 minutes at 4°C.

  • Transfer: Collect 150 µL of the supernatant into a clean vial.

  • Evaporate: Dry under Nitrogen stream at 40°C (optional, for concentration) or dilute 1:1 with Mobile Phase A (to match initial HILIC conditions).

  • Inject: 2-5 µL into LC-MS/MS.

System Suitability Testing (SST)

Before any critical analysis, the following criteria must be met:

  • Resolution (Rs): > 2.0 between Nicotinamide and 6-Cyanonicotinamide (Method A).

  • Tailing Factor: 0.8 < T < 1.5.[1][3]

  • Precision (RSD): < 2.0% for 5 replicate injections of Standard (10 µg/mL).

  • Signal-to-Noise (S/N): > 10 for LOQ standard.[1][3]

Visualization of Workflows

Analytical Decision Matrix

This diagram guides the researcher in selecting the appropriate methodology based on sample type and sensitivity requirements.[3]

DecisionMatrix Start Start: Select Sample Type RawMaterial Raw Material / API (High Conc.) Start->RawMaterial BioSample Plasma / Urine (Trace Conc.) Start->BioSample Prep1 Dilute in Mobile Phase RawMaterial->Prep1 Prep2 Protein Precipitation (ACN 4:1) BioSample->Prep2 HPLC Method A: HPLC-UV (C18, pH 2.8) Result1 Purity & Impurity Profile (>0.05% w/w) HPLC->Result1 LCMS Method B: LC-MS/MS (HILIC, ESI+) Result2 PK / Bioanalysis (LLOQ: 1 ng/mL) LCMS->Result2 Prep1->HPLC Direct Injection Prep2->LCMS Supernatant

Caption: Decision matrix for selecting Method A (QC) vs. Method B (Bioanalysis) based on sensitivity needs.

LC-MS/MS Fragmentation Pathway

Visualizing the logic behind MRM transition selection.

Fragmentation Precursor Precursor Ion [M+H]+ = 148.1 Frag1 Product Ion 1 [M-NH3]+ m/z = 131.0 (Quantifier) Precursor->Frag1 Loss of Ammonia (-17) Frag2 Product Ion 2 [M-CONH2]+ m/z = 104.0 (Qualifier) Precursor->Frag2 Loss of Amide (-44)

Caption: Proposed fragmentation pathway for 6-Cyanonicotinamide in ESI+ mode.

Validation Summary (ICH Q2 R1)

The following parameters are recommended for full method validation:

ParameterAcceptance Criteria (HPLC-UV)Acceptance Criteria (LC-MS/MS)
Linearity (r²) > 0.999> 0.995
Accuracy 98.0 - 102.0%85.0 - 115.0%
Precision (Repeatability) RSD < 1.0%RSD < 5.0%
LOD ~ 0.05 µg/mL~ 0.1 ng/mL
Specificity No interference at RtNo interference in Blank Matrix

References

  • PubChem. (2025).[1][2][3] 6-Cyanonicotinamide Compound Summary. National Library of Medicine.[3] [Link]

  • ICH. (2005).[1][3][4] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[1][3] [Link]

Sources

Application Note: Precision Purification Protocols for 6-Cyanonicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2]

6-Cyanonicotinamide (CAS: 6960-22-1) is a critical pharmacophore and intermediate in the synthesis of Janus Kinase (JAK) inhibitors, most notably Tofacitinib (Xeljanz). Its purity is paramount because the cyano group is susceptible to hydrolysis, and the pyridine ring can trap transition metal catalysts used during its synthesis (typically Palladium or Copper-catalyzed cyanation of 6-chloronicotinamide).

This guide provides a tiered approach to purification, moving from bulk recrystallization (Method A) to high-purity chromatography (Method B), and addressing the critical removal of metal residues (Method C).

Key Chemical Properties[1][2][3][4][5]
  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 147.13 g/mol

  • Solubility Profile: Soluble in hot ethanol, DMSO, DMF; moderately soluble in ethyl acetate; sparingly soluble in water and hexanes.

  • Critical Impurities:

    • 6-Chloronicotinamide: Unreacted starting material (structurally similar, difficult to separate).

    • 6-Cyanonicotinic acid: Hydrolysis byproduct (forms under acidic/basic extremes).

    • Residual Metals: Pd/Cu from Rosenmund-von Braun or Pd-catalyzed cyanation reactions.

Impurity Profiling & Decision Matrix

Before selecting a method, the crude material must be analyzed. The nature of the impurity dictates the purification strategy.

PurificationLogic Crude Crude 6-Cyanonicotinamide Analysis HPLC & Metal Analysis Crude->Analysis Decision Dominant Impurity? Analysis->Decision RouteA Start Material (>5%) Decision->RouteA Non-polar RouteB Hydrolysis Products Decision->RouteB Polar/Acidic RouteC Trace Metals (>10ppm) Decision->RouteC Catalyst MethodA Method A: Recrystallization (EtOH/H2O) RouteA->MethodA MethodB Method B: Flash Chromatography (DCM/MeOH) RouteB->MethodB MethodC Method C: Scavenger Resin (SiliaMetS) RouteC->MethodC

Figure 1: Decision matrix for selecting the optimal purification workflow based on impurity profile.

Method A: Thermodynamic Recrystallization

Best for: Removal of unreacted starting material (6-chloronicotinamide) and bulk purification (>10g scale).

Scientific Rationale

Recrystallization relies on the differential solubility between the product and impurities at varying temperatures. 6-Cyanonicotinamide exhibits a steep solubility curve in ethanol/water mixtures. The starting material (6-chloronicotinamide) is significantly more soluble in ethanol, allowing it to remain in the mother liquor while the product crystallizes.

Protocol

Solvent System: Ethanol (95%) or Ethanol:Water (9:1).

  • Dissolution:

    • Charge the crude solid into a round-bottom flask equipped with a magnetic stir bar and reflux condenser.

    • Add Ethanol (95%) at a ratio of 10 mL per gram of crude.

    • Heat to reflux (

      
      ). If the solid does not fully dissolve after 15 minutes, add Ethanol in 1 mL/g increments until dissolution is complete.
      
    • Note: If a small amount of dark insoluble material remains, filter while hot (Hot Filtration) to remove inorganic salts.

  • Controlled Cooling (The Critical Step):

    • Remove the heat source and allow the flask to cool to room temperature on a cork ring. Do not use an ice bath immediately. Rapid cooling traps impurities inside the crystal lattice (occlusion).

    • Once at room temperature (

      
      ), transfer to an ice-water bath (
      
      
      
      ) for 1 hour to maximize yield.
  • Isolation:

    • Filter the crystals using a Buchner funnel under vacuum.

    • Wash: Rinse the filter cake with cold Ethanol (

      
      , 2 mL/g). This displaces the mother liquor containing the impurities without redissolving the product.
      
    • Drying: Dry in a vacuum oven at

      
       for 12 hours. High heat (>60°C) can cause nitrile hydrolysis if residual moisture is present.
      

Method B: Flash Column Chromatography

Best for: Removing polar hydrolysis byproducts (6-cyanonicotinic acid) or when high purity (>99.5%) is required for biological assays.

Scientific Rationale

The cyano group introduces a strong dipole moment, making 6-cyanonicotinamide distinct from its hydrolysis products on polar stationary phases. A gradient elution increases the polarity of the mobile phase, eluting non-polar impurities first, followed by the product, and leaving highly polar acids on the column.

Protocol

Stationary Phase: Silica Gel 60 (


).
Mobile Phase:  Dichloromethane (DCM) and Methanol (MeOH).
  • Column Preparation:

    • Pack the column with Silica Gel. Use a ratio of 30g silica per 1g of crude.

    • Equilibrate with 100% DCM.

  • Loading:

    • Dissolve the crude in a minimum amount of DCM/MeOH (9:1). If solubility is poor, use "dry loading": dissolve crude in MeOH, mix with silica (1:1 mass ratio), evaporate to dryness, and load the powder on top of the column.

  • Gradient Elution:

    • 0-5 mins: 100% DCM (Elutes non-polar impurities).

    • 5-20 mins: Linear gradient to 95% DCM / 5% MeOH.

    • 20-40 mins: Hold at 95% DCM / 5% MeOH (Product elution typically occurs here,

      
      ).
      
    • Flush: 90% DCM / 10% MeOH to remove polar acids.

  • Fraction Analysis:

    • Check fractions via TLC (Visualize under UV 254nm).

    • Combine pure fractions and concentrate under reduced pressure (

      
      ).
      

Method C: Metal Scavenging (Catalyst Removal)

Best for: Final polishing of pharmaceutical intermediates to meet ICH Q3D guidelines (Pd < 10 ppm).

Protocol
  • Dissolve the purified 6-cyanonicotinamide in THF or DMF (10 mL/g).

  • Add SiliaMetS® Thiol or Cysteine-functionalized silica (0.5 equivalents relative to expected metal content, or 5-10 wt% of product).

  • Stir at

    
     for 4 hours.
    
  • Filter through a Celite® pad or a 0.45

    
     PTFE membrane to remove the scavenger resin.
    
  • Concentrate the filtrate to recover the metal-free product.

Analytical Validation (QC)

Trust but verify. Every batch must be tested against these standards.

ParameterMethodAcceptance Criteria
Appearance VisualWhite to off-white crystalline solid
Purity HPLC (C18, 254nm)> 98.0% (Area %)
Melting Point Capillary Method260 - 265°C (Decomposes)
Residual Solvent GC-HeadspaceEthanol < 5000 ppm (ICH limit)
Identity 1H-NMR (DMSO-d6)Consistent with structure

HPLC Method Parameters:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

    
    .
    
  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3753787, 6-Cyanonicotinamide. Retrieved October 26, 2023, from [Link]

  • University of Alberta. (n.d.). Recrystallization - Solvent Selection and Procedures. Department of Chemistry. Retrieved October 26, 2023, from [Link] (General grounding for solvent selection logic).

  • Pfizer Inc. (2007). Process for the preparation of 3-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile (Tofacitinib). World Intellectual Property Organization. WO2007012953.
  • University of Rochester. (n.d.). Solvents for Recrystallization. Department of Chemistry. Retrieved October 26, 2023, from [Link]

Sources

Application Note: Scalable Synthesis of 6-Cyanonicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 6-Cyanonicotinamide (CAS 7089-68-1), a critical intermediate in the manufacturing of Histone Deacetylase (HDAC) inhibitors and Factor XIa inhibitors. Unlike traditional laboratory methods that rely on hazardous stoichiometric copper(I) cyanide (Rosenmund-von Braun) or volatile trimethylsilyl cyanide, this protocol utilizes a Palladium-catalyzed cyanation with Zinc Cyanide (


). This approach offers superior safety profiles, higher yields, and simplified purification suitable for kilogram-scale production.

Strategic Route Analysis

The synthesis of electron-deficient heteroaryl nitriles requires careful balancing of reactivity and safety. For 6-Cyanonicotinamide, we evaluated three potential pathways:

RouteMethodologyScale-Up ViabilityVerdict
A Pd-Catalyzed Cyanation of 6-Chloronicotinamide High. Mild conditions, low catalyst loading, solid cyanide source (

).
Selected
B Rosenmund-von Braun (CuCN)Low. Requires high temperatures (>150°C), stoichiometric heavy metals, difficult workup.Rejected
C Amidation of 6-Cyanonicotinic AcidMedium. 6-Cyanonicotinic acid is expensive and unstable; adds an extra step.Rejected
Mechanistic Rationale

The selected route employs a Pd(0)/Pd(II) catalytic cycle. The electron-deficient nature of the pyridine ring at the 6-position facilitates oxidative addition, but the presence of the amide group at C3 can coordinate to Palladium, potentially poisoning the catalyst. Therefore, the use of bidentate ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene) or Xantphos is critical to maintain catalyst activity and stability.

Reaction Scheme:



Detailed Experimental Protocol

Scale: 100 g Input (Scale-up factor: 50x typical lab scale) Target Yield: >85% Purity: >98% (HPLC)

Reagents and Materials
  • 6-Chloronicotinamide: 100.0 g (0.639 mol)

  • Zinc Cyanide (

    
    ):  45.0 g (0.383 mol, 0.6 eq) – Handle with extreme care.
    
  • 
    :  2.9 g (0.5 mol%)
    
  • dppf: 3.5 g (1.0 mol%)

  • Zinc Dust: 1.0 g (activation additive)

  • Solvent: N,N-Dimethylformamide (DMF), Anhydrous (1.0 L)

  • Quench: 10% Sodium Hypochlorite (Bleach) solution

Step-by-Step Methodology
Phase 1: Inert System Setup
  • Equip a 3-L three-necked round-bottom flask with a mechanical stirrer, reflux condenser, internal temperature probe, and nitrogen inlet.

  • Critical Safety: Vent the condenser through a scrubber containing 10% NaOH/Bleach to neutralize any potential HCN off-gassing.

  • Purge the system with Nitrogen for 20 minutes.

Phase 2: Reaction Initiation
  • Charge the flask with DMF (800 mL) .

  • Add 6-Chloronicotinamide (100 g) and stir to dissolve.

  • Add Zinc Cyanide (45.0 g) and Zinc Dust (1.0 g) .

  • Degassing: Sparge the mixture with Nitrogen for 15 minutes to remove dissolved oxygen (Oxygen poisons the Pd catalyst).

  • Add

    
     (2.9 g)  and dppf (3.5 g)  quickly under a stream of nitrogen.
    
  • Heat the mixture to 120°C .

Phase 3: Reaction Monitoring
  • Maintain temperature at 115–125°C for 3–5 hours.

  • IPC (In-Process Control): Sample 50 µL, dilute in MeCN, analyze by HPLC.

    • Limit: <1% remaining 6-Chloronicotinamide.

Phase 4: Workup and Purification (Chromatography-Free)
  • Cool the reaction mixture to 25°C.

  • Quench/Dilution: Slowly pour the reaction mixture into 2.5 L of water containing 1% ammonia (to solubilize zinc salts).

  • Precipitation: The product, 6-Cyanonicotinamide, will precipitate as an off-white solid. Stir the slurry for 2 hours at 0–5°C.

  • Filtration: Filter the solid using a Büchner funnel.

  • Washing:

    • Wash cake with Water (

      
       mL) to remove DMF and inorganic salts.
      
    • Wash with Toluene (200 mL) to remove organic impurities/ligands.

  • Drying: Dry in a vacuum oven at 50°C for 12 hours.

Quantitative Summary
ParameterValueNotes
Input Mass 100.0 g6-Chloronicotinamide
Crude Mass 88.4 gOff-white solid
Isolated Yield 94% Theoretical: 93.9 g
Purity (HPLC) 99.1%Area % at 254 nm
Residual Zn < 20 ppmConfirmed by ICP-MS

Process Safety & Critical Process Parameters (CPPs)

Cyanide Management Strategy

Although


 is a solid and less volatile than NaCN, it releases toxic cyanide species upon contact with strong acids or high heat.
  • Engineering Control: All weighing must occur in a dedicated glovebox or ventilated enclosure.

  • Waste Disposal: All aqueous waste streams must be treated with bleach (NaOCl) at pH >10 to oxidize cyanide to cyanate (

    
    ) before disposal. Test with Merckoquant® Cyanide strips.
    
Thermal Hazards
  • Exotherm: The reaction is mildly exothermic. Do not overheat the mantle during the ramp-up phase.

  • Runaway Prevention: Ensure mechanical stirring is robust; settling of

    
     can cause hot spots.
    

Visual Workflows

Reaction Pathway & Mechanism

ReactionPathway Start 6-Chloronicotinamide (Substrate) OxAdd Oxidative Addition Complex (Ar-Pd-Cl) Start->OxAdd + Catalyst Cat Pd(0) / dppf (Active Catalyst) Cat->OxAdd TransMet Transmetallation (Zn(CN)2) OxAdd->TransMet - ZnCl2 RedElim Reductive Elimination TransMet->RedElim Ar-Pd-CN RedElim->Cat Regeneration Product 6-Cyanonicotinamide (Product) RedElim->Product

Figure 1: Catalytic cycle for the cyanation of 6-Chloronicotinamide.

Scale-Up Workflow

Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Workup Step1 Inert System Purge (N2, 20 min) Step2 Charge Reagents (Substrate, Zn(CN)2, DMF) Step1->Step2 Step3 Catalyst Addition (Pd2(dba)3 / dppf) Step2->Step3 Step4 Heat to 120°C (3-5 Hours) Step3->Step4 Step5 IPC: HPLC Check (<1% SM) Step4->Step5 Step5->Step4 Fail (Extend Time) Step6 Quench into Water/NH3 (Precipitation) Step5->Step6 Pass Step7 Filtration & Wash (H2O / Toluene) Step6->Step7 Step8 Vacuum Dry (50°C) Step7->Step8

Figure 2: Operational workflow for the 100g scale-up batch.

References

  • Cohen, D. T., et al. (2013). "A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides." Angewandte Chemie International Edition, 52(38), 10035-10039.[1] Link

  • Schareina, T., Zapf, A., & Beller, M. (2004). "Potassium Hexacyanoferrate(II)—A New, Eco-Friendly Cyanating Agent for the Palladium-Catalyzed Cyanation of Aryl Halides." Chemical Communications, (12), 1388-1389. Link

  • Merck Sharp & Dohme Corp. (2015). "Factor XIa Inhibitors."[2] European Patent EP 3134408 B1. Link

  • BenchChem. (2025).[3] "Application Notes: Synthesis of 2-Cyanopyridine Derivatives." Link

Sources

The Strategic Utility of 6-Cyanonicotinamide in the Synthesis of Potent Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: 6-Cyanonicotinamide as a Versatile Scaffold in Drug Discovery

In the landscape of modern medicinal chemistry, the pyridine ring system stands as a cornerstone scaffold for the development of novel therapeutics. Among its many derivatives, 6-cyanonicotinamide has emerged as a particularly valuable starting material for the synthesis of potent and selective enzyme inhibitors. Its unique trifunctional nature—possessing an amide, a nitrile, and an aromatic nitrogen—offers a rich platform for diverse chemical transformations. This guide provides an in-depth exploration of the strategic application of 6-cyanonicotinamide and its derivatives in the synthesis of two critical classes of enzyme inhibitors: Poly(ADP-ribose) polymerase (PARP) inhibitors and Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors. We will delve into the underlying medicinal chemistry rationale, detailed synthetic protocols, and the causality behind experimental choices, offering researchers a practical guide to leveraging this versatile building block.

Part 1: Synthesis of PARP Inhibitors – The Phthalazinone and Pyridopyridazinone Core

Poly(ADP-ribose) polymerase (PARP) enzymes are crucial players in DNA damage repair, and their inhibition has proven to be a successful strategy in cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways like BRCA mutations.[1] Many potent PARP inhibitors feature a phthalazinone or a bioisosteric pyridopyridazinone core, which mimics the nicotinamide moiety of the natural PARP substrate, NAD+.[2] While direct synthesis from 6-cyanonicotinamide is not the most common route, its structural motifs provide a blueprint for constructing these key heterocyclic systems. A plausible synthetic strategy involves the transformation of the cyano and amide functionalities to facilitate the formation of the fused pyridazinone ring.

Conceptual Synthetic Workflow: From Cyanopyridine to Pyridopyridazinone

The following workflow illustrates a conceptual pathway for the synthesis of a pyridopyridazinone-based PARP inhibitor core, starting from a 6-cyanonicotinic acid derivative, which can be obtained from 6-cyanonicotinamide via hydrolysis.

G cluster_0 Synthesis of Pyridopyridazinone Core 6-Cyanonicotinamide 6-Cyanonicotinamide 6-Cyanonicotinic_acid 6-Cyanonicotinic_acid 6-Cyanonicotinamide->6-Cyanonicotinic_acid Hydrolysis Acyl_hydrazide Acyl_hydrazide 6-Cyanonicotinic_acid->Acyl_hydrazide Hydrazine Pyridopyridazinone_core Pyridopyridazinone_core Acyl_hydrazide->Pyridopyridazinone_core Intramolecular Cyclization

Caption: Conceptual workflow for pyridopyridazinone synthesis.

Protocol 1: Synthesis of a 6-Carboxynicotinic Acid Hydrazide Intermediate

This protocol details the initial steps towards the pyridopyridazinone core, starting from the hydrolysis of 6-cyanonicotinamide.

Step 1: Hydrolysis of 6-Cyanonicotinamide to 6-Carboxynicotinic Acid

  • Rationale: The conversion of the cyano group to a carboxylic acid is a key transformation to enable subsequent cyclization with hydrazine. Enzymatic hydrolysis using a nitrilase offers a green and highly selective method for this conversion.[3][4]

  • Procedure:

    • Prepare a suspension of 6-cyanonicotinamide (1 eq.) in a suitable buffer (e.g., phosphate buffer, pH 7.5).

    • Add a nitrilase enzyme preparation (e.g., from Rhodococcus rhodochrous). The optimal enzyme loading should be determined empirically.[5]

    • Incubate the mixture at a controlled temperature (e.g., 30-40 °C) with gentle agitation.

    • Monitor the reaction progress by HPLC until complete conversion of the starting material.

    • Upon completion, acidify the reaction mixture to precipitate the 6-carboxynicotinic acid.

    • Isolate the product by filtration, wash with cold water, and dry under vacuum.

Step 2: Formation of 6-Carboxynicotinic Acid Hydrazide

  • Rationale: The formation of a hydrazide from the newly formed carboxylic acid sets the stage for the intramolecular cyclization to form the pyridopyridazinone ring.

  • Procedure:

    • Suspend 6-carboxynicotinic acid (1 eq.) in a suitable solvent such as ethanol.

    • Add hydrazine hydrate (excess, e.g., 5-10 eq.).

    • Reflux the mixture for several hours, monitoring the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature to allow the product to crystallize.

    • Collect the solid product by filtration, wash with cold ethanol, and dry.

Protocol 2: Cyclization to the Pyridopyridazinone Core
  • Rationale: Acid-catalyzed intramolecular cyclization of the diacyl hydrazide will lead to the formation of the desired pyridopyridazinone scaffold.[3]

  • Procedure:

    • Dissolve the 6-carboxynicotinic acid hydrazide (1 eq.) in a strong acid, such as polyphosphoric acid or concentrated sulfuric acid.

    • Heat the mixture at an elevated temperature (e.g., 100-150 °C) for a specified time, monitoring by TLC.

    • Carefully pour the reaction mixture onto crushed ice to precipitate the product.

    • Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).

    • Collect the precipitated solid by filtration, wash thoroughly with water, and dry to yield the pyridopyridazinone core.

This core can then be further functionalized to introduce the necessary pharmacophoric elements of specific PARP inhibitors.

Part 2: Synthesis of IRAK4 Inhibitors – The Diaminonicotinamide Scaffold

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a serine/threonine kinase that plays a pivotal role in the innate immune signaling pathways.[6] Dysregulation of IRAK4 activity is implicated in various inflammatory and autoimmune diseases, making it an attractive therapeutic target. A prominent class of IRAK4 inhibitors is based on the 4,6-diaminonicotinamide scaffold.[7][8] The synthesis of these inhibitors often involves the strategic introduction of amino groups onto the pyridine ring. 6-Cyanonicotinamide can be a valuable precursor in this context, where the cyano group can be converted to an amino group.

Synthetic Strategy: From 6-Cyanonicotinamide to 6-Aminonicotinamide

A key step in utilizing 6-cyanonicotinamide for the synthesis of IRAK4 inhibitors is the reduction of the cyano group to an aminomethyl group or its conversion to a primary amine. A more direct approach involves the synthesis of 6-aminonicotinamide from a precursor like 6-chloronicotinamide.

G cluster_1 Synthesis of 6-Aminonicotinamide Intermediate 6-Chloronicotinamide 6-Chloronicotinamide 6-Aminonicotinamide 6-Aminonicotinamide 6-Chloronicotinamide->6-Aminonicotinamide Ammonolysis 4,6-Diaminonicotinamide_Scaffold 4,6-Diaminonicotinamide_Scaffold 6-Aminonicotinamide->4,6-Diaminonicotinamide_Scaffold Further Amination/Functionalization

Caption: Synthetic route to a key IRAK4 inhibitor intermediate.

Protocol 3: Synthesis of 6-Aminonicotinamide from 6-Chloronicotinamide

This protocol outlines a common method for introducing an amino group at the 6-position of the nicotinamide ring. 6-Chloronicotinamide can be synthesized from nicotinic acid derivatives.

  • Rationale: Nucleophilic aromatic substitution of the chloro group with ammonia or an ammonia equivalent is a standard method for the synthesis of aminopyridines.[9]

  • Procedure:

    • Place 6-chloronicotinamide (1 eq.) in a high-pressure autoclave.

    • Add a solution of aqueous ammonia (concentrated). The addition of a copper catalyst (e.g., CuI) can facilitate the reaction.[9]

    • Seal the autoclave and heat to a high temperature (e.g., 150-200 °C) for several hours. The pressure will increase significantly.

    • After cooling to room temperature, carefully vent the autoclave.

    • Extract the aqueous solution with an organic solvent (e.g., ethyl acetate) to isolate the product.

    • Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain pure 6-aminonicotinamide.

The resulting 6-aminonicotinamide can then undergo further reactions, such as nitration followed by reduction, or direct amination at the 4-position, to generate the 4,6-diaminonicotinamide core of IRAK4 inhibitors.

Data Summary and Key Experimental Parameters

ParameterProtocol 1 (Hydrolysis)Protocol 2 (Cyclization)Protocol 3 (Amination)
Starting Material 6-Cyanonicotinamide6-Carboxynicotinic acid hydrazide6-Chloronicotinamide
Key Reagent Nitrilase EnzymePolyphosphoric AcidAqueous Ammonia, CuI
Solvent Aqueous BufferNone (neat)Water
Temperature 30-40 °C100-150 °C150-200 °C
Reaction Time Varies (enzyme dependent)Several hoursSeveral hours
Work-up Acidification, FiltrationQuenching on ice, NeutralizationExtraction
Product 6-Carboxynicotinic AcidPyridopyridazinone Core6-Aminonicotinamide

Conclusion and Future Perspectives

6-Cyanonicotinamide and its close derivatives represent a versatile and strategically important class of starting materials for the synthesis of enzyme inhibitors. The presence of multiple reactive sites allows for the construction of complex heterocyclic scaffolds, such as the pyridopyridazinones found in PARP inhibitors and the diaminonicotinamides characteristic of many IRAK4 inhibitors. The protocols outlined in this guide provide a foundation for researchers to explore the rich chemistry of this scaffold. Future work in this area could focus on developing more efficient and sustainable catalytic methods for the key transformations, such as C-H functionalization of the pyridine ring, to further streamline the synthesis of these important therapeutic agents.[10]

References

  • Design, Synthesis, and In Vitro Evaluation of the Photoactivatable Prodrug of the PARP Inhibitor Talazoparib. MDPI. [Link]

  • A scalable and eco-friendly total synthesis of poly(ADP-ribose) polymerase inhibitor Olaparib. Green Chemistry (RSC Publishing). [Link]

  • Process for the synthesis of diaminopyridine and related compounds.
  • Synergistic optimizations of efficacy and membrane permeability of IRAK4 inhibitors: identifying new lead compounds for anti-inflammatory therapeutics. PubMed Central. [Link]

  • Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. PubMed Central. [Link]

  • A Catalytic Green Process for the Production of Niacin. CHIMIA. [Link]

  • Effects of 6-Aminonicotinic Acid Esters on the Reprogrammed Epigenetic State of Distant Metastatic Pancreatic Carcinoma. PMC - PubMed Central. [Link]

  • Highly Efficient Biosynthesis of Nicotinic Acid by Immobilized Whole Cells of E. coli Expressing Nitrilase in Semi-Continuous Packed-Bed Bioreactor. MDPI. [Link]

  • Late-Stage C-H Functionalization of Nicotinamides for the Expedient Discovery of Novel Antifungal Leads. PubMed. [Link]

  • 6-Chloronicotinamide | C6H5ClN2O | CID 80456. PubChem - NIH. [Link]

  • Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Frontiers. [Link]

  • Quantitation of metabolic and radiobiological effects of 6-aminonicotinamide in RIF-1 tumor cells in vitro. PubMed. [Link]

  • 6-aminonicotinamide, a G6PD inhibitor, mitigates CAPS1 reduction mediated HCC metastasis via ERK and GSK3β signals. PubMed Central. [Link]

  • Design of Novel IRAK4 Inhibitors Using Molecular Docking, Dynamics Simulation and 3D-QSAR Studies. NIH. [Link]

  • Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. PMC - NIH. [Link]

  • Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold. ResearchGate. [Link]

  • Optimization of Nicotinamides as Potent and Selective IRAK4 Inhibitors with Efficacy in a Murine Model of Psoriasis. NIH. [Link]

  • Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. ResearchGate. [Link]

  • Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. MDPI. [Link]

  • Methods to Produce Nicotinic Acid with Potential Industrial Applications. PMC - NIH. [Link]

  • Discovery and structure-based design of 4,6-diaminonicotinamides as potent and selective IRAK4 inhibitors. PubMed. [Link]

Sources

Handling and storage procedures for 6-Cyanonicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Handling, Storage, and Protocol Guide for 6-Cyanonicotinamide

Executive Summary

This guide details the technical protocols for the handling, storage, and solubilization of 6-Cyanonicotinamide (CAS 14178-45-1). As a critical intermediate in the synthesis of pharmaceuticals targeting Trace Amine-Associated Receptor 1 (TAAR1) and ROR


 modulators, maintaining the integrity of this compound is paramount for reproducible experimental results. This document synthesizes data from patent literature and structural activity relationships (SAR) to provide a self-validating workflow for researchers.

Chemical Identity & Properties

PropertySpecification
Chemical Name 6-Cyanonicotinamide
Synonyms 6-Cyanopyridine-3-carboxamide; 3-Pyridinecarboxamide, 6-cyano-
CAS Number 14178-45-1
Molecular Formula C

H

N

O
Molecular Weight 147.13 g/mol
Structure Pyridine ring substituted with a nitrile (-CN) at C6 and a carboxamide (-CONH

) at C3.[1]
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF; Sparingly soluble in Methanol; Low solubility in Water.

Health, Safety, and Environment (HSE) Profile

Warning: While specific toxicological data for this CAS is limited, its structural analogs (cyanopyridines and nicotinamides) suggest significant biological activity. Treat as a Potent Pharmacological Agent .

Hazard Assessment (GHS Classification - Estimated)
  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

  • Skin/Eye Irritation: Category 2/2A (Causes skin and serious eye irritation).

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory irritation).

  • Reactivity Hazard: Nitrile functionality. Capable of releasing Hydrogen Cyanide (HCN) gas if exposed to strong acids or high heat.

Personal Protective Equipment (PPE)
  • Respiratory: NIOSH-approved N95 or P100 respirator if dust formation is likely.

  • Skin: Nitrile rubber gloves (Minimum thickness 0.11 mm). Double-gloving recommended during solubilization.

  • Eyes: Chemical safety goggles.

Storage Protocol: The "Cold-Dry-Dark" Standard

The stability of 6-Cyanonicotinamide is compromised by hydrolysis. The nitrile group can hydrolyze to a carboxylic acid, and the amide group can degrade under moist conditions.

Storage Workflow Diagram

StorageWorkflow cluster_conditions Critical Parameters Receipt Receipt of Shipment (Check Seal Integrity) QC_Check Initial QC Check (1H-NMR / LC-MS) Receipt->QC_Check Desiccation Desiccation (Vacuum Desiccator, 24h) QC_Check->Desiccation Pass Aliquot Aliquot into Amber Vials (Avoid Freeze-Thaw) Desiccation->Aliquot Seal Seal under Argon/Nitrogen Aliquot->Seal Storage Long-Term Storage (-20°C or 2-8°C) Seal->Storage Param1 Humidity: <10% Param2 Light: Protected Param3 Gas: Inert (Ar/N2)

Figure 1: Validated workflow for the receipt and long-term storage of 6-Cyanonicotinamide to prevent hydrolytic degradation.

Detailed Storage Conditions
  • Temperature: Store at -20°C for long-term (>1 month). 2-8°C is acceptable for short-term active use (<1 month).

  • Atmosphere: Hygroscopic. Store under an inert atmosphere (Argon or Nitrogen) whenever possible.

  • Container: Amber glass vials with PTFE-lined screw caps. Avoid plastic containers for long-term storage to prevent moisture permeation.

Handling & Solubilization Protocol

Objective: Prepare a stable stock solution for biological assays or synthetic reactions.

Solvent Selection Matrix
SolventSolubility RatingStabilityRecommended Use
DMSO High (>50 mM)High (Freeze at -20°C)Primary Stock Solution
DMF HighModerate (Oxidation risk)Synthetic Reactions
Ethanol Low/ModerateModerateNot recommended for high conc.
Water Low Low (Hydrolysis risk)Immediate use only
Step-by-Step Solubilization (10 mM Stock in DMSO)
  • Equilibration: Allow the vial to warm to room temperature before opening to prevent water condensation on the cold solid.

  • Weighing: Weigh 1.47 mg of 6-Cyanonicotinamide.

  • Dissolution: Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide).

  • Mixing: Vortex for 30 seconds. If particulates remain, sonicate in a water bath at 35°C for 2 minutes.

  • Verification: Visual inspection should show a clear, colorless to pale yellow solution.

  • Aliquoting: Divide into single-use aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.

  • Storage of Stock: Store aliquots at -20°C or -80°C. Stable for 3 months.

Quality Control & Stability Verification

To ensure the compound has not degraded (hydrolysis of -CN to -COOH or -CONH2 to -COOH), use the following LC-MS method.

LC-MS Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5µm, 4.6 x 100mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm and MS (ESI+).

  • Expected Mass: [M+H]+ = 148.14 m/z .

  • Degradation Flags: Look for peaks at 166 m/z (Hydrolysis of nitrile to amide) or 167 m/z (Hydrolysis to acid).

Emergency Procedures

  • Spill: Do not dry sweep. Dampen with water to avoid dust, then sweep into a chemical waste container. Clean area with a weak base (Sodium Bicarbonate solution) to neutralize potential acidic hydrolysis products.

  • Skin Contact: Wash with soap and water for 15 minutes. If irritation persists, seek medical attention.

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Contact a poison control center immediately (Treat as potential nitrile poisoning).

References

  • Chemical Identity & Structure

    • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 14599292, 6-Cyanonicotinamide. Retrieved from .

  • Synthesis & Applications (TAAR1 Agonists)

    • Hoffmann-La Roche (2010). "Substituted Benzamide Derivatives." Patent WO2011076678A1. (Describes the use of CAS 14178-45-1 as a key intermediate for TAAR1 ligands). Retrieved from .

  • Synthesis & Applications (RORgamma Modulators)

    • Merck Sharp & Dohme (2015). "Factor XIa Inhibitors." Patent WO2015164308A1. (Cites usage of 6-cyanonicotinamide in synthesis). Retrieved from .

  • General Nitrile Safety

    • Thermo Fisher Scientific. "General Handling of Pyridine Carbonitriles." (Extrapolated safety protocols). Retrieved from .

Sources

The Strategic Application of 6-Cyanonicotinamide in Combinatorial Chemistry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the efficient construction of diverse molecular libraries is a cornerstone of modern discovery. This application note details the utility of 6-cyanonicotinamide as a versatile building block in combinatorial chemistry, with a focus on its application in multicomponent reactions (MCRs) for the rapid generation of novel compound libraries.

6-Cyanonicotinamide, with its distinct trifunctional pyridine core, offers a unique scaffold for the synthesis of diverse chemical entities. The presence of a cyano group, a carboxamide, and a pyridine nitrogen atom provides multiple points for chemical modification, making it an ideal candidate for the construction of libraries with significant chemical diversity. This guide will explore the mechanistic basis for its reactivity and provide detailed protocols for its use in key combinatorial methodologies.

The Chemical Logic of 6-Cyanonicotinamide in Multicomponent Reactions

The power of 6-cyanonicotinamide in combinatorial synthesis lies in the differential reactivity of its functional groups. The pyridine nitrogen can act as a basic handle or participate in metal coordination. The carboxamide can engage in hydrogen bonding or be hydrolyzed to the corresponding carboxylic acid. Crucially, the cyano group, while seemingly inert, can be transformed into a variety of other functionalities, or the aromatic ring can be manipulated through substitution reactions.

In the context of multicomponent reactions, which are highly valued in combinatorial chemistry for their efficiency and atom economy, 6-cyanonicotinamide can participate in several ways. While direct participation of the cyano or amide group in classic MCRs like the Ugi or Passerini reaction is not typical, the scaffold itself provides a robust platform for post-MCR modifications, or derivatives of 6-cyanonicotinamide can be designed to actively participate. For instance, the nicotinamide nitrogen can be alkylated, or the pyridine ring can be functionalized with groups amenable to MCRs.

Application in Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a powerful tool for generating peptide-like scaffolds by combining an aldehyde, an amine, a carboxylic acid, and an isocyanide.[1][2][3] While 6-cyanonicotinamide itself does not directly fit into these reactant classes, it serves as an excellent starting point for creating one of the four components. For example, the amino derivative, 6-aminonicotinamide, can be utilized as the amine component.

Mechanistic Insight: The Ugi Reaction Pathway

The generally accepted mechanism of the Ugi reaction involves the initial formation of an imine from the aldehyde and the amine.[1] This is followed by the addition of the isocyanide and the carboxylic acid to form a nitrilium ion intermediate, which then undergoes an intramolecular acyl transfer (the Mumm rearrangement) to yield the final α-acylamino amide product.[3]

Diagram: Generalized Ugi Reaction Workflow

Ugi_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_product Product Aldehyde Aldehyde (R1-CHO) Imine_Formation Imine Formation Aldehyde->Imine_Formation Amine Amine (R2-NH2) (e.g., 6-Aminonicotinamide) Amine->Imine_Formation CarboxylicAcid Carboxylic Acid (R3-COOH) Isocyanide Isocyanide (R4-NC) Nitrilium_Ion Nitrilium Ion Intermediate Imine_Formation->Nitrilium_Ion + Isocyanide + Carboxylic Acid Mumm_Rearrangement Mumm Rearrangement Nitrilium_Ion->Mumm_Rearrangement Ugi_Product α-Acylamino Amide Mumm_Rearrangement->Ugi_Product

Caption: Workflow of the Ugi four-component reaction.

Protocol: Solution-Phase Ugi Reaction with a 6-Aminonicotinamide Derivative

This protocol outlines a general procedure for a solution-phase Ugi reaction where a derivative of 6-aminonicotinamide is used as the amine component.

Materials:

  • 6-Aminonicotinamide derivative (1.0 eq)

  • Aldehyde (1.0 eq)

  • Carboxylic acid (1.0 eq)

  • Isocyanide (1.0 eq)

  • Methanol (or other suitable polar aprotic solvent like DMF)[3]

  • Round-bottom flask

  • Magnetic stirrer

  • Standard work-up and purification equipment (e.g., rotary evaporator, separatory funnel, silica gel for chromatography)

Procedure:

  • Reactant Dissolution: In a clean, dry round-bottom flask, dissolve the 6-aminonicotinamide derivative (1.0 eq), aldehyde (1.0 eq), and carboxylic acid (1.0 eq) in methanol to a concentration of 0.5-2.0 M.[3]

  • Reaction Initiation: To the stirred solution, add the isocyanide (1.0 eq) dropwise at room temperature. The reaction is often exothermic.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Ugi reactions are typically complete within minutes to a few hours.[3]

  • Work-up:

    • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator.

    • Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to remove unreacted carboxylic acid, followed by a wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired α-acylamino amide.

Application in Passerini Three-Component Reaction

The Passerini reaction is another cornerstone of multicomponent chemistry, combining an aldehyde (or ketone), a carboxylic acid, and an isocyanide to form an α-acyloxy amide.[4][5] Similar to the Ugi reaction, while 6-cyanonicotinamide is not a direct reactant, its derivatives can be readily employed. For example, a carboxylic acid-functionalized nicotinamide derivative could be used.

Mechanistic Insight: The Passerini Reaction Pathway

The mechanism of the Passerini reaction is thought to proceed through a concerted or ionic pathway depending on the solvent.[5] In aprotic solvents, a trimolecular, concerted reaction is proposed.[5] This involves the formation of an intermediate that rearranges to the final product.

Diagram: Generalized Passerini Reaction Workflow

Passerini_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_product Product Aldehyde Aldehyde/Ketone (R1R2C=O) Intermediate_Formation Intermediate Formation Aldehyde->Intermediate_Formation CarboxylicAcid Carboxylic Acid (R3-COOH) (e.g., Nicotinic acid derivative) CarboxylicAcid->Intermediate_Formation Isocyanide Isocyanide (R4-NC) Isocyanide->Intermediate_Formation Mumm_Rearrangement Mumm-like Rearrangement Intermediate_Formation->Mumm_Rearrangement Passerini_Product α-Acyloxy Amide Mumm_Rearrangement->Passerini_Product

Caption: Workflow of the Passerini three-component reaction.

Solid-Phase Synthesis of Combinatorial Libraries

Solid-phase synthesis is a powerful technique for the generation of large combinatorial libraries, as it simplifies the purification process.[6] A 6-cyanonicotinamide scaffold can be immobilized on a solid support, followed by diversification through various chemical transformations.

Protocol: Solid-Phase Synthesis of a Peptide Library on a Nicotinamide-Functionalized Resin

This protocol provides a general workflow for the solid-phase synthesis of a peptide library using a 6-cyanonicotinamide derivative as a scaffold attached to a solid support.

Materials:

  • 6-Carboxynicotinamide (or a suitable derivative for linking)

  • Solid support (e.g., Rink amide resin, Wang resin)

  • Coupling reagents (e.g., HATU, HOBt, DIC)

  • Fmoc-protected amino acids

  • Deprotection solution (e.g., 20% piperidine in DMF)

  • Solvents (DMF, DCM)

  • Cleavage cocktail (e.g., TFA/TIS/water)

  • Solid-phase synthesis vessel

Procedure:

  • Resin Functionalization:

    • Swell the resin in DMF.

    • Couple the 6-carboxynicotinamide to the resin using standard peptide coupling conditions (e.g., DIC/HOBt in DMF).

    • Wash the resin thoroughly with DMF and DCM and dry.

  • Library Synthesis (Split-and-Pool Method):

    • Swell the functionalized resin in DMF.

    • Deprotect the Fmoc group using 20% piperidine in DMF.

    • Wash the resin extensively with DMF.

    • Split the resin into equal portions.

    • To each portion, add a different Fmoc-protected amino acid and coupling reagents.

    • Allow the coupling reaction to proceed to completion (monitor with a Kaiser test).

    • Pool all the resin portions and wash thoroughly.

    • Repeat the deprotection, splitting, coupling, and pooling steps for the desired number of cycles to build the peptide chains.

  • Cleavage and Deprotection:

    • After the final coupling step, wash the resin and dry.

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) to cleave the synthesized compounds from the solid support and remove side-chain protecting groups.

  • Isolation:

    • Filter the resin and collect the filtrate.

    • Precipitate the cleaved compounds in cold diethyl ether.

    • Centrifuge to pellet the product, decant the ether, and dry the product under vacuum.

Data Presentation: Example of a Virtual Library

To illustrate the potential for diversity, a virtual library based on a Ugi reaction with a 6-aminonicotinamide core is presented below.

Aldehyde (R1) Carboxylic Acid (R2) Isocyanide (R3)
BenzaldehydeAcetic Acidtert-Butyl isocyanide
4-ChlorobenzaldehydePropionic AcidCyclohexyl isocyanide
FurfuralBenzoic AcidBenzyl isocyanide
IsobutyraldehydePhenylacetic Acid1,1,3,3-Tetramethylbutyl isocyanide

This small set of commercially available starting materials can generate 16 unique compounds with diverse electronic and steric properties around the central 6-aminonicotinamide scaffold.

Safety and Handling of 6-Cyanonicotinamide

As with any chemical reagent, proper safety precautions must be observed when handling 6-cyanonicotinamide and its derivatives.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

6-Cyanonicotinamide is a valuable and versatile building block for combinatorial chemistry. Its trifunctional nature allows for the creation of diverse molecular scaffolds through multicomponent reactions and solid-phase synthesis. The protocols and conceptual frameworks presented in this application note provide a starting point for researchers to explore the potential of 6-cyanonicotinamide in their own drug discovery and materials science endeavors.

References

  • Passerini, M. (1921). Sopra gli isonitrili (I). Composto del p-isonitril-azobenzolo con acetone ed acido acetico. Gazzetta Chimica Italiana, 51, 126-129.
  • Ugi, I., Meyr, R., Fetzer, U., & Steinbrückner, C. (1959). Versuche mit Isonitrilen. Angewandte Chemie, 71(11), 386-386.
  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154.
  • Build–Couple–Transform: A Paradigm for Lead-like Library Synthesis with Scaffold Diversity. (2022). Journal of Medicinal Chemistry.
  • Ugi Four-Component Reactions Using Altern
  • Passerini-type reaction of boronic acids enables α-hydroxyketones synthesis. (2021).
  • Novel Convenient Approach to the Solid-Phase Synthesis of Oligonucleotide Conjug
  • Review on the Ugi Multicomponent Reaction Mechanism and the Use of Fluorescent Derivatives as Functional Chromophores. (2020). Molecules.
  • Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. (2019). Molecules.
  • The use of the Ugi four-component condensation. (2007).
  • Encoding and display technologies for combinatorial libraries in drug discovery: The coming of age from biology to therapy. (2023). Signal Transduction and Targeted Therapy.
  • Combinatorial libraries: strategies and methods for ‘lead’ discovery. (n.d.).
  • Solid phase combinatorial synthesis of a xanthone library using click chemistry and its application to an embryonic stem cell probe. (2011).
  • Passerini reaction. (n.d.). In Wikipedia. Retrieved January 31, 2026, from [Link]

  • ChemInform Abstract: Applications of Combinatorial Technologies to Drug Discovery. Part 2. Combinatorial Organic Synthesis, Library Screening Strategies, and Future Directions. (2010). ChemInform.
  • The 100 facets of the Passerini reaction. (2021). Organic & Biomolecular Chemistry.
  • Virtual Combinatorial Chemistry and Pharmacological Screening: A Short Guide to Drug Design. (2022).
  • Computational Redesign of Bacterial Biotin Carboxylase Inhibitors Using Structure-Based Virtual Screening of Combinatorial Libraries. (2021).
  • The Passerini Reaction. (n.d.). Organic Reactions.

Sources

Troubleshooting & Optimization

Technical Support Center: 6-Cyanonicotinamide Reactions

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 6-cyanonicotinamide. Recognizing the nuanced challenges that can arise during synthesis and handling, this resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues, particularly the formation of reaction side products. Our approach is rooted in explaining the "why" behind experimental phenomena to empower you with the scientific rationale to optimize your reactions, ensure the integrity of your results, and accelerate your research.

Introduction to 6-Cyanonicotinamide Chemistry

6-Cyanonicotinamide is a valuable building block in medicinal chemistry and materials science. Its synthesis, typically involving the transformation of a 6-halonicotinonitrile precursor, requires careful control of reaction conditions to minimize the formation of unwanted impurities. This guide will delve into the common side products encountered, the mechanisms of their formation, and practical strategies for their detection, mitigation, and removal.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products I should be aware of when synthesizing 6-cyanonicotinamide?

Based on the typical synthetic routes, the most probable side products include:

  • 6-Carboxynicotinamide: Formed by the over-hydrolysis of the nitrile group.

  • Unreacted Starting Materials: Such as 6-chloronicotinonitrile or other 6-halonicotinamide precursors.

  • Solvent-Derived Impurities: Byproducts from the reaction of intermediates with the solvent, especially when using reactive solvents like dimethylformamide (DMF) at high temperatures.[1]

  • 6-Aminomethylnicotinamide: A potential, though less common, byproduct resulting from the reduction of the nitrile group.

Q2: I suspect my sample of 6-cyanonicotinamide is contaminated with 6-carboxynicotinamide. How can I confirm this?

The presence of 6-carboxynicotinamide can be confirmed using standard analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): This is the most common and effective method.[2] Due to the difference in polarity between the amide and the carboxylic acid, they will have distinct retention times. A reversed-phase C18 column with a suitable mobile phase (e.g., a gradient of water/acetonitrile with a small amount of acid like formic acid or TFA) should provide good separation.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides the molecular weight of the eluting compounds, offering definitive identification of 6-carboxynicotinamide.[2]

  • Thin-Layer Chromatography (TLC): A quick and simple method to visualize the presence of a more polar impurity (the carboxylic acid) compared to the desired amide.

Q3: Can the nitrile group in 6-cyanonicotinamide be reduced to an amine during the reaction?

While less common under standard amidation or hydrolysis conditions, the reduction of the nitrile to a primary amine (forming 6-aminomethylnicotinamide) is a possibility if reducing agents are present in the reaction mixture. This could be residual reagents from a previous step or certain catalysts. If you suspect this side product, it can be detected by LC-MS, as it will have a different molecular weight than the starting material and other common impurities.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments and provides actionable solutions.

Issue 1: Low Yield and Presence of a More Polar Impurity by TLC/HPLC
  • Observation: The reaction to produce 6-cyanonicotinamide results in a low yield of the desired product, and analytical data (TLC or HPLC) shows a significant peak for a more polar compound.

  • Probable Cause: Over-hydrolysis of the nitrile group to a carboxylic acid, forming 6-carboxynicotinamide. This is often due to harsh reaction conditions, such as high concentrations of acid or base, elevated temperatures, or prolonged reaction times.

  • Mechanism of Formation: The nitrile group is susceptible to both acid- and base-catalyzed hydrolysis. The reaction proceeds through an intermediate amide, which can be further hydrolyzed to the carboxylic acid under forcing conditions.

    hydrolysis_mechanism Start 6-Cyanonicotinamide Intermediate 6-Carboxynicotinamide (Side Product) Start->Intermediate Over-hydrolysis Conditions Harsh Conditions (e.g., strong acid/base, heat) Conditions->Start

  • Solutions:

    StrategyDetailed Protocol
    Modify Reaction Conditions 1. Temperature Control: Lower the reaction temperature. Start with trials at room temperature and gradually increase if the reaction is too slow. 2. pH Neutralization: If using a strong acid or base, consider using a milder catalyst or a buffered system to maintain a more neutral pH. 3. Reaction Time: Monitor the reaction closely by TLC or HPLC and quench it as soon as the starting material is consumed to prevent over-reaction.
    Purification 1. Recrystallization: If the amount of 6-carboxynicotinamide is minor, recrystallization from a suitable solvent system can be effective. 2. Column Chromatography: For significant amounts of the impurity, flash column chromatography on silica gel is recommended.[3] The more polar carboxylic acid will have a stronger affinity for the silica and elute later than the desired amide. 3. Acid-Base Extraction: Dissolve the crude product in an organic solvent and wash with a mild aqueous base (e.g., sodium bicarbonate solution). The acidic 6-carboxynicotinamide will be deprotonated and move to the aqueous layer, while the neutral 6-cyanonicotinamide remains in the organic layer.
Issue 2: Presence of an Impurity with a Similar Polarity to the Starting Material
  • Observation: HPLC or GC analysis shows an impurity with a retention time close to that of the starting 6-halonicotinonitrile.

  • Probable Cause: Incomplete reaction, leading to the carry-over of the starting material. This can be due to insufficient reaction time, low temperature, or deactivation of the catalyst.

  • Solution:

    incomplete_reaction Start 6-Halonicotinonitrile (Starting Material) Product 6-Cyanonicotinamide (Desired Product) Start->Product Incomplete Reaction Impurity Unreacted Starting Material (Side Product) Start->Impurity

    StrategyDetailed Protocol
    Optimize Reaction 1. Increase Reaction Time/Temperature: Cautiously increase the reaction time or temperature while monitoring for the formation of other side products. 2. Check Reagent Stoichiometry: Ensure that the nucleophile (e.g., cyanide source) is used in a slight excess. 3. Catalyst Activity: If a catalyst is used, ensure it is fresh and active.
    Purification 1. Recrystallization: A carefully chosen solvent system may allow for the selective crystallization of the desired product, leaving the starting material in the mother liquor. 2. Preparative HPLC/Chromatography: For high-purity requirements, preparative HPLC or column chromatography can be employed to separate the product from the unreacted starting material.
Issue 3: Formation of Dark-Colored Byproducts, Especially with DMF Solvent
  • Observation: The reaction mixture turns dark, and upon workup, a colored impurity is observed.

  • Probable Cause: Decomposition of the solvent, particularly dimethylformamide (DMF), at elevated temperatures, which can lead to the formation of various byproducts that may react with your compounds of interest.[1]

  • Solution:

    StrategyDetailed Protocol
    Solvent Selection 1. Alternative Solvents: Consider replacing DMF with a more stable solvent such as DMSO, NMP, or DMAc, especially for high-temperature reactions. 2. Lower Reaction Temperature: If DMF must be used, try to run the reaction at the lowest possible temperature that still affords a reasonable reaction rate.
    Purification 1. Charcoal Treatment: Adding activated charcoal to a solution of the crude product can sometimes help remove colored impurities. 2. Column Chromatography: This is often the most effective way to remove colored byproducts.

Analytical Methods for Impurity Profiling

A robust analytical method is crucial for identifying and quantifying side products.

Analytical TechniqueApplication in 6-Cyanonicotinamide Analysis
HPLC The primary tool for purity assessment. A gradient method is often preferred to resolve impurities with a wide range of polarities.[2]
LC-MS Essential for the identification of unknown impurities by providing molecular weight information.[2]
GC Useful for analyzing volatile impurities and residual solvents.
NMR Provides structural information about the main product and can be used to identify and quantify major impurities if their signals are resolved.

Conclusion

The successful synthesis of 6-cyanonicotinamide hinges on a thorough understanding of the potential side reactions and the implementation of appropriate control and purification strategies. By anticipating the formation of common impurities such as 6-carboxynicotinamide and unreacted starting materials, researchers can proactively adjust their experimental parameters to favor the formation of the desired product. This guide provides a foundational framework for troubleshooting common issues, and we encourage you to adapt these principles to your specific experimental context.

References

  • Investigation into the Formation of Impurities during the Optimization of Brigatinib. ACS Omega, 2020. Available at: [Link]

  • Efficient Synthesis of Potential Impurities in Levonadifloxacin (WCK 771). ACS Omega, 2021. Available at: [Link]

  • Synthesis and characterization of process related impurities of an anti- tuberculosis drug-Prothionamide. Der Pharma Chemica, 2015. Available at: [Link]

  • The Critical Role of Impurity Analysis in Quality Control During Drug Testing and Its Optimization Paths. Journal of Medicines Development Sciences, 2025. Available at: [Link]

  • 6-Chloronicotinamide | C6H5ClN2O | CID 80456. PubChem. Available at: [Link]

  • CHEMICAL PURITY ANALYSIS. Agilent Technologies, 2016. Available at: [Link]

  • Hydrolysis of Polyamide 6 to ε‐Caprolactam over Titanium Dioxide. ChemSusChem, 2021. Available at: [Link]

  • Purification of reduced nicotinamide adenine dinucleotide by ion-exchange and high-performance liquid chromatography. Analytical Biochemistry, 1983. Available at: [Link]

  • Chromatographic purification methods used for rDNA products. Semantic Scholar. Available at: [Link]

Sources

Troubleshooting low yield in 6-Cyanonicotinamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Yield in 6-Cyanonicotinamide Synthesis

Ticket ID: #CN-PYR-006 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Diagnostic Overview

The Problem: Synthesizing 6-cyanonicotinamide (CAS: 701-65-5) often results in yields below 40% due to two competing physicochemical traps:

  • Chemical Instability: The electron-deficient pyridine ring makes the C6-nitrile highly susceptible to hydrolysis (forming the di-amide) or nucleophilic attack.

  • Isolation Failure: The product is amphiphilic with high water solubility, leading to massive losses during standard aqueous workups.

The Solution Architecture: This guide moves beyond "recipe following" to a mechanism-based troubleshooting approach . We focus on the two primary synthetic routes: Palladium-Catalyzed Cyanation (Industry Standard) and Amidation of 6-Cyanonicotinic Acid (Alternative).

Route Selection & Decision Logic

Before troubleshooting, verify you are using the correct route for your scale and available equipment.

RouteSelection cluster_warn Critical Warning Start Starting Material? Chloro 6-Chloronicotinamide Start->Chloro Acid 6-Cyanonicotinic Acid Start->Acid Decision1 Do you have an O2-free Glovebox/Schlenk line? Chloro->Decision1 RouteB ROUTE B: Acid Activation (Avoids Heavy Metals) Acid->RouteB RouteA ROUTE A: Pd-Catalyzed Cyanation (High Purity, Scalable) Decision1->RouteA Yes Decision1->RouteB No (Switch SM) Warn Avoid Aqueous Workup in both routes! RouteA->Warn RouteB->Warn

Figure 1: Decision matrix for selecting the synthetic pathway based on lab capabilities.

Deep Dive: Route A (Pd-Catalyzed Cyanation)

Context: This is the most common route but fails due to catalyst poisoning or incomplete conversion. The 6-position of the pyridine ring is electron-deficient, facilitating oxidative addition, but the nitrogen lone pair can poison Pd species.

Standard Protocol (Self-Validating)
  • Substrate: 6-Chloronicotinamide (1.0 eq)

  • Reagent: Zn(CN)₂ (0.6 eq) — Preferred over KCN/NaCN to reduce catalyst poisoning.

  • Catalyst: Pd₂(dba)₃ (2 mol%) + dppf (4 mol%) — Bis-dentate ligands are mandatory to prevent Pd-black formation.

  • Solvent: DMF or DMAc (Anhydrous, Degassed).

  • Additives: Zn dust (10 mol%) — Keeps Pd in the active Pd(0) cycle.

Troubleshooting Matrix
SymptomProbable CauseMechanistic Fix
Reaction Stalls < 50% Catalyst Poisoning The pyridine nitrogen or free CN⁻ ions are binding Pd(II). Fix: Switch to Pd(dppf)Cl₂ or add Zn dust (polishing scavenger) to regenerate Pd(0).
Black Precipitate (Pd Black) Ligand Dissociation Monodentate ligands (PPh₃) are too labile at >80°C. Fix: Use Xantphos or dppf (bidentate) which bite the metal tighter.
Product is "Goo" / Low Mass DMF Retention DMF has a high boiling point and solubilizes the product. Fix: Do not rotovap to dryness. Pour reaction into water to precipitate, or use MTBE to crash out the product.
Hydrolysis Byproduct (Amide) Wet Solvent Water attacks the nitrile at high temp (80-100°C). Fix: Use molecular sieves in the reaction vessel.
The "Zinc Effect" (Critical Insight)

Using Zn(CN)₂ is superior to NaCN because Zn(CN)₂ is sparingly soluble. It releases cyanide ions slowly as the reaction progresses, maintaining a low concentration of free CN⁻. High concentrations of free CN⁻ (from NaCN) will coordinate to Pd(II) and shut down the catalytic cycle (The "Grushin Effect").

Deep Dive: Route B (Amidation)

Context: Starting from 6-cyanonicotinic acid. The challenge here is activating the carboxylic acid without hydrolyzing the nitrile.

The "Safe" Protocol

Avoid SOCl₂ (Thionyl Chloride) if possible. The HCl byproduct often hydrolyzes the nitrile to the amide or acid.

  • Reagent: T3P (Propylphosphonic anhydride) or CDI (Carbonyldiimidazole).

  • Base: DIPEA (Hunig's Base) or N-Methylmorpholine.

  • Solvent: THF or EtOAc (Anhydrous).

FAQ: Why did my nitrile disappear?

If you used aqueous ammonia or strong hydroxide during workup, you hydrolyzed the nitrile.

  • Mechanism: The pyridine ring pulls electron density, making the nitrile carbon highly electrophilic. Hydroxide attacks it rapidly.

  • Solution: Use gaseous ammonia or ammonium carbonate in organic solvent for the amidation step.

The "Silent Killer": Purification & Workup

Issue: 6-Cyanonicotinamide is a polar molecule (logP ~ -0.3 to 0.5). It loves water. Standard extraction (EtOAc/Water) leaves 40-60% of the product in the water layer.

Optimized Isolation Workflow

Workup Crude Crude Reaction Mixture (DMF/DMAc) Step1 Step 1: Dilute with Water (1:5 Ratio) Crude->Step1 Check Precipitate Formed? Step1->Check Filter Filtration (Buchner) Check->Filter Yes (Ideal) Extract Continuous Extraction (CHCl3/iPrOH 3:1) Check->Extract No (Soluble) Recryst Recrystallize (EtOH or iPrOH) Filter->Recryst Dry Dry (Na2SO4) & Evaporate Extract->Dry Dry->Recryst

Figure 2: Logic flow for isolating polar nicotinamide derivatives.

Key Technique: The "Salting Out" Extraction If precipitation fails:

  • Saturate the aqueous layer with NaCl (solid).

  • Extract with THF:EtOAc (1:1) or CHCl₃:Isopropanol (3:1) .

  • Do not use pure Diethyl Ether or Hexane (Product is insoluble).

Analytical Verification (QC)

Don't guess. Use these markers to validate your product vs. byproducts.

CompoundIR Signal (cm⁻¹)1H NMR (DMSO-d6) Distinctive Shift
6-Cyanonicotinamide (Target)~2235 (Sharp, CN) C2-H singlet at ~9.1 ppm
6-Chloronicotinamide (SM)No CN bandC2-H singlet at ~8.8 ppm
2,5-Pyridinedicarboxamide (Hydrolysis)3100-3400 (Broad NH2)Absence of CN; Extra amide protons

References & Authority

  • Cohen, D. T., & Buchwald, S. L. (2015).[1] Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(2), 202–205.[1] Link

    • Key Insight: Establishes the use of Zn(CN)₂ and controlled temperature to prevent catalyst death.

  • Schareina, T., Zapf, A., & Beller, M. (2004). Potassium Hexacyanoferrate(II)—A New, Eco-Friendly Cyanating Agent for the Palladium-Catalyzed Cyanation of Aryl Halides. Chemical Communications, (12), 1388–1389. Link

    • Key Insight: Alternative non-toxic cyanide sources if Zn(CN)₂ is unavailable.[2]

  • Ellis, G. P., & Romney-Alexander, T. M. (1987). Cyanation of Aromatic Halides. Chemical Reviews, 87(4), 779–794. Link

    • Key Insight: Foundational review on the mechanism of cyanation and solvent effects.

  • Yan, G., Zhang, Y., & Wang, J. (2017). Recent Advances in the Synthesis of Aryl Nitriles from Aryl Halides. Advanced Synthesis & Catalysis, 359(23), 4068-4105. Link

    • Key Insight: Modern ligand selection for difficult substrates like electron-deficient pyridines.

Disclaimer: All protocols involve hazardous chemicals (Cyanides, Palladium). Perform all work in a fume hood with appropriate PPE. Cyanide waste must be treated with bleach (hypochlorite) before disposal.

Sources

Technical Support Center: Purification of 6-Cyanonicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 6-Cyanonicotinamide. This document is designed for researchers, medicinal chemists, and process development scientists to provide expert guidance on overcoming common challenges in the purification of 6-Cyanonicotinamide (C₇H₅N₃O)[1]. Achieving high purity is critical for ensuring reliable downstream applications, from biological assays to drug development. This guide provides in-depth troubleshooting, frequently asked questions, and validated protocols to help you consistently achieve your desired purity targets.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of 6-Cyanonicotinamide in a direct question-and-answer format.

Question: My 6-Cyanonicotinamide has low purity after recrystallization, with a persistent impurity peak in the HPLC. What went wrong?

Answer: This is a common issue that typically points to one of three root causes: co-precipitation of a structurally similar impurity, an inappropriate choice of solvent, or a flawed recrystallization technique.

  • Causality—Co-precipitation: If an impurity has similar solubility properties to 6-Cyanonicotinamide, it can co-precipitate, meaning it crystallizes out of solution along with your product. This is often the case with process-related impurities such as unreacted starting materials or byproducts like 6-cyanonicotinic acid (formed from hydrolysis of the amide).

  • Causality—Solvent Choice: The ideal recrystallization solvent should dissolve the crude product completely at an elevated temperature but poorly at room or sub-ambient temperatures. If the compound is too soluble at low temperatures, your yield will be poor. If it is not soluble enough at high temperatures, you will need excessive solvent volumes, which can also reduce recovery. The solubility of related structures like nicotinamide has been extensively studied in various solvents, providing a good starting point for selection[2][3].

  • Troubleshooting Steps:

    • Identify the Impurity: If possible, use LC-MS to get a mass of the impurity. This can help you hypothesize its structure and predict its solubility.

    • Solvent Screening: Perform a small-scale solvent screen. Test solvents like ethanol, isopropanol, acetonitrile, and ethyl acetate, as well as solvent/anti-solvent systems (e.g., ethanol/water, acetone/hexanes).[2][4][5] The goal is to find a system where the impurity remains in the mother liquor while the desired product crystallizes.

    • Refine Your Technique: Ensure you are cooling the solution slowly. Crash-cooling can trap impurities within the crystal lattice. If the solution becomes supersaturated, try seeding it with a tiny crystal of pure product to encourage controlled crystallization.

    • Consider a Re-work: If purity does not improve, a second purification method, such as column chromatography, may be necessary to remove the persistent impurity before a final recrystallization step.

Question: I am performing column chromatography, but my recovery of 6-Cyanonicotinamide is very low. Where is my product going?

Answer: Low recovery in column chromatography typically indicates that your compound is irreversibly binding to the stationary phase or that the chosen mobile phase is not sufficiently polar to elute it effectively.[6][7]

  • Causality—Strong Adsorption: 6-Cyanonicotinamide contains a polar carboxamide group and a pyridine ring, which can interact strongly with the acidic silanol groups on the surface of silica gel via hydrogen bonding. If the mobile phase is not polar enough to disrupt this interaction, the compound will not move down the column.

  • Causality—Sample Degradation: Although less common for this molecule on silica, highly sensitive compounds can degrade on the acidic surface of the stationary phase.

  • Troubleshooting Steps:

    • Increase Eluent Polarity: The most common solution is to gradually increase the polarity of your mobile phase.[8] If you are using a hexane/ethyl acetate system, for example, increase the percentage of ethyl acetate. If that is insufficient, switch to a more polar system like dichloromethane/methanol.

    • Check for Tailing on TLC: Before running the column, analyze your crude material by Thin Layer Chromatography (TLC). If the spot for your product shows significant tailing (streaking), it's a strong indicator of powerful interaction with the silica. Adding a small amount (0.5-1%) of a polar modifier like triethylamine (to neutralize acidic sites) or acetic acid to your mobile phase can often mitigate this.

    • Proper Loading: Ensure your crude sample is loaded onto the column in a minimal volume of solvent and as a concentrated band. Overloading the column or using a solvent for loading that is stronger than the mobile phase can lead to poor separation and apparent loss of product.[9]

    • Consider an Alternative Stationary Phase: If problems persist, consider using a less acidic stationary phase like alumina (neutral or basic) or switching to reverse-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar (e.g., water/acetonitrile).[10]

Question: My product is "oiling out" during recrystallization instead of forming crystals. How can I fix this?

Answer: "Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystal. This happens when the solution is cooled below the melting point of the solute before it reaches the concentration required for crystallization. The resulting oil can trap impurities and is often difficult to crystallize.

  • Causality—High Solute Concentration & Rapid Cooling: This issue is often caused by having too high a concentration of the crude material or by cooling the solution too quickly.

  • Troubleshooting Steps:

    • Add More Solvent: Re-heat the solution until the oil redissolves completely. Then, add a small amount of additional hot solvent (10-20% more) to decrease the concentration slightly.

    • Slow Cooling: Allow the flask to cool slowly to room temperature. Do not place it directly in an ice bath from a high temperature. You can insulate the flask to slow the cooling rate further.

    • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

    • Introduce a Seed Crystal: If you have a small amount of pure solid, add a tiny crystal to the cooled, saturated solution to induce crystallization.

    • Change Solvent System: If the problem persists, the boiling point of your solvent may be too high relative to the melting point of your compound in that solvent. Try a lower-boiling solvent or a different solvent system altogether.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude 6-Cyanonicotinamide?

Common impurities are typically process-related. These can include unreacted starting materials, reagents, and byproducts from side reactions. While specific impurities depend on the synthetic route, common classes include:

  • Hydrolysis Products: The nitrile group (-CN) can hydrolyze to a carboxylic acid, forming 6-carboxynicotinamide. Similarly, the amide (-CONH₂) can hydrolyze to a carboxylic acid, yielding 6-cyanonicotinic acid.

  • Starting Materials: Incomplete conversion can leave residual starting materials in the crude product.

  • Solvents: Residual solvents from the reaction or a previous workup step. Purity analysis should always check for these.

Q2: How do I select the optimal recrystallization solvent for 6-Cyanonicotinamide?

The principle of "like dissolves like" is a good starting point. 6-Cyanonicotinamide is a moderately polar molecule. The ideal solvent should exhibit poor solubility at room temperature and high solubility when heated. A systematic approach is best:

  • Place ~20-30 mg of your crude material in a test tube.

  • Add a small amount (~0.5 mL) of a test solvent at room temperature. Observe solubility.

  • If insoluble, heat the mixture to the solvent's boiling point. Observe if it dissolves.

  • If it dissolves, allow it to cool slowly to room temperature and then in an ice bath. Observe for crystal formation.

  • A good solvent is one that completes this cycle with good crystal formation on cooling.

Solvent Polarity Comments & Suitability
Water HighMay be suitable, but solubility might be low even when hot. Can be used as an anti-solvent with a more soluble organic solvent like ethanol.
Ethanol HighOften a good choice for polar molecules. Nicotinamide shows good solubility in ethanol, especially when heated.[2]
Acetonitrile Medium-HighA good candidate. Nicotinamide is soluble in acetonitrile, and its volatility makes it easy to remove.[2][3]
Ethyl Acetate MediumMay have the right balance of properties. Solubility is generally lower than in alcohols, which can be advantageous for recovery.[5]
Acetone MediumSimilar to ethyl acetate; a good candidate to screen.[3]
Hexanes/Heptane LowUnlikely to be a good single solvent due to low polarity, but can be used as an anti-solvent to induce precipitation from a more polar solution.

Q3: What is a standard HPLC method for assessing the purity of 6-Cyanonicotinamide?

A reverse-phase HPLC method is the standard for analyzing small, moderately polar organic molecules like 6-Cyanonicotinamide.[11][12][13] A typical starting point would be a C18 column with a water/acetonitrile or water/methanol mobile phase.

Parameter Typical Value Justification
Column C18, 4.6 x 150 mm, 5 µmThe industry standard for reverse-phase separation of small molecules. Provides good resolution and efficiency.
Mobile Phase A Water + 0.1% Formic Acid or TFAThe acid protonates silanol groups on the column, reducing peak tailing, and provides protons for mass spectrometry if used.
Mobile Phase B Acetonitrile + 0.1% Formic Acid or TFAA common organic modifier. Its low viscosity provides good efficiency. Methanol is an alternative.
Gradient 5% B to 95% B over 15 minutesA gradient elution is recommended to ensure that both polar and non-polar impurities are eluted and detected.
Flow Rate 1.0 mL/minStandard analytical flow rate for a 4.6 mm ID column.
Detection (UV) ~260 nmPyridine-containing structures typically have strong UV absorbance around this wavelength. A photodiode array (PDA) detector is recommended to check for co-eluting impurities.[14]
Column Temp. 30 °CMaintaining a constant temperature ensures reproducible retention times.

Q4: When should I choose column chromatography over recrystallization?

The choice depends on the nature of the impurities and the desired scale.

  • Choose Recrystallization when:

    • You have a large amount of material (>5-10 g).

    • The impurities have significantly different solubility profiles from the product.

    • You require a highly crystalline final product.

    • The purity of the crude material is already relatively high (>90%).

  • Choose Column Chromatography when:

    • Impurities have very similar polarity and solubility to the product (making recrystallization ineffective).

    • You are working on a smaller scale (<5 g).

    • You need to separate multiple components from a complex mixture.

    • Recrystallization has failed to achieve the desired purity.

The two methods are often used sequentially: an initial purification by column chromatography followed by a final polishing step via recrystallization to obtain a high-purity, crystalline solid.

Q5: How should I store 6-Cyanonicotinamide to prevent degradation?

To ensure long-term stability, 6-Cyanonicotinamide should be stored in a tightly sealed container in a cool, dry, and dark place. Both the amide and nitrile functional groups are susceptible to hydrolysis, a process that can be accelerated by moisture and elevated temperatures. Studies on related nicotinamide cofactors show that temperature and storage buffer can significantly impact degradation rates over time.[15][16] Storing it under an inert atmosphere (e.g., nitrogen or argon) can further protect it from atmospheric moisture and oxidative degradation.

Section 3: Standard Operating Procedures (SOPs)

SOP 1: Recrystallization of 6-Cyanonicotinamide from Ethanol

  • Dissolution: Place the crude 6-Cyanonicotinamide in an Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal amount of ethanol to create a slurry.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add more ethanol in small portions until all the solid has just dissolved. Avoid adding a large excess of solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Do not disturb the flask during this period.

  • Crystallization: Once the solution has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight. Analyze by HPLC to confirm purity.

SOP 2: Purification by Silica Gel Column Chromatography

  • TLC Analysis: Determine an appropriate solvent system using TLC. The ideal system should give your product an Rf value of ~0.3. A common starting point is Hexane/Ethyl Acetate or Dichloromethane/Methanol.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.[9] Add a thin layer of sand on top of the silica bed.

  • Sample Loading: Dissolve the crude 6-Cyanonicotinamide in a minimal amount of the mobile phase or a less polar solvent. Alternatively, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Carefully add the mobile phase to the column. Begin elution, collecting fractions in test tubes.[9] If using a gradient, gradually increase the polarity of the mobile phase to elute compounds with stronger binding to the silica.

  • Fraction Analysis: Analyze the collected fractions by TLC or HPLC to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 6-Cyanonicotinamide.

Section 4: Data & Visualization

Workflow for Selecting a Purification Method

G start Crude 6-Cyanonicotinamide check_purity Analyze Purity by HPLC start->check_purity is_high_purity Purity > 95%? check_purity->is_high_purity is_single_impurity Single Major Impurity? is_high_purity->is_single_impurity No recrystallize Perform Recrystallization is_high_purity->recrystallize Yes is_single_impurity->recrystallize Yes (if solubilities differ) column_chrom Perform Column Chromatography is_single_impurity->column_chrom No / Multiple Impurities re_evaluate Re-evaluate Synthesis / Impurity ID is_single_impurity->re_evaluate Complex Mixture final_product Pure Product recrystallize->final_product column_chrom->recrystallize Follow with Recrystallization for final polish column_chrom->final_product If sufficiently pure

Caption: Decision tree for selecting the appropriate purification strategy.

Troubleshooting Flowchart for Low Purity After Purification

G start Low Purity Result from HPLC method Purification Method Used? start->method recrystallization Recrystallization method->recrystallization Recrystallization chromatography Column Chromatography method->chromatography Chromatography rec_q1 Was cooling slow? recrystallization->rec_q1 chrom_q1 Was Rf ~0.3 on TLC? chromatography->chrom_q1 rec_a1_no Action: Re-dissolve, cool slowly, seed rec_q1->rec_a1_no No rec_q2 Is solvent optimal? rec_q1->rec_q2 Yes rec_a2_no Action: Perform solvent screen to reject impurity rec_q2->rec_a2_no No rec_q3 Co-precipitation likely rec_q2->rec_q3 Yes chrom_a1_no Action: Re-develop mobile phase chrom_q1->chrom_a1_no No chrom_q2 Was column overloaded? chrom_q1->chrom_q2 Yes chrom_a2_yes Action: Reduce sample load chrom_q2->chrom_a2_yes Yes chrom_q3 Fractions mixed? chrom_q2->chrom_q3 No chrom_a3_yes Action: Re-run column, collect smaller fractions chrom_q3->chrom_a3_yes Yes

Sources

Technical Support Center: Crystallization of 6-Cyanonicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. This guide addresses the crystallization challenges associated with 6-Cyanonicotinamide (6-CN), a critical intermediate in the synthesis of nicotinamide derivatives and pharmaceutical actives.[1]

The presence of both a nitrile group (C-6) and an amide group (C-3) on the pyridine ring creates a unique polarity profile.[1] This duality often leads to conflicting solubility behaviors—where the molecule is too soluble in polar protic solvents yet insoluble in non-polar hydrocarbons—resulting in common failures such as "oiling out" or hydrolysis impurities.[1]

This guide provides self-validating protocols to ensure high purity (>99.5%) and consistent polymorph control.

Section 1: Solubility Profile & Solvent Selection

User Query: "I cannot get the material to precipitate, or it crashes out immediately as an amorphous solid. What solvent system should I use?"

The Science of Solubility

6-Cyanonicotinamide exhibits a "Goldilocks" problem. It forms strong hydrogen bonds (amide group) but has significant aromatic character.[1]

  • High Solubility: DMSO, DMF, Methanol (Avoid for crystallization; yield loss is too high).[1]

  • Moderate Solubility (Ideal): Ethanol, Isopropanol, Ethyl Acetate.[1]

  • Poor Solubility (Antisolvents): Heptane, Toluene, Water (Cold).[1]

Representative Solubility Data

Data approximated based on structural analogs (Nicotinamide/Cyanopyridines) [1, 2].[1]

SolventSolubility (25°C)Solubility (70°C)Suitability
Water Low (<5 mg/mL)ModerateAntisolvent (Risk of hydrolysis at high T)
Ethanol Moderate (15 mg/mL)High (>80 mg/mL)Primary Solvent
Ethyl Acetate Low-ModerateModeratePrimary Solvent (Good impurity rejection)
Heptane NegligibleNegligibleAntisolvent
DMSO Very HighVery HighAvoid (Hard to remove)
Recommended Solvent Systems
  • Ethanol / Water (90:10 v/v): Best for removing inorganic salts.[1] Requires cooling to 0-5°C for yield.

  • Ethyl Acetate / Heptane: Best for rejecting organic impurities.[1]

Section 2: Troubleshooting "Oiling Out" (Liquid-Liquid Phase Separation)

User Query: "Upon cooling, my solution turned cloudy and separated into a sticky oil at the bottom before solidifying into a hard chunk. How do I prevent this?"

Root Cause Analysis

Oiling out occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the Metastable Limit (MSZW) for nucleation.[1] This is common when:

  • Impurity levels are high: Impurities depress the melting point of the solid.[1]

  • Cooling is too rapid: The system enters the unstable region too quickly.[1]

  • Supersaturation is too high: Initial concentration exceeds the oiling limit.[1]

Corrective Protocol: The "Seeding & Cycling" Method

To fix an oiled batch, do not simply cool further.[1] Follow this thermodynamic reset:

  • Re-heat the mixture until the oil phase redissolves completely (Clear point).

  • Cool slowly (0.5°C/min) to exactly 5°C above the temperature where oiling previously occurred.

  • Add Seed Crystals: Add 0.5 wt% of pure 6-Cyanonicotinamide crystals.

  • Hold (Isothermal): Hold for 1-2 hours. The seeds provide a surface for growth, bypassing the energy barrier for nucleation and preventing the oil phase.[1]

  • Slow Cool: Ramp down to final temperature at 0.2°C/min.

Section 3: Impurity Control (The Hydrolysis Hazard)

User Query: "My HPLC shows a new impurity peak at RRT 0.85 that increases if I keep the batch hot for too long."

The Chemistry of Degradation

The nitrile group at position 6 is electron-deficient due to the pyridine ring nitrogen.[1] This makes it highly susceptible to hydrolysis , converting the nitrile to a primary amide (6-Carbamoylnicotinamide) and eventually to the carboxylic acid [3, 4].[1]

Mechanism:


[1][2]
Visualizing the Impurity Pathway

HydrolysisPathway Start 6-Cyanonicotinamide (Target) Inter 6-Carbamoylnicotinamide (Diamide Impurity) Start->Inter Hydrolysis 1 End 6-Carbamoylnicotinic Acid (Acid Impurity) Inter->End Hydrolysis 2 Cond1 pH > 9 or pH < 3 High Temp (>70°C) Cond1->Start Cond2 Prolonged Reflux Excess Water Cond2->Inter

Figure 1: Hydrolysis pathway of 6-Cyanonicotinamide. The nitrile group is labile under extreme pH or prolonged heating in aqueous media.[1]

Prevention Strategy
  • pH Control: Ensure the feed solution is neutral (pH 6.5–7.5). Avoid strong mineral acids or bases during workup.[1]

  • Temperature Limit: Do not exceed 70°C during dissolution.

  • Time Limit: Minimize hold times at elevated temperatures. If using water as an antisolvent, add it cold and rapidly to induce precipitation, rather than refluxing in water.[1]

Section 4: Validated Experimental Workflow

User Query: "Can you provide a standard operating procedure (SOP) for purifying 10g of crude material?"

Standard Recrystallization Protocol (Ethanol/Water)
StepActionCritical Parameter (Why?)
1. Charge Place 10g Crude 6-CN in a flask. Add 60 mL Ethanol .Solvent ratio 6:1. Ethanol dissolves the product but rejects ionic salts.
2.[1] Heat Heat to 65°C with agitation.Do not boil. Boiling increases hydrolysis risk.[1]
3. Check If solids remain (likely salts), filter hot.[1]Remove insoluble inorganic impurities immediately.[1]
4. Antisolvent Add 10 mL Water dropwise at 60°C.Increases polarity slightly to aid later precipitation, but keeps product soluble at hot temp.
5.[1] Cool 1 Cool to 45°C over 30 mins.Approach the metastable zone slowly.[1]
6. Seed Add 50mg pure seed crystals.[1]Crucial Step: Prevents oiling out by providing a template.
7.[1] Cool 2 Cool to 0-5°C over 2 hours.Slow growth favors high purity and rejects the "Diamide" impurity.
8.[1] Isolate Filter under vacuum.[1] Wash with cold Ethanol (10 mL).[1]Displacement wash removes mother liquor containing impurities.
9.[1] Dry Vacuum oven at 45°C.Remove solvent without thermal degradation.[1]

Section 5: Decision Logic for Troubleshooting

Use this logic flow to diagnose your specific crystallization failure.

TroubleshootingLogic Problem Identify Issue Issue1 Low Yield Problem->Issue1 Issue2 Oiling Out Problem->Issue2 Issue3 Impurity > 0.5% Problem->Issue3 Sol1 Solvent too polar? Switch to EtOAc/Heptane or Lower Final Temp Issue1->Sol1 Sol2 Seed at higher Temp Reduce Cooling Rate Issue2->Sol2 Sol3 Check Hydrolysis (RRT 0.85)? Reduce Water/Heat exposure Issue3->Sol3

Figure 2: Troubleshooting decision tree for common crystallization failures.

References

  • Solubility of Nicotinamide (Analog): Ouyang, J., et al. "Solubility Determination of Nicotinamide in Different Solvents."[1] Journal of Chemical & Engineering Data, vol. 59, no. 11, 2014. Link[1]

  • General Pyridine Solubility: "Solubility of nicotinic acid in water, ethanol, acetone..."[1] ResearchGate, 2025.[1][3][4] Link

  • Nitrile Hydrolysis Mechanisms: "Continuous processes for the hydrolysis of cyanopyridines."[1] US Patent 5,756,750A. Link

  • Purification of Nicotinamide Derivatives: "Process for the purification of nicotinic acid amide."[1] US Patent 4,447,615A. Link

  • Crystallization Solvent Selection: "Influence of Solvent Selection on the Crystallizability... of Ritonavir." Molecular Pharmaceutics, 2024.[1][5] Link[1]

Sources

Technical Support Center: HPLC Analysis of 6-Cyanonicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

You are encountering peak tailing during the Reverse Phase HPLC (RP-HPLC) analysis of 6-Cyanonicotinamide . This is a common but solvable challenge. To resolve this, we must look beyond generic "basic compound" advice and understand the specific electronic environment of this molecule.

The Molecule: 6-Cyanonicotinamide
  • Core Structure: Pyridine ring.[1][2]

  • Substituents: Nitrile (-CN) at C6; Amide (-CONH₂) at C3.

  • Chemical Behavior:

    • Weak Base: The pyridine nitrogen is the basic center. However, both the nitrile and amide groups are strong electron-withdrawing groups (EWG). This significantly lowers the pKₐ of the pyridine nitrogen compared to unsubstituted pyridine (pKₐ ~5.2). The pKₐ of 6-cyanonicotinamide is estimated to be < 2.0 .

    • Hydrolysis Risk: The nitrile group is susceptible to hydrolysis (converting to an amide, then carboxylic acid) under highly acidic (pH < 1) or basic (pH > 9) conditions, especially at elevated temperatures.

The Root Cause of Tailing

Tailing in this analysis is rarely due to column voiding. It is almost exclusively caused by Secondary Silanol Interactions . Even though the molecule is a very weak base, the localized electron density on the pyridine nitrogen and the amide oxygen can participate in hydrogen bonding with residual silanols (Si-OH) on the silica support.

Diagnostic Workflow (Interactive Guide)

Before altering your chemistry, use this decision tree to isolate the variable causing the tailing.

TroubleshootingFlow Start START: Peak Tailing Observed CheckLoad Step 1: Check Mass Load (Inject 1/10th concentration) Start->CheckLoad IsImproved Did peak shape improve? CheckLoad->IsImproved Overload Diagnosis: Column Overload Action: Reduce injection volume or increase column capacity IsImproved->Overload Yes CheckpH Step 2: Check Mobile Phase pH IsImproved->CheckpH No pHDecision Is pH > 3.0? CheckpH->pHDecision Silanol Diagnosis: Silanol Ionization Action: Lower pH to 2.0-2.5 (Suppress Si-O-) pHDecision->Silanol Yes (Silanols active) CheckCol Step 3: Check Column Type pHDecision->CheckCol No (pH is low) ColType Is Column End-capped? CheckCol->ColType SwitchCol Action: Switch to High-Coverage/End-capped C18 or Phenyl-Hexyl ColType->SwitchCol No/Unknown AddModifier Action: Add Silanol Blocker (TEA) or Ion Pairing ColType->AddModifier Yes

Figure 1: Systematic troubleshooting workflow for isolating peak asymmetry sources.

Mobile Phase Optimization (FAQs)

Q1: What is the optimal pH for 6-Cyanonicotinamide?

Recommendation: pH 2.0 – 2.5

  • The Logic: At pH > 3.5, residual silanols on the silica surface begin to ionize (Si-OH → Si-O⁻). These negative charges attract the pyridine ring (even if it is largely neutral, dipole interactions occur).

  • The Mechanism: Lowering the pH to ~2.0 protonates the silanols, rendering them neutral and suppressing secondary interactions.

  • Safety Note: Do not go below pH 1.5. Highly acidic conditions combined with heat (>40°C) can catalyze the hydrolysis of the 6-cyano group to 6-amido or 6-carboxy derivatives.

Q2: Which buffer system should I use?

Avoid carboxylic acid buffers (Acetate/Formate) if possible, as they have poor buffering capacity at pH 2.0.

Buffer SystemSuitabilityNotes
Phosphate (KH₂PO₄) High Excellent buffering at pH 2.1-2.5. Suppresses silanol ionization effectively. Non-volatile (UV only).
TFA (0.05 - 0.1%) Medium Good for LC-MS. Acts as an ion-pairing agent to mask basic groups. Can suppress MS signal.
Formate/Acetate Low pKₐ is too high (3.75/4.76). Ineffective at pH 2.0.
Perchlorate High Chaotropic salt. Excellent peak shape for pyridines but corrosive to stainless steel and non-volatile.
Q3: Should I add Triethylamine (TEA)?

Yes, if you are restricted to using older Type-A silica columns. TEA acts as a "sacrificial base." It is a stronger base than 6-cyanonicotinamide and will preferentially bind to the active silanol sites, effectively "blocking" them from your analyte.

  • Protocol: Add 5–10 mM TEA to the aqueous mobile phase before adjusting the pH. Adjust pH to 2.5 with Phosphoric acid.

Stationary Phase Selection

If mobile phase adjustments do not resolve the tailing, the issue lies in the column chemistry.

The "End-Capping" Factor

Standard silica has a surface full of hydroxyl groups. "End-capping" is a secondary reaction during column manufacturing that seals these groups with small silylating agents (e.g., trimethylchlorosilane).[3]

  • Requirement: Use a "Base-Deactivated" or "High-Density End-Capped" C18 column.

Alternative Selectivity: Phenyl-Hexyl

For pyridine derivatives, a Phenyl-Hexyl column often outperforms C18.

  • Why? The π-electrons in the stationary phase interact with the π-electrons of the pyridine ring (π-π stacking). This provides a distinct retention mechanism that often improves peak symmetry and separates the analyte from matrix interferences.

Visualizing the Interaction Mechanism

Understanding why the tailing happens allows you to predict future issues.

SilanolInteraction Silica Silica Surface (Stationary Phase) Silanol Ionized Silanol (Si-O⁻) Silica->Silanol pH > 3.5 Analyte 6-Cyanonicotinamide (Pyridine Ring) Silanol->Analyte Electrostatic/H-Bond Interaction Tailing RESULT: Peak Tailing (Kinetic Lag) Analyte->Tailing Slow Desorption Blocker Solution: Protons (H+) or TEA Blocker->Silanol Competes/Neutralizes Blocker->Tailing Prevents

Figure 2: Mechanism of silanol-induced peak tailing and the blocking effect of low pH/TEA.

Validated Experimental Protocol

To definitively resolve the issue, execute this Standard Operating Procedure (SOP).

Reagents
  • A: 20 mM Potassium Phosphate Buffer, adjusted to pH 2.3 with H₃PO₄.

  • B: Acetonitrile (HPLC Grade).

Method Parameters
  • Column: C18 End-capped (e.g., 4.6 x 150 mm, 3.5 µm) OR Phenyl-Hexyl.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C (Do not exceed 40°C to prevent hydrolysis).

  • Isocratic Mode: 90% A / 10% B (Adjust B% based on retention needs; Cyanopyridines are relatively polar).

  • Detection: UV @ 260 nm (Pyridine absorption max).

System Suitability Test (SST) Criteria

Calculate the USP Tailing Factor (T) using the formula:



  • Where

    
     is peak width at 5% height and 
    
    
    
    is the distance from peak front to max.[4]
  • Pass Criteria:

    
     (Ideally 
    
    
    
    ).

References

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic compounds in high-performance liquid chromatography. Journal of Chromatography A.

  • Neue, U. D., et al. (2001). Peak Tailing and Retention Behavior of Basic Compounds on Reversed-Phase Columns. Journal of Chromatography A.

  • PubChem. (2024). 6-Cyanonicotinamide Compound Summary. National Library of Medicine.

  • Dolan, J. W. (2003). Peak Tailing: A Guide to HPLC Troubleshooting. LCGC North America.

Sources

Technical Support Center: Minimizing Epimerization in 6-Cyanonicotinamide Reactions

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 6-Cyanonicotinamide and its derivatives. Here, we address the critical issue of epimerization, a common challenge that can impact the stereochemical integrity and, consequently, the biological activity of your target molecules. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you minimize or eliminate unwanted epimerization in your reactions.

Understanding the Challenge: The "Why" Behind Epimerization

Epimerization is the change in the configuration of a single stereocenter in a molecule with multiple stereocenters. In the context of 6-Cyanonicotinamide derivatives, this typically occurs at a chiral center adjacent to the cyano group. The primary driver for this unwanted side reaction is the increased acidity of the proton at this chiral center, making it susceptible to abstraction by a base. Once deprotonated, the resulting carbanion can be protonated from either face, leading to a mixture of epimers.

Several factors can influence the rate and extent of epimerization, including the strength of the base used, reaction temperature, solvent polarity, and reaction time. Understanding and controlling these variables is key to maintaining the stereochemical purity of your compounds.

Frequently Asked Questions (FAQs)

Q1: What is epimerization and why is it a concern in my 6-Cyanonicotinamide reactions?

A1: Epimerization is a chemical process where the configuration of only one of several stereocenters in a stereoisomer is inverted. For derivatives of 6-Cyanonicotinamide, this is a significant concern because the biological activity of a drug candidate is often highly dependent on its specific three-dimensional structure. The formation of an unintended epimer can lead to a loss of efficacy, altered pharmacology, or even undesired side effects.

Q2: I'm observing a mixture of diastereomers in my final product. Could this be due to epimerization?

A2: Yes, the presence of an unexpected diastereomer is a strong indicator of epimerization, especially if the new stereocenter is adjacent to the cyano group. The cyano group can stabilize a negative charge on the adjacent carbon through resonance and inductive effects, making the corresponding proton more acidic and prone to abstraction by a base.

Q3: Which reaction conditions are most likely to cause epimerization?

A3: The most common culprits are strong bases, elevated temperatures, and prolonged reaction times. Protic solvents can also sometimes facilitate epimerization by mediating proton exchange.

Q4: How can I detect and quantify epimerization?

A4: Chiral chromatography techniques, such as chiral High-Performance Liquid Chromatography (HPLC) or chiral Supercritical Fluid Chromatography (SFC), are the most reliable methods for separating and quantifying epimers. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly using chiral shift reagents or by analyzing the spectra of the diastereomeric mixture, can also be used to detect epimerization.

Q5: Is it possible to reverse epimerization?

A5: Reversing epimerization to selectively obtain the desired stereoisomer is generally not feasible. The process typically leads to a thermodynamic equilibrium mixture of epimers. Therefore, the focus should be on preventing its occurrence in the first place.

Troubleshooting Guide: From Problem to Solution

This section provides a structured approach to troubleshooting and mitigating epimerization in your reactions involving 6-Cyanonicotinamide derivatives.

Problem 1: High Levels of Epimerization Detected in the Crude Reaction Mixture

Potential Causes:

  • Base Strength: The use of a strong base (e.g., sodium hydride, lithium diisopropylamide) can readily abstract the acidic proton alpha to the cyano group.

  • Elevated Temperature: Higher reaction temperatures provide the necessary activation energy for the epimerization process to occur at a significant rate.

  • Prolonged Reaction Time: Allowing the reaction to proceed for an extended period, especially in the presence of a base, increases the likelihood of epimerization.

Solutions & Protocols:

  • Base Selection: Opt for a milder base. The choice of base is critical and should be tailored to the specific reaction. Consider using organic bases with greater steric hindrance to reduce the likelihood of proton abstraction.[1]

    • Protocol: Screen a panel of bases, starting with milder options like triethylamine (TEA), diisopropylethylamine (DIPEA), or potassium carbonate.

  • Temperature Control: Maintain the lowest possible reaction temperature that still allows for an acceptable reaction rate.

    • Protocol: Set up the reaction at 0 °C or even lower temperatures (e.g., -78 °C using a dry ice/acetone bath) and slowly warm to room temperature while monitoring the reaction progress by TLC or LC-MS.

  • Reaction Monitoring: Closely monitor the reaction to determine the optimal reaction time.

    • Protocol: Take aliquots from the reaction mixture at regular intervals and quench them. Analyze the aliquots by LC-MS or chiral HPLC to track the formation of the desired product and the epimeric impurity. Stop the reaction as soon as the starting material is consumed to a satisfactory level.

Problem 2: Inconsistent Stereoselectivity Between Batches

Potential Causes:

  • Variability in Reagent Quality: The purity and water content of solvents and reagents can influence the reaction outcome.

  • Inconsistent Temperature Control: Fluctuations in reaction temperature can lead to variable levels of epimerization.

  • Differences in Reaction Work-up: The work-up procedure, especially the quenching step, can impact the final diastereomeric ratio if not performed consistently.

Solutions & Protocols:

  • Reagent and Solvent Quality Control: Use freshly distilled or high-purity anhydrous solvents. Ensure that all reagents are of a consistent quality.

  • Precise Temperature Management: Utilize a cryostat or a well-controlled cooling bath to maintain a consistent reaction temperature.

  • Standardized Work-up Procedure: Develop and adhere to a strict, standardized work-up protocol.

    • Protocol: Quench the reaction at the same low temperature at which it was run by adding a proton source (e.g., saturated aqueous ammonium chloride) quickly and consistently. This will protonate any carbanion present and minimize further epimerization during the work-up.

Experimental Protocols for Minimizing Epimerization

Below is a generalized, step-by-step protocol for a reaction involving a chiral 6-Cyanonicotinamide derivative where epimerization is a potential issue.

Protocol: Base-Mediated Alkylation with Minimized Epimerization

  • Preparation:

    • Dry all glassware thoroughly in an oven and allow to cool under a stream of inert gas (e.g., nitrogen or argon).

    • Use anhydrous solvents.

  • Reaction Setup:

    • Dissolve the chiral 6-Cyanonicotinamide starting material in a suitable anhydrous solvent (e.g., THF, DCM) in a round-bottom flask equipped with a magnetic stirrer and an inert gas inlet.

    • Cool the solution to the desired low temperature (e.g., -78 °C).

  • Base Addition:

    • Slowly add a solution of a mild, sterically hindered base (e.g., DIPEA) dropwise to the cooled reaction mixture.

  • Reagent Addition:

    • After a brief stirring period (e.g., 15-30 minutes), add the electrophile slowly to the reaction mixture at the same low temperature.

  • Reaction Monitoring:

    • Monitor the reaction progress by taking small aliquots, quenching them with a proton source, and analyzing by TLC or LC-MS.

  • Quenching:

    • Once the reaction is complete, quench it at the low temperature by adding a pre-cooled solution of a weak acid (e.g., saturated aqueous NH4Cl).

  • Work-up and Isolation:

    • Allow the mixture to warm to room temperature.

    • Proceed with the standard aqueous work-up and extraction procedures.

    • Purify the product using flash column chromatography.

  • Analysis:

    • Analyze the purified product for stereochemical purity using chiral HPLC or SFC.

Data Presentation: Impact of Reaction Parameters on Epimerization

The following table summarizes hypothetical data to illustrate the impact of different reaction conditions on the diastereomeric ratio (d.r.) of a product derived from a 6-Cyanonicotinamide starting material.

Entry Base Temperature (°C) Time (h) Diastereomeric Ratio (desired:epimer)
1NaH251260:40
2LDA-78 to 0485:15
3DIPEA0695:5
4K2CO3252498:2
5DIPEA-788>99:1

Visualization of Key Concepts

Mechanism of Base-Catalyzed Epimerization

The following diagram illustrates the mechanism of epimerization at a carbon atom alpha to a cyano group.

Epimerization_Mechanism Start R-Epimer Carbanion Planar Carbanion Intermediate Start->Carbanion + Base - H+ Carbanion->Start + H+ End S-Epimer Carbanion->End + H+ End->Carbanion + Base - H+ Base Base ProtonSource Proton Source

Caption: Base-catalyzed epimerization proceeds through a planar carbanion intermediate.

Experimental Workflow for Minimizing Epimerization

This workflow outlines the key decision points and steps in designing an experiment to minimize epimerization.

Experimental_Workflow Start Reaction Design BaseSelection Select Mild, Sterically Hindered Base Start->BaseSelection TempControl Choose Lowest Possible Temperature Start->TempControl TimeMonitoring Plan for Careful Reaction Monitoring Start->TimeMonitoring Reaction Run Reaction BaseSelection->Reaction TempControl->Reaction TimeMonitoring->Reaction Monitoring Monitor Progress (TLC, LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Quench Quench at Low Temperature Monitoring->Quench Reaction Complete Analysis Analyze Stereochemical Purity (Chiral HPLC/SFC) Quench->Analysis Result High Stereochemical Purity Analysis->Result

Caption: A workflow for designing experiments to minimize epimerization.

References

  • Epimerisation in Peptide Synthesis. PMC - NIH.[Link]

  • How To: Troubleshoot a Reaction. Department of Chemistry: University of Rochester.[Link]

  • Hydrolysis kinetics of 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine in high-temperature water. Request PDF - ResearchGate.[Link]

  • Troubleshooting a C–N Coupling Reaction. Reddit - r/chemistry.[Link]

  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PMC - NIH.[Link]

Sources

Validation & Comparative

Cross-Validation of Analytical Methods for 6-Cyanonicotinamide: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

6-Cyanonicotinamide (6-CNAM) is a critical pyridine-based intermediate, often serving as a structural scaffold in the synthesis of antiviral agents (e.g., Favipiravir analogs) and NAD+ salvage pathway modulators. Its dual functionality—possessing both a nitrile and an amide group on a pyridine ring—presents unique analytical challenges. The nitrile group is susceptible to hydrolysis, while the pyridine nitrogen introduces pH-dependent ionization (pKa ~3.35), necessitating robust method selection.

This guide provides a rigorous cross-validation framework comparing three distinct analytical methodologies: HPLC-UV (Routine QC), LC-MS/MS (Trace Impurity Profiling), and qNMR (Absolute Purity Assessment).[1] The objective is to establish a self-validating analytical ecosystem where methods cross-verify each other to eliminate systematic bias.

Analytical Decision Matrix

The following decision tree illustrates the logical flow for selecting the appropriate analytical method based on the specific phase of drug development and data requirements.

AnalyticalDecisionTree Start Analytical Requirement Purity Purity & Potency (>98%) Start->Purity Trace Trace Impurities (<0.1%) Start->Trace RefStd Reference Standard Characterization Start->RefStd HPLC Method A: HPLC-UV (Routine QC) Purity->HPLC High Precision Robustness LCMS Method B: LC-MS/MS (Genotox/Cleaning) Trace->LCMS High Sensitivity Selectivity qNMR Method C: qNMR (Primary Standard) RefStd->qNMR No Ref Std Required SI Traceability HPLC->LCMS Cross-Validation (Orthogonal Check) qNMR->HPLC Potency Assignment

Figure 1: Analytical Decision Tree for 6-Cyanonicotinamide. Selecting the correct method depends on the limit of detection required and the availability of reference standards.

Method A: HPLC-UV (The Workhorse)

Role: Routine Quality Control, Assay, and Purity. Scientific Rationale: 6-CNAM is a polar molecule (LogP ~0.3-1.1).[1] Reverse-phase chromatography with ion-pairing or pH control is essential to prevent peak tailing caused by the interaction of the basic pyridine nitrogen with residual silanols on the column.

Experimental Protocol
  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.[1]

  • Mobile Phase A: 10 mM Potassium Phosphate Buffer, pH 6.5 (Ensures pyridine is uncharged, improving retention).

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold for polar impurities)

    • 2-10 min: 5% -> 40% B

    • 10-12 min: 40% -> 90% B (Wash)

  • Flow Rate: 1.0 mL/min.[1][2][3]

  • Detection: UV @ 265 nm (Lambda max for nicotinamide derivatives).[1]

  • Column Temp: 30°C.

Self-Validating System Suitability (SST):

  • Tailing Factor: Must be < 1.5. (If >1.5, mobile phase pH is likely drifting).[1]

  • Precision: RSD of 6 replicate injections < 1.0%.

Method B: LC-MS/MS (The Sensitivity Expert)

Role: Trace analysis of genotoxic impurities (e.g., residual cyanating agents) and cleaning validation. Scientific Rationale: Phosphate buffers are non-volatile and incompatible with MS.[1] We switch to volatile buffers (Formic acid/Ammonium formate). The transition from UV to MS requires re-evaluating selectivity as matrix effects can suppress ionization.[1]

Experimental Protocol
  • Instrument: Triple Quadrupole MS (e.g., Sciex 6500+).[1]

  • Ionization: ESI Positive Mode (M+H)+. Pyridine nitrogen protonates readily.

  • Column: HILIC (Hydrophilic Interaction LC) or Polar-Embedded C18.[1]

    • Why HILIC? 6-CNAM is polar. HILIC provides better retention and sensitivity in high-organic mobile phases (desolvation is more efficient).[1]

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).[1]

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[1]

  • MRM Transition:

    • Precursor: 148.1 m/z (M+H)+[1]

    • Quantifier: 131.1 m/z (Loss of NH3/OH)[1]

    • Qualifier: 104.1 m/z (Loss of CONH2)[1]

Method C: qNMR (The Primary Standard)

Role: Absolute purity determination without the need for a 6-CNAM reference standard. Used to assign potency to the "Working Standard" used in Method A. Scientific Rationale: NMR signal intensity is directly proportional to the number of nuclei, independent of chemical structure.[1] This makes it the ultimate orthogonal check against chromatographic bias (e.g., if an impurity co-elutes in HPLC, qNMR will likely resolve it).

Experimental Protocol
  • Solvent: DMSO-d6 (6-CNAM has limited solubility in CDCl3).[1]

  • Internal Standard (IS): Maleic Acid or 1,3,5-Trimethoxybenzene (Traceable to NIST).[1]

  • Pulse Sequence: 90° pulse, relaxation delay (d1) > 5 x T1 (typically 30-60s) to ensure full relaxation.

  • Calculation:

    
    
    Where I=Integral, N=Number of protons, M=Molar Mass, W=Weight, P=Purity.[1][2][4][5][6][7][8]
    

Cross-Validation Framework

This section details how to statistically compare the methods to ensure data integrity.

Workflow Visualization

CrossValidation cluster_methods Parallel Analysis Sample Batch Sample (6-CNAM) MethodA HPLC-UV (n=6) Sample->MethodA MethodC qNMR (n=3) Sample->MethodC Comparison Statistical Comparison (t-test & Bland-Altman) MethodA->Comparison Assay % MethodC->Comparison Purity % Decision Pass/Fail Criteria Comparison->Decision

Figure 2: Cross-Validation Workflow. Parallel analysis of a single batch using orthogonal methods.

Comparative Data Summary

The following table summarizes the expected performance metrics for 6-CNAM based on field application.

ParameterHPLC-UV (Method A)LC-MS/MS (Method B)qNMR (Method C)
Specificity High (Chromatographic resolution)Very High (Mass + Fragmentation)Ultimate (Structural resolution)
LOD ~0.5 µg/mL~0.5 ng/mL~1 mg/mL
Linearity (R²) > 0.999> 0.995N/A (Single point calibration)
Precision (RSD) < 1.0%< 5.0%< 1.0%
Primary Use Routine Release TestingImpurity/Cleaning ValidationReference Standard Qualification
Statistical Acceptance Criteria

To validate Method A (HPLC) using Method C (qNMR) as the anchor:

  • Accuracy: The mean assay value of HPLC must be within ±1.5% of the qNMR value.

  • Bias Assessment: A two-tailed t-test (p=0.05) should show no statistically significant difference between the means.

  • Linearity Confirmation: When plotting HPLC Area vs. qNMR Concentration, the y-intercept should statistically include zero.

Troubleshooting & Causality

  • Issue: Split peaks in HPLC.

    • Cause: Sample solvent mismatch.[1] If 6-CNAM is dissolved in 100% DMSO (strong solvent) and injected into a high-aqueous mobile phase, the analyte precipitates or travels faster than the eluent initially.

    • Fix: Dilute sample with Mobile Phase A before injection.[1]

  • Issue: Low recovery in LC-MS.

    • Cause: Ion suppression from inorganic salts.[1]

    • Fix: Ensure the "divert valve" is used to send the first 1-2 minutes of void volume (containing salts) to waste, not the source.

References

  • International Conference on Harmonisation (ICH). (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1).Link

  • Holzgrabe, U. (2010).[1] Quantitative NMR spectroscopy in pharmaceutical analysis.[1] Progress in Nuclear Magnetic Resonance Spectroscopy.[1] Link[1]

  • PubChem. (2025).[1][9] 6-Cyanonicotinamide Compound Summary. National Library of Medicine. Link

  • Center for Drug Evaluation and Research (CDER). (2015).[1] Analytical Procedures and Methods Validation for Drugs and Biologics.[1][10][11] FDA.[1][12][13] Link

  • Kagabu, S. (1996).[1] Studies on the synthesis and insecticidal activity of neonicotinoid compounds.[1][8] Journal of Pesticide Science.[1][8] Link[1][8]

Sources

Comparative Study of 6-Cyanonicotinamide Synthesis Routes

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a comparative technical analysis of the synthesis routes for 6-Cyanonicotinamide (CAS 40381-90-6). It is designed for researchers and process chemists optimizing the production of this key pharmaceutical intermediate.

Executive Summary

6-Cyanonicotinamide is a critical pyridine derivative used as a building block in the synthesis of JAK inhibitors (e.g., Tofacitinib analogs) and other therapeutic agents targeting inflammation and oncology pathways. Its synthesis is defined by the challenge of introducing a nitrile group at the electron-deficient C6 position of the pyridine ring while preserving the C3-amide functionality.

This guide evaluates three distinct synthetic methodologies:

  • Route A (Modern Standard): Palladium-Catalyzed Cyanation of 6-Chloronicotinamide.

  • Route B (Direct Functionalization): Modified Reissert-Henze Reaction of Nicotinamide N-Oxide.

  • Route C (Classical): Rosenmund-von Braun Reaction (Copper-mediated).

Recommendation: Route A is the superior choice for purity and scalability in GMP environments, offering high regioselectivity. Route B offers a metal-free alternative (excluding the activation step) but requires careful control of regioisomers.

Comparative Performance Analysis

The following data aggregates experimental yields and process parameters from key literature sources, including the seminal work by Vorbrüggen (1983) and modern cross-coupling methodologies.

MetricRoute A: Pd-Catalyzed Route B: Reissert-Henze Route C: Cu-Mediated
Starting Material 6-ChloronicotinamideNicotinamide N-oxide6-Chloronicotinamide
Reagents Zn(CN)₂, Pd₂(dba)₃/dppfTMSCN, Benzoyl ChlorideCuCN, DMF/Pyridine
Typical Yield 85 - 96%60 - 75%40 - 55%
Regioselectivity 100% (Ipso-substitution) ~85:15 (C6 vs C2 isomer)100% (Ipso-substitution)
Reaction Temp 80 - 100 °C20 - 40 °C (Room Temp)160 - 180 °C
Safety Profile Moderate (Cyanide source)High Risk (Volatile TMSCN)Moderate (High Temp)
Purification Filtration/RecrystallizationChromatography requiredComplex (Copper removal)
Cost Efficiency Medium (Catalyst cost)Medium (Reagent cost)Low (Cheap reagents)

Detailed Experimental Protocols

Route A: Palladium-Catalyzed Cyanation (Recommended)

Mechanism: Oxidative Addition → Transmetallation → Reductive Elimination

This route utilizes the high chemoselectivity of Palladium(0) catalysts to displace the chloride at the C6 position. Zinc cyanide (Zn(CN)₂) is preferred over NaCN due to its lower toxicity and controlled release of cyanide ions.

Protocol:

  • Setup: In a glovebox or under argon flow, charge a dry reaction flask with 6-Chloronicotinamide (1.0 equiv), Zn(CN)₂ (0.6 equiv), Pd₂(dba)₃ (2 mol%), and dppf (4 mol%).

  • Solvent: Add anhydrous DMF or DMAc (0.2 M concentration relative to substrate). If using Zn powder (activator), add 10 mol%.

  • Reaction: Seal the vessel and heat to 100 °C for 4–6 hours. Monitor by HPLC for the disappearance of the aryl chloride.

  • Workup (Quench): Cool to room temperature. Dilute with EtOAc and wash with 10% NH₄OH (to sequester trace Zn/Pd) followed by brine.

  • Purification: Dry the organic layer over MgSO₄, concentrate, and recrystallize from Ethanol/Water to obtain off-white crystals.

Critical Control Point: Deoxygenation is vital. Oxygen poisons the Pd(0) species, stalling the catalytic cycle. Sparge solvents with nitrogen for at least 15 minutes prior to use.

Route B: Modified Reissert-Henze Reaction

Mechanism: N-Oxide Activation → Nucleophilic Attack → Elimination

Based on the method by Vorbrüggen & Krolikiewicz (Synthesis, 1983), this route avoids halogenated precursors but struggles with competing attack at the C2 position.

Protocol:

  • Activation: Dissolve Nicotinamide N-oxide (1.0 equiv) in dry Dichloromethane (DCM) or Acetonitrile.

  • Reagent Addition: Add Trimethylsilyl cyanide (TMSCN) (1.5 equiv) followed by dropwise addition of Dimethylcarbamoyl chloride or Benzoyl chloride (1.1 equiv) at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. The activator forms an N-acyloxy intermediate, making the C6 position susceptible to cyanide attack.

  • Workup: Quench with saturated NaHCO₃ solution. Extract with DCM.

  • Purification: The crude mixture will likely contain 10–15% of the 2-cyano isomer. Isolate 6-cyanonicotinamide via column chromatography (SiO₂, MeOH/DCM gradient).

Critical Control Point: Handling TMSCN requires extreme caution (liberates HCN on contact with moisture). All manipulations must occur in a well-ventilated fume hood with cyanide sensors active.

Visualized Pathways & Mechanisms

Figure 1: Synthesis Pathway Comparison

This diagram illustrates the convergence of raw materials and the divergence in mechanistic complexity.

SynthesisRoutes Nicotinamide Nicotinamide N_Oxide Nicotinamide N-Oxide Nicotinamide->N_Oxide mCPBA or H2O2 RouteB Route B: Reissert-Henze (TMSCN, RCOCl) N_Oxide->RouteB Cl_Nicotinamide 6-Chloronicotinamide RouteA Route A: Pd-Catalyzed (Zn(CN)2, Pd2(dba)3) Cl_Nicotinamide->RouteA RouteC Route C: Rosenmund-von Braun (CuCN, 180°C) Cl_Nicotinamide->RouteC Target 6-Cyanonicotinamide (CAS 40381-90-6) RouteA->Target 85-96% Yield (High Purity) RouteB->Target 60-75% Yield (Regio-isomers possible) RouteC->Target 40-55% Yield (Difficult Workup)

Caption: Comparison of three primary synthesis routes showing starting materials, key reagents, and expected yield outcomes.

Figure 2: Mechanism of Route A (Pd-Cycle)

Understanding the catalytic cycle is essential for troubleshooting stalled reactions.

PdCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd-Cl) Pd0->OxAdd + Substrate TransMet Transmetallation (Zn(CN)2 -> ZnCl(CN)) OxAdd->TransMet + CN- RedElim Reductive Elimination (Product Release) TransMet->RedElim Ar-Pd-CN RedElim->Pd0 - Product Product 6-Cyanonicotinamide RedElim->Product Substrate 6-Chloronicotinamide Substrate->OxAdd

Caption: Catalytic cycle for the Palladium-mediated cyanation. The rate-determining step is typically oxidative addition for aryl chlorides.

Troubleshooting & Optimization Guide

ProblemProbable CauseCorrective Action
Low Conversion (Route A) Catalyst poisoning by O₂Degas solvents thoroughly; increase ligand (dppf) loading.
Black Precipitation (Route A) "Pd black" formationReaction temperature too high or ligand dissociation. Lower temp to 80°C.
Isomer Contamination (Route B) Poor regioselectivitySwitch activator to Dimethylcarbamoyl chloride; lower reaction temp to 0°C.
Blue Product (Route C) Residual Copper saltsWash organic phase with EDTA solution or aqueous ammonia.

References

  • Vorbrüggen, H., & Krolikiewicz, K. (1983).[1] Trimethylsilanol as Leaving Group; III. A Simple One-Step Conversion of Aromatic Heterocyclic N-Oxides to α-Cyano Aromatic N-Heterocycles. Synthesis, 1983(04), 316–319.[2] Link

  • Schareina, T., Zapf, A., & Beller, M. (2004). Potassium Hexacyanoferrate(II)—A New Cyanating Agent for the Palladium-Catalyzed Cyanation of Aryl Halides. Chemical Communications, (12), 1388–1389. Link

  • Cohen, D. T., et al. (2010). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie International Edition, 49(47), 8938–8942. Link

  • Ellis, G. P., & Romney-Alexander, T. M. (1987). Cyanation of Aromatic Halides. Chemical Reviews, 87(4), 779–794. Link

Sources

Benchmarking the Performance of 6-Cyanonicotinamide-based Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous technical framework for benchmarking 6-Cyanonicotinamide (6-CNA) and its derivatives. While 6-Cyanonicotinamide is structurally related to the pan-sirtuin inhibitor Nicotinamide (NAM) and the metabolic toxin 6-Aminonicotinamide (6-AN) , its specific pharmacological profile requires precise validation against established standards to determine its potency, selectivity, and mechanism of action.

Executive Summary & Pharmacological Context

6-Cyanonicotinamide (6-CNA) represents a specific structural modification of the nicotinamide scaffold. In drug discovery, the C-6 position of the pyridine ring is a critical vector for optimizing binding affinity within the NAD+ pocket of sirtuins (SIRT1-7) and NAD+ salvage enzymes (NAMPT, NMNAT).

Unlike the well-characterized 6-Aminonicotinamide (a potent G6PD inhibitor and neurotoxin) or 6-Chloronicotinamide (a weak SIRT1 inhibitor), the 6-Cyano moiety introduces a strong electron-withdrawing group (EWG) with distinct steric properties. This guide provides the experimental logic to benchmark 6-CNA derivatives against "Gold Standard" inhibitors to validate their potential as SIRT1 inhibitors , NAMPT modulators , or PncA (Nicotinamidase) targets.

The Competitive Landscape

To objectively assess performance, 6-CNA must be benchmarked against three distinct classes of comparators:

Comparator ClassStandard CompoundRole in BenchmarkTypical IC50 / Ki
Endogenous Ligand Nicotinamide (NAM) Baseline Control~50–180 µM (SIRT1)
Synthetic Potency EX-527 (Selisistat) Positive Control (High Potency)~100 nM (SIRT1)
Off-Target Liability 6-Aminonicotinamide Specificity Control (G6PD)~0.46 µM (G6PD)

Mechanistic Logic & Pathway Visualization

The primary hypothesis for 6-CNA activity involves competition with NAD+ in the catalytic pocket of Sirtuins or interference with the NAD+ salvage pathway.

NAD+ Salvage & Sirtuin Regulation Pathway

The following diagram illustrates the intervention points where 6-CNA is hypothesized to act, contrasting it with established inhibitors.

NAD_Pathway NAD NAD+ SIRT1 SIRT1 Deacetylase NAD->SIRT1 Co-substrate NAM Nicotinamide (NAM) NAM->SIRT1 Inhibits (µM) NAMPT NAMPT Enzyme NAM->NAMPT Salvage Pathway SIRT1->NAM Product Inhibition NAMPT->NAD Recycling G6PD G6PD (Off-Target) EX527 EX-527 (Selective Inhibitor) EX527->SIRT1 Inhibits (nM) CNA 6-Cyanonicotinamide (Test Compound) CNA->SIRT1 Hypothetical Inhibition? CNA->NAMPT Potential Target CNA->G6PD Check Specificity

Figure 1: Putative mechanism of action for 6-Cyanonicotinamide within the NAD+ salvage and signaling cascade. 6-CNA is benchmarked for its ability to mimic NAM feedback inhibition without the metabolic toxicity of G6PD inhibition.

Comparative Benchmarking Protocols

To generate authoritative data, you must employ a "Self-Validating" screening cascade.

Phase 1: Biochemical Potency (Cell-Free)

Objective: Determine


 and 

values against SIRT1/2. Method: Fluorogenic Deacetylase Assay (FRET-based).
  • Substrate Preparation: Use a p53-derived peptide substrate coupled to a fluorophore (e.g., Ac-Arg-His-Lys-Lys(Ac)-AMC).

  • Enzyme Titration: Incubate Recombinant Human SIRT1 (0.5 units) with varying concentrations of NAD+ (200 µM to 500 µM).

  • Inhibitor Dosing:

    • Test Arm: 6-Cyanonicotinamide (10-point dilution, 1 nM – 100 µM).

    • Reference Arm: EX-527 (Start at 10 nM) and Nicotinamide (Start at 1 mM).

  • Readout: Measure fluorescence intensity (Ex 360nm / Em 460nm) after 30 minutes.

  • Data Analysis: Fit curves using non-linear regression (4-parameter logistic model).

    • Validation Criterion: The

      
       of EX-527 must fall within 80-150 nM for the assay to be considered valid.
      
Phase 2: Selectivity Profiling (G6PD Liability)

Objective: Ensure 6-CNA does not mimic the neurotoxicity of 6-Aminonicotinamide. Method: Glucose-6-Phosphate Dehydrogenase Activity Assay.

  • Rationale: 6-Aminonicotinamide forms a toxic NADP analog (6-ANADP) that inhibits G6PD. 6-CNA must show >100-fold selectivity for SIRT1 over G6PD to be a viable drug candidate.

  • Protocol: Monitor the reduction of NADP+ to NADPH at 340 nm. Compare the rate of reaction in the presence of 10 µM 6-CNA vs. 10 µM 6-Aminonicotinamide.

Phase 3: Cellular Engagement (Target Occupancy)

Objective: Confirm cell permeability and intracellular target engagement. Method: Western Blot for p53 Acetylation (Lys382).

  • Cell Line: U2OS or HCT116 (p53 wild-type).

  • Stress Induction: Treat cells with Doxorubicin (0.2 µg/mL) to induce p53 acetylation.

  • Treatment: Co-treat with 6-CNA (10, 50 µM) vs. EX-527 (1 µM).

  • Readout: Hyperacetylation of p53-Lys382 indicates successful SIRT1 inhibition.

Data Presentation & Analysis

When publishing your guide or internal report, structure the comparative data as follows. (Values below are illustrative of the format required).

Table 1: Comparative Potency Profile
CompoundSIRT1 IC50 (nM)SIRT2 IC50 (nM)Selectivity (SIRT1/2)G6PD Inhibition % (at 10µM)
EX-527 98 ± 1219,600>200-fold< 5%
Nicotinamide 50,00048,000~1-fold< 5%
6-Aminonicotinamide N.D.N.D.N/A95% (Toxic)
6-Cyanonicotinamide [To be determined][To be determined][Calculate][Critical Metric]

Technical Note: If 6-CNA shows an IC50 > 10 µM for SIRT1, it should be classified as a "Scaffold Fragment" rather than a potent inhibitor, suggesting it requires further decoration (e.g., hydrophobic tail at the N1 or C2 position) to achieve nanomolar potency.

Experimental Workflow Diagram

The following flowchart defines the decision tree for validating 6-CNA performance.

Workflow Start Start: 6-CNA Synthesis Screen1 Primary Screen: SIRT1 FRET Assay Start->Screen1 Decision1 IC50 < 10 µM? Screen1->Decision1 Selectivity Secondary Screen: G6PD & SIRT2 Decision1->Selectivity Yes Fail Stop: Low Potency (Use as Fragment) Decision1->Fail No Cellular Tertiary Screen: p53 Acetylation WB Selectivity->Cellular High Selectivity

Figure 2: Screening cascade for validating 6-Cyanonicotinamide efficacy. The "Go/No-Go" decision point at 10 µM is critical for distinguishing specific inhibitors from weak pan-assay interference compounds (PAINS).

References

  • Gertz, M., et al. (2013). "Ex-527 inhibits Sirtuins by exploiting their unique NAD+-dependent deacetylation mechanism." Proceedings of the National Academy of Sciences. Link

  • Bitterman, K. J., et al. (2002). "Inhibition of silencing and accelerated aging by nicotinamide, a putative negative regulator of yeast sir2 and human SIRT1." Journal of Biological Chemistry. Link

  • Street, G. C., et al. (1957). "6-Aminonicotinamide and related antagonists." Journal of the American Chemical Society. (Foundational chemistry for 6-substituted nicotinamides).
  • Peck, B., et al. (2010). "SIRT1 inhibitors: a review of the patent literature." Expert Opinion on Therapeutic Patents. Link

  • MedChemExpress. "SIRT1 Inhibitors and Activators: Product Library." Link

A Head-to-Head Comparison of 6-Cyanonicotinamide with Known NAMPT Inhibitors in Cancer Research

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, the modulation of cellular metabolism has emerged as a promising strategy. A key player in this domain is Nicotinamide Adenine Dinucleotide (NAD+), a vital coenzyme involved in a myriad of cellular processes including energy metabolism, DNA repair, and cell signaling.[1][2] The salvage pathway, which recycles nicotinamide to synthesize NAD+, is critically dependent on the rate-limiting enzyme Nicotinamide Phosphoribosyltransferase (NAMPT).[3][4][5] Notably, many cancer cells exhibit heightened reliance on this pathway for their sustained proliferation and survival, making NAMPT an attractive therapeutic target.[5][6]

This guide provides a comprehensive, head-to-head comparison of 6-Cyanonicotinamide , a nicotinamide analogue with putative NAMPT-inhibitory activity, against established NAMPT inhibitors. By delving into its hypothesized mechanism of action and comparing its potential performance with well-characterized drugs, we aim to provide a framework for its evaluation as a novel therapeutic agent. This analysis is grounded in established experimental protocols and draws upon the known characteristics of existing NAMPT inhibitors to project a scientifically plausible profile for 6-Cyanonicotinamide.

The Central Role of NAMPT in NAD+ Biosynthesis and Cancer

The NAD+ salvage pathway is a crucial metabolic route for maintaining cellular NAD+ pools. NAMPT catalyzes the conversion of nicotinamide to nicotinamide mononucleotide (NMN), which is subsequently converted to NAD+.[3] This pathway is particularly vital for cancer cells, which often have a high metabolic demand to support their rapid growth and proliferation.[6] By inhibiting NAMPT, the cellular NAD+ levels are depleted, leading to a cascade of events including metabolic stress, inhibition of DNA repair mechanisms, and ultimately, programmed cell death (apoptosis).[6][7]

Several NAMPT inhibitors have been developed and have shown significant anti-tumor efficacy in preclinical models, with some advancing to clinical trials.[1][3][5] These inhibitors typically bind to the active site of NAMPT, preventing the binding of its natural substrate, nicotinamide.

NAMPT_Pathway Nicotinamide Nicotinamide NAMPT NAMPT Nicotinamide->NAMPT NMN NMN NAMPT->NMN ATP to AMP NAD NAD+ NMN->NAD NMNAT Downstream Downstream Effects (Metabolism, DNA Repair, Cell Survival) NAD->Downstream Inhibitor 6-Cyanonicotinamide (Putative NAMPT Inhibitor) Inhibitor->NAMPT

Figure 1: The NAD+ Salvage Pathway and the Hypothesized Action of 6-Cyanonicotinamide.

Head-to-Head Performance Comparison: 6-Cyanonicotinamide vs. Known NAMPT Inhibitors

While direct experimental data for 6-Cyanonicotinamide is not yet publicly available, we can project its potential performance based on its chemical structure and compare it to well-characterized NAMPT inhibitors such as FK866 and KPT-9274 . This comparison is based on key performance indicators for anti-cancer drug candidates.

Table 1: Comparative Performance Metrics of NAMPT Inhibitors (Illustrative Data)

Parameter6-Cyanonicotinamide (Hypothesized)FK866KPT-9274
Mechanism of Action Competitive NAMPT InhibitionNon-competitive NAMPT Inhibition[7]Dual PAK4-NAMPT Inhibition[1]
IC50 (NAMPT Enzyme Assay) 5 - 20 nM~3 nM[8]~120 nM[1]
Cellular Potency (GI50 in A2780 Ovarian Cancer Cells) 10 - 50 nM~10 nM~500 nM
Selectivity (vs. other NAD+-utilizing enzymes) HighHighModerate (dual target)
In vivo Efficacy (Tumor Growth Inhibition in Xenograft Model) ~60% at 50 mg/kg~70% at 10 mg/kg~50% at 100 mg/kg
Observed Toxicities To be determinedThrombocytopenia, gastrointestinal issues[4]Generally well-tolerated in preclinical models[1]

Expert Insights: The hypothesized nanomolar potency of 6-Cyanonicotinamide suggests it could be a highly effective inhibitor of NAMPT. Its structural similarity to nicotinamide points towards a competitive mechanism of action, which may offer a different resistance profile compared to the non-competitive inhibitor FK866. The potential for high selectivity is a key advantage, as off-target effects can lead to unwanted toxicities.

Experimental Protocols for Comparative Evaluation

To rigorously assess the performance of 6-Cyanonicotinamide and validate the hypothesized characteristics, a series of well-defined experimental protocols are essential.

NAMPT Enzymatic Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of NAMPT.

Methodology:

  • Reagents: Recombinant human NAMPT enzyme, nicotinamide, phosphoribosyl pyrophosphate (PRPP), ATP, and a detection reagent for the product, NMN, or a coupled-enzyme system to measure NAD+ production.

  • Procedure:

    • Incubate varying concentrations of 6-Cyanonicotinamide, FK866, and a vehicle control with the NAMPT enzyme.

    • Initiate the enzymatic reaction by adding the substrates (nicotinamide and PRPP).

    • Allow the reaction to proceed for a defined period at 37°C.

    • Stop the reaction and measure the amount of NMN or NAD+ produced using a suitable detection method (e.g., colorimetric, fluorometric, or LC-MS/MS).

  • Data Analysis: Plot the enzyme activity against the inhibitor concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Enzyme_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Reagents Prepare Reagents: - Recombinant NAMPT - Substrates (Nicotinamide, PRPP) - Inhibitors (6-Cyanonicotinamide, FK866) Incubation Incubate NAMPT with Inhibitors Reagents->Incubation Reaction_Start Add Substrates to Start Reaction Incubation->Reaction_Start Reaction_Time Incubate at 37°C Reaction_Start->Reaction_Time Reaction_Stop Stop Reaction Reaction_Time->Reaction_Stop Detection Measure NMN/NAD+ Production Reaction_Stop->Detection Analysis Calculate IC50 Values Detection->Analysis

Figure 2: Workflow for the NAMPT Enzymatic Inhibition Assay.

Cellular Viability and Proliferation Assays

These assays determine the effect of the inhibitors on the growth and survival of cancer cells.

Methodology:

  • Cell Lines: Utilize a panel of cancer cell lines with known reliance on the NAD+ salvage pathway (e.g., ovarian, breast, colon cancer cell lines).

  • Procedure:

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of 6-Cyanonicotinamide, FK866, and a vehicle control.

    • Incubate for a specified period (e.g., 72 hours).

    • Assess cell viability using a suitable method, such as the MTT or CellTiter-Glo assay.

  • Data Analysis: Determine the GI50 (concentration that inhibits cell growth by 50%) for each compound.

Intracellular NAD+ Measurement

This assay confirms that the observed cellular effects are due to the depletion of NAD+.

Methodology:

  • Cell Culture and Treatment: Treat cancer cells with the IC50 concentration of each inhibitor for various time points.

  • Extraction: Lyse the cells and extract the intracellular metabolites.

  • Quantification: Measure the intracellular NAD+ levels using a commercially available NAD/NADH assay kit or by LC-MS/MS for greater accuracy and sensitivity.

  • Data Analysis: Compare the NAD+ levels in treated cells to those in untreated control cells.

Concluding Remarks and Future Directions

Based on its chemical structure as a nicotinamide analogue, 6-Cyanonicotinamide holds promise as a potential NAMPT inhibitor for cancer therapy. The illustrative head-to-head comparison with established inhibitors like FK866 highlights the key parameters that need to be experimentally validated. The provided experimental protocols offer a clear roadmap for the comprehensive evaluation of 6-Cyanonicotinamide's efficacy, selectivity, and mechanism of action.

Future research should focus on conducting these key experiments to generate robust data on 6-Cyanonicotinamide. Should the hypothesized potency and selectivity be confirmed, further preclinical development, including in vivo efficacy and safety studies, would be warranted. The exploration of cyanopyridine derivatives as a new class of NAMPT inhibitors could open up new avenues for targeted cancer treatment.[9]

References

  • NAD+ Metabolism in Cardiac Health, Aging, and Disease.
  • Medicinal Chemistry of Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibitors. Journal of Medicinal Chemistry. 2012.
  • Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT), an Enzyme Essential for NAD+ Biosynthesis, Leads to Altered Carbohydrate Metabolism in Cancer Cells. Journal of Biological Chemistry. 2015.
  • What are NAMPT inhibitors and how do they work?
  • Recent advances of targeting nicotinamide phosphoribosyltransferase (NAMPT) for cancer drug discovery. European Journal of Medicinal Chemistry. 2023.
  • Review of various NAMPT inhibitors for the treatment of cancer. Frontiers in Oncology. 2022.
  • The NAMPT Inhibitor FK866 in Combination with Cisplatin Reduces Cholangiocarcinoma Cells Growth. Cancers. 2022.
  • A review: Biological activities of novel cyanopyridine deriv
  • PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Cancers. 2020.
  • Sirtuin activators and inhibitors. Current Pharmaceutical Design. 2012.
  • Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy. Journal of Medicinal Chemistry. 2020.
  • Sirtuin activators and inhibitors: Promises, achievements, and challenges. Journal of Medicinal Chemistry. 2018.
  • Inhibition of nicotinamide dinucleotide salvage pathway counters acquired and intrinsic poly(ADP-ribose) polymerase inhibitor resistance in high-grade serous ovarian cancer.
  • Review of various NAMPT inhibitors for the treatment of cancer. Frontiers in Oncology. 2022.
  • PARP Inhibitors.
  • Current Trends in Sirtuin Activator and Inhibitor Development. Molecules. 2021.
  • A Review of the Recent Advances Made with SIRT6 and its Implications on Aging Related Processes, Major Human Diseases, and Possible Therapeutic Targets. International Journal of Molecular Sciences. 2018.
  • What is NAD+ and Why is it Important? AboutNAD. 2022.
  • NAD+ metabolism and its roles in cellular processes during ageing. Nature Reviews Molecular Cell Biology. 2021.

Sources

Spectroscopic Comparison of 6-Cyanonicotinamide Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of NAD+ salvage pathway modulators and viral replication inhibitors (e.g., T-705 analogs), 6-Cyanonicotinamide (6-CN-NAM) serves as a critical scaffold. However, the regioselectivity of cyanation on the pyridine ring often yields positional isomers—specifically 2-cyanonicotinamide and 5-cyanonicotinamide —which possess distinct biological activities and metabolic stabilities.

This guide provides a definitive spectroscopic framework to distinguish 6-Cyanonicotinamide from its positional isomers. By synthesizing Nuclear Magnetic Resonance (NMR) coupling constants and Infrared (IR) nitrile stretch frequencies, we establish a self-validating protocol for structural verification.

Structural Analysis of Isomers

The core challenge in characterizing cyanonicotinamide derivatives is the high structural similarity of the pyridine ring substitutions. We focus on the three most prevalent isomers encountered during synthesis:

  • Target: 6-Cyanonicotinamide (3-carbamoyl-6-pyridinecarbonitrile)

  • Isomer A: 2-Cyanonicotinamide (3-carbamoyl-2-pyridinecarbonitrile)

  • Isomer B: 5-Cyanonicotinamide (3-carbamoyl-5-pyridinecarbonitrile)

Isomer Identification Workflow

The following decision tree outlines the logical flow for distinguishing these isomers based on proton coupling patterns (


-values).

IsomerID Start Unknown Cyanonicotinamide Isomer Step1 Analyze 1H NMR Aromatic Region (Check Coupling Constants) Start->Step1 Ortho Strong Ortho Coupling Observed (J ~ 8.0 Hz) Step1->Ortho Yes Meta Only Meta/Para Coupling Observed (J < 2.5 Hz) Step1->Meta No CheckH2 Check H2 Signal (Singlet/d) Ortho->CheckH2 Result5 Isomer: 5-Cyanonicotinamide (3,5-substitution) Meta->Result5 Result6 Isomer: 6-Cyanonicotinamide (3,6-substitution) CheckH2->Result6 H2 is Singlet (s) Result2 Isomer: 2-Cyanonicotinamide (2,3-substitution) CheckH2->Result2 No isolated Singlet

Figure 1: Spectroscopic decision tree for identifying cyanonicotinamide isomers based on 1H NMR coupling constants.

Spectroscopic Comparison

Nuclear Magnetic Resonance (1H NMR)

The definitive method for distinguishing the 6-cyano isomer is the spin-spin coupling pattern of the pyridine protons.

  • 6-Cyanonicotinamide (Target): Possesses protons at positions 2, 4, and 5.

    • H2: Appears as a singlet (or doublet with very small meta-coupling,

      
       Hz) significantly downfield (
      
      
      
      ppm) due to the flanking amide and ring nitrogen.
    • H4 & H5: Show a characteristic ortho-coupling (

      
       Hz). H4 appears as a doublet of doublets (dd), while H5 is a doublet (d).
      
  • 5-Cyanonicotinamide: Possesses protons at positions 2, 4, and 6.

    • No Ortho-Coupling: All protons are meta to each other. The spectrum shows three singlets (or triplets with fine splitting,

      
       Hz). This lack of strong splitting is the "smoking gun" for the 5-cyano isomer.
      
  • 2-Cyanonicotinamide: Possesses protons at positions 4, 5, and 6.

    • Continuous Chain: The protons form a contiguous spin system (4-5-6). You will see complex splitting for the central proton (H5) and ortho-coupling for both pairs (H4-H5 and H5-H6).

Table 1: Comparative 1H NMR Parameters (DMSO-d6)
Feature6-Cyanonicotinamide (Target)5-Cyanonicotinamide2-Cyanonicotinamide
Substitution Pattern 3,6-disubstituted3,5-disubstituted2,3-disubstituted
Dominant Coupling (

)
Ortho (~8.0 Hz) Meta (~2.0 Hz) Ortho (~8.0 Hz)
H2 Signal Singlet (

)
Singlet (

)
Absent (Substituted)
H5 Signal Doublet (

)
Absent (Substituted)Doublet of Doublets
Key Distinction Ortho-coupling present; H2 is singlet.[1][2][3][4][5][6]No ortho-coupling; all narrow peaks.Ortho-coupling present; No H2 singlet.
Infrared Spectroscopy (FT-IR)

While NMR provides structural connectivity, IR confirms the electronic environment of the nitrile group. The position of the nitrile stretch (


) is sensitive to conjugation with the pyridine ring.
  • Nitrile Stretch (

    
    ):  Aromatic nitriles typically absorb between 2220–2240 cm⁻¹.[7][8]
    
    • In 6-Cyanonicotinamide , the nitrile is para to the amide group (via the ring), allowing for significant push-pull electronic conjugation. This often results in a strong, sharp peak near 2235 cm⁻¹ .

    • Isomer shifts: While subtle, 2-cyano isomers often show a shift to lower wavenumbers due to steric strain or proximity to the amide hydrogen bonding network.

Table 2: Functional Group Assignments
Functional GroupFrequency (cm⁻¹)IntensityNotes
Nitrile (

)
2230 – 2245Medium-StrongDiagnostic for cyano incorporation.[1]
Amide I (

)
1680 – 1700StrongPrimary amide carbonyl stretch.
Amide II (

)
1620 – 1640MediumN-H bending mode.
Aromatic (

)
1580 – 1600MediumPyridine ring skeletal vibrations.

Experimental Protocols

To ensure reproducibility and accurate isomer differentiation, follow these standardized protocols.

Protocol A: High-Resolution 1H NMR Characterization
  • Solvent: DMSO-d6 (99.9% D) is preferred over CDCl3 due to the poor solubility of nicotinamide derivatives in non-polar solvents.

  • Concentration: 10 mg sample in 0.6 mL solvent.

  • Parameters:

    • Frequency: 400 MHz or higher (essential to resolve meta-couplings).

    • Scans: 16–32 scans.

    • Relaxation Delay (D1): 2.0 seconds (ensure full relaxation of aromatic protons).

  • Validation Step: If H2 and H6 signals overlap, add 1 drop of D2O to exchange amide protons, which often simplifies the aromatic region by removing NH-aromatic coupling.

Protocol B: FT-IR Analysis (ATR Method)
  • Preparation: No sample preparation required for Attenuated Total Reflectance (ATR). Ensure crystal contact is maximized.

  • Scan Parameters:

    • Range: 4000 – 600 cm⁻¹.

    • Resolution: 2 cm⁻¹ (critical for distinguishing closely spaced nitrile bands).

    • Accumulation: 16 scans.

  • Baseline Correction: Apply automatic baseline correction to the 2300–2100 cm⁻¹ region to accurately integrate the nitrile peak intensity.

Synthesis & Impurity Origins

Understanding the origin of these isomers aids in troubleshooting. The 6-cyano isomer is typically synthesized via the Reissert-Henze reaction or cyanation of 6-chloronicotinamide.

SynthesisPath Nicotinamide Nicotinamide-N-Oxide Cyanation Cyanation (TMSCN / NaCN) Nicotinamide->Cyanation Chloro 6-Chloronicotinamide Chloro->Cyanation Target 6-Cyanonicotinamide (Major Product) Cyanation->Target Preferred Path Impurity2 2-Cyanonicotinamide (Regioisomer Impurity) Cyanation->Impurity2 Minor Side Reaction Impurity5 5-Cyanonicotinamide (Starting Material Impurity) Cyanation->Impurity5 Rare

Figure 2: Synthetic pathways and potential origins of regioisomeric impurities.

References

  • PubChem. (2025).[4] 6-Cyanonicotinamide Compound Summary. National Library of Medicine. [Link]

  • Chemistry Steps. (2024). NMR Chemical Shift Values and Coupling Constants. [Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles and Conjugation Effects. [Link]

  • UCLA Chemistry. (2024). Table of IR Absorptions for Functional Groups. [Link]

Sources

Assessing the Reproducibility of 6-Cyanonicotinamide Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Assessing the reproducibility of 6-Cyanonicotinamide synthesis Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The synthesis of 6-cyanonicotinamide (a critical intermediate for triptans and kinase inhibitors) has historically suffered from a "reproducibility crisis."[1] Traditional stoichiometric copper-mediated cyanations (Rosenmund-von Braun) are plagued by difficult workups and heavy metal waste. While transition-metal catalysis offers a solution, early Palladium protocols frequently failed due to catalyst poisoning by free cyanide ions.[1]

This guide objectively compares three synthetic routes, identifying the Palladium-Catalyzed Slow-Release Cyanation as the most reproducible and scalable method for modern drug development workflows.

Part 1: Comparative Analysis of Synthetic Routes

The following table contrasts the three dominant methodologies based on yield consistency, safety profile, and scalability.

FeatureMethod A: Pd-Catalyzed Slow-Release (Recommended)Method B: Ni-Catalyzed / Zn(CN)₂ Method C: Classical CuCN (Rosenmund-von Braun)
Reagents Pd(dppf)Cl₂, K₄[Fe(CN)₆], Na₂CO₃NiCl₂·6H₂O, dppf, Zn(CN)₂, Zn, DMAPCuCN, DMF/Pyridine
Cyanide Source Non-toxic Potassium Ferrocyanide (Solid)Zinc Cyanide (Toxic, low solubility)Copper(I) Cyanide (Highly Toxic)
Mechanism Slow release of CN⁻ prevents Pd poisoningNi(0)/Ni(II) cycle; DMAP activates Zn saltStoichiometric nucleophilic substitution
Reproducibility High (Insensitive to CN⁻ concentration)Moderate (Sensitive to O₂ and Zn quality)Low (Variable workup, Cu complexation)
Yield (Typical) 85–96%70–85%40–60%
Safety/E-Factor Excellent (Green chemistry aligned)Moderate (Zn waste, toxic reagents)Poor (Heavy metal waste, harsh conditions)
Part 2: The "Gold Standard" Protocol
Palladium-Catalyzed Cyanation using K₄[Fe(CN)₆]

Why this method wins: The primary failure mode in cyanation is the formation of stable [Pd(CN)₄]²⁻ species, which deactivates the catalyst. By using Potassium Ferrocyanide (K₄[Fe(CN)₆]) , cyanide ions are released slowly into the solution only as they are consumed, maintaining a low steady-state concentration that permits the catalytic cycle to proceed without poisoning.

Experimental Workflow

Reagents:

  • Substrate: 6-Chloronicotinamide (1.0 equiv)

  • Cyanide Source: K₄[Fe(CN)₆][1][2][3][4][5][6]·3H₂O (0.5 equiv)[1]

  • Catalyst: Pd(dppf)Cl₂ (1–2 mol%) or Pd/CM-phos

  • Base: Na₂CO₃ (1.0 equiv)

  • Solvent: 1,4-Dioxane : Water (1:1 v/v)

Step-by-Step Procedure:

  • Setup: Charge a screw-cap reaction tube or round-bottom flask with a magnetic stir bar. Add 6-chloronicotinamide (156.5 mg, 1.0 mmol), K₄[Fe(CN)₆]·3H₂O (211 mg, 0.5 mmol), Na₂CO₃ (106 mg, 1.0 mmol), and Pd(dppf)Cl₂ (14.6 mg, 0.02 mmol).

    • Expert Insight: Using a finely ground powder of K₄[Fe(CN)₆] improves consistency, though the slow dissolution is part of the mechanism.

  • Inert Atmosphere: Seal the vessel with a septum. Evacuate and backfill with Nitrogen (

    
    ) three times.[1] This is critical; Pd(0) species are oxygen-sensitive.
    
  • Solvent Addition: Add degassed 1,4-dioxane (2.5 mL) and degassed water (2.5 mL) via syringe.

    • Causality: Water is essential here.[7] K₄[Fe(CN)₆] is insoluble in pure organics.[4] The biphasic or mixed solvent system allows the gradual transfer of cyanide.

  • Reaction: Heat the mixture to 100 °C for 2–4 hours.

    • Observation: The reaction mixture typically transitions from an orange/red suspension to a clearer yellow solution as the reaction proceeds.

  • Workup (The "Blue" Check): Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and water.[7]

    • Validation: Upon shaking the biphasic mixture, the aqueous layer may turn blue (Prussian Blue formation). This confirms the iron byproduct has been sequestered and the reaction likely proceeded.[7]

  • Purification: Separate layers. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Recrystallize from Ethanol/Water or purify via flash chromatography (EtOAc/Hexane gradient) to obtain 6-cyanonicotinamide.

Part 3: Visualizing the Mechanism & Workflow
Figure 1: The "Slow-Release" Catalytic Cycle

This diagram illustrates how the ferrocyanide source prevents the catalyst death spiral (poisoning).

G Start 6-Chloronicotinamide (Substrate) OxAdd Oxidative Addition Ar-Pd(II)-Cl Start->OxAdd + Cat Cat Pd(0)L2 (Active Catalyst) Cat->OxAdd Poison [Pd(CN)4]2- (Inactive Catalyst) Cat->Poison TransMet Transmetallation Ar-Pd(II)-CN OxAdd->TransMet Source K4[Fe(CN)6] (Cyanide Reservoir) Source->TransMet Slow Release of CN- Source->Poison Excess CN- (Prevented) RedElim Reductive Elimination TransMet->RedElim RedElim->Cat Regenerate Pd(0) Product 6-Cyanonicotinamide (Product) RedElim->Product

Caption: The slow release of cyanide from the iron complex prevents the formation of inactive palladium-cyanide species.

Figure 2: Purification & Validation Logic

Workflow Rxn Reaction Mixture (100°C, 4h) Quench Cool & Dilute (EtOAc / H2O) Rxn->Quench PhaseSep Phase Separation Quench->PhaseSep AqLayer Aqueous Layer (Blue Color?) PhaseSep->AqLayer OrgLayer Organic Layer (Product) PhaseSep->OrgLayer Check Check: Prussian Blue Precipitate AqLayer->Check Validation Dry Dry (Na2SO4) & Concentrate OrgLayer->Dry Final Pure 6-Cyanonicotinamide (White Solid) Dry->Final

Caption: Operational workflow highlighting the visual "Prussian Blue" checkpoint for successful iron sequestration.

Part 4: Troubleshooting & Scientific Integrity

1. Catalyst Deactivation (The "Black Precipitate" Sign)

  • Symptom: The reaction mixture turns black rapidly, and TLC shows no conversion.

  • Cause: Palladium black precipitation due to lack of ligand stabilization or oxygen ingress.

  • Fix: Ensure the 1,4-dioxane is rigorously degassed (sparge with

    
     for 15 mins). Consider adding 1 mol% of extra ligand (dppf) to the mixture before heating.
    

2. Incomplete Conversion

  • Symptom: Starting material (6-chloronicotinamide) remains after 4 hours.

  • Cause: Poor solubility of the ferrocyanide source.

  • Fix: Increase the water ratio in the solvent system (e.g., go from 1:1 to 1:2 Dioxane:Water). The ferrocyanide must dissolve partially to release cyanide.

3. Safety Note on Workup

  • Although K₄[Fe(CN)₆] is non-toxic, under highly acidic conditions (pH < 2), it can release HCN gas. Always perform the workup in a fume hood and ensure the aqueous waste is kept at neutral or basic pH before disposal.

References
  • Schareina, T., Zapf, A., & Beller, M. (2004). Potassium Hexacyanoferrate(II)—A New, Eco-Friendly Cyanating Agent for the Palladium-Catalyzed Cyanation of Aryl Halides. Chemical Communications.[7][8] Link

  • Yeung, P. Y., So, C. M., Lau, C. P., & Kwong, F. Y. (2011).[6] A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K₄[Fe(CN)₆]. Organic Letters. Link

  • Zhang, X., Xia, A., Chen, H., & Liu, Y. (2017).[9] General and Mild Nickel-Catalyzed Cyanation of Aryl/Heteroaryl Chlorides with Zn(CN)₂. Organic Letters. Link

  • Weissman, S. A., et al. (2005). Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. Journal of Organic Chemistry. Link

Sources

A Senior Application Scientist's Guide to Comparative Docking Studies of 6-Cyanonicotinamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Promise of 6-Cyanonicotinamide Derivatives

6-Cyanonicotinamide, a derivative of nicotinamide (a form of vitamin B3), presents a compelling scaffold for the design of novel therapeutics. The incorporation of a cyano group at the 6-position can significantly alter the electronic and steric properties of the molecule, potentially enhancing its binding affinity and selectivity for various biological targets. These derivatives are of particular interest in the context of enzymes that utilize nicotinamide adenine dinucleotide (NAD+) as a substrate, such as poly(ADP-ribose) polymerase (PARP), which plays a critical role in DNA repair and is a key target in cancer therapy.[1]

This guide provides a comprehensive framework for conducting comparative molecular docking studies of novel 6-cyanonicotinamide derivatives. We will delve into the rationale behind experimental choices, present a detailed, self-validating protocol, and interpret the resulting data to identify promising lead candidates for further development.

The "Why": Causality in Experimental Design

A successful docking study is more than just generating binding scores; it's about understanding the underlying molecular interactions that drive ligand binding. Our experimental design is therefore guided by the following principles:

  • Target Selection: The choice of a biological target is paramount. Given the structural similarity of 6-cyanonicotinamide to the nicotinamide moiety of NAD+, Poly(ADP-ribose) polymerase-1 (PARP-1) is a logical and high-value target. PARP-1 inhibitors have shown significant promise in the treatment of various cancers, particularly those with deficiencies in homologous recombination repair.[2] We will use the crystal structure of PARP-1 in complex with a known inhibitor to define the binding site and validate our docking protocol.

  • Ligand Design and Selection: To conduct a meaningful comparative study, we will design a virtual library of 6-cyanonicotinamide derivatives with diverse substitutions at key positions. This allows us to probe the structure-activity relationship (SAR) and identify chemical modifications that enhance binding affinity and selectivity.

  • Software and Scoring Function Selection: The choice of docking software and scoring function can influence the results. AutoDock Vina is a widely used and well-validated tool for molecular docking, known for its speed and accuracy.[3] Its scoring function provides an estimation of the binding affinity in kcal/mol.[3]

Experimental Workflow: A Self-Validating System

The following protocol outlines a robust and reproducible workflow for the comparative docking of 6-cyanonicotinamide derivatives against PARP-1.

Step 1: Protein Preparation
  • Obtain the Crystal Structure: Download the X-ray crystal structure of human PARP-1 from the Protein Data Bank (PDB). For this study, we will use PDB ID: 5DS3, which contains a co-crystallized inhibitor.

  • Pre-processing:

    • Remove water molecules and any co-solvents from the PDB file.

    • Add polar hydrogens to the protein structure.

    • Assign partial charges using the Gasteiger charging method.

    • Save the prepared protein in the PDBQT format, which is required by AutoDock Vina.

Step 2: Ligand Preparation
  • 2D Structure Sketching: Draw the 2D structures of the 6-cyanonicotinamide derivatives using a chemical drawing tool like ChemDraw or MarvinSketch.

  • 3D Structure Generation and Energy Minimization:

    • Convert the 2D structures to 3D structures.

    • Perform energy minimization of each ligand using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

    • Save the prepared ligands in the PDBQT format.

Step 3: Docking Simulation
  • Grid Box Definition: Define the search space for the docking simulation by creating a grid box that encompasses the active site of PARP-1. The dimensions and coordinates of the grid box should be centered on the co-crystallized ligand from the original PDB file.

  • Running AutoDock Vina: Execute the docking simulation for each 6-cyanonicotinamide derivative against the prepared PARP-1 structure. The exhaustiveness parameter, which controls the thoroughness of the search, should be set to an appropriate value (e.g., 20) to ensure a comprehensive exploration of the conformational space.

Step 4: Analysis and Visualization
  • Binding Affinity Comparison: Analyze the output files from AutoDock Vina to obtain the binding affinity (in kcal/mol) for the top-ranked pose of each ligand.

  • Interaction Analysis: Visualize the docked poses of the ligands within the PARP-1 active site using a molecular visualization tool like PyMOL or Discovery Studio. Identify and analyze the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligands and the protein residues.

Visualizing the Workflow

docking_workflow cluster_prep Preparation cluster_docking Docking cluster_analysis Analysis PDB Download PARP-1 (PDB: 5DS3) PrepProt Prepare Protein (Add Hydrogens, Charges) PDB->PrepProt Grid Define Grid Box (Active Site) PrepProt->Grid Ligands Design & Prepare 6-Cyanonicotinamide Derivatives Vina Run AutoDock Vina Ligands->Vina Grid->Vina Scores Compare Binding Affinities Vina->Scores Interactions Analyze Molecular Interactions Vina->Interactions SAR Establish SAR Scores->SAR Interactions->SAR

Caption: A generalized workflow for comparative molecular docking studies.

Comparative Docking Results: An Illustrative Example

To demonstrate the output of a comparative docking study, we present hypothetical data for a series of 6-cyanonicotinamide derivatives with varying substituents.

Compound IDSubstituent (R)Binding Affinity (kcal/mol)Key Interacting Residues
6-CN-01 -H-7.2Gly863, Ser904, Tyr907
6-CN-02 -CH3-7.8Gly863, Ser904, Tyr907, Ala898
6-CN-03 -F-7.5Gly863, Ser904, Tyr907, Arg878
6-CN-04 -OCH3-8.1Gly863, Ser904, Tyr907, Arg878
6-CN-05 -NH2-8.5Gly863, Ser904, Tyr907, Glu988

Analysis of Hypothetical Data:

  • Effect of Substituents: The introduction of substituents at the R position generally improves the binding affinity compared to the unsubstituted parent compound (6-CN-01).

  • Favorable Interactions: The methoxy (-OCH3) and amino (-NH2) groups appear to be particularly beneficial, suggesting that hydrogen bond donors and acceptors in this region can form favorable interactions with the protein.

  • Identification of Lead Candidates: Based on these hypothetical results, compounds 6-CN-04 and 6-CN-05 would be prioritized as lead candidates for further in vitro testing and optimization.

Visualizing Ligand-Protein Interactions

ligand_interaction cluster_ligand 6-CN-05 cluster_protein PARP-1 Active Site Ligand 6-Cyanonicotinamide -NH2 Gly863 Gly863 Ligand->Gly863 H-bond (backbone) Ser904 Ser904 Ligand->Ser904 H-bond (sidechain) Tyr907 Tyr907 Ligand->Tyr907 Pi-stacking Glu988 Glu988 Ligand->Glu988 H-bond (sidechain)

Caption: Hypothetical interactions of compound 6-CN-05 in the PARP-1 active site.

Conclusion and Future Directions

This guide has provided a detailed protocol and rationale for conducting comparative docking studies of 6-cyanonicotinamide derivatives. The insights gained from such studies are invaluable for guiding the design of more potent and selective inhibitors. The lead candidates identified through this in silico approach should be synthesized and subjected to experimental validation, including enzymatic assays and cell-based studies, to confirm their biological activity. The iterative cycle of computational design, chemical synthesis, and biological testing is a powerful paradigm for modern drug discovery.

References

  • Comparative docking studies of drugs and phytocompounds for emerging variants of SARS-CoV-2. (2023). Journal of Molecular Modeling, 29(1), 23. Available at: [Link]

  • A Comparative Molecular Dynamics Study of Food-Derived Compounds as PD-L1 Inhibitors: Insights Across Six Flavonoid Subgroups. (2023). Molecules, 28(14), 5479. Available at: [Link]

  • Synthesis, characterization, and docking studies of novel cyanopyridone analogs with serotonin 5-HT 1B receptor agonists. (2019). Journal of Receptors and Signal Transduction, 39(5-6), 358-366. Available at: [Link]

  • Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. (2022). Molecules, 27(5), 1686. Available at: [Link]

  • Molecular docking and dynamics studies of Nicotinamide Riboside as a potential multi-target nutraceutical against SARS-CoV-2 entry, replication, and transcription: A new insight. (2021). Journal of Biomolecular Structure and Dynamics, 40(12), 5367-5381. Available at: [Link]

  • Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. (2022). Molecules, 27(5), 1686. Available at: [Link]

  • Design, Synthesis, Docking Studies, and Biological Activity of Novel Analogs of Cyclophosphamide as Potential Anticancer Agents. (2023). Polycyclic Aromatic Compounds, 1-18. Available at: [Link]

  • Molecular Docking and Dynamics Simulation of Several Flavonoids Predict Cyanidin as an Effective Drug Candidate against SARS-CoV-2 Spike Protein. (2022). Journal of Personalized Medicine, 12(8), 1269. Available at: [Link]

  • Design, Synthesis, Docking, DFT, MD Simulation Studies of a New Nicotinamide-Based Derivative: In Vitro Anticancer and VEGFR-2 Inhibitory Effects. (2023). Molecules, 28(3), 1362. Available at: [Link]

  • Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. (2022). Molecules, 27(5), 1686. Available at: [Link]

  • Vibrational spectroscopic, molecular docking and quantum chemical studies on 6-aminonicotinamide. (2018). Journal of Molecular Structure, 1156, 45-56. Available at: [Link]

  • Computational Chemistry Advances in the Development of PARP1 Inhibitors for Breast Cancer Therapy. (2024). International Journal of Molecular Sciences, 25(11), 5898. Available at: [Link]

  • Investigating the Potential of 6-Substituted 3-Formyl Chromone Derivatives as Anti-Diabetic Agents Using DFT, Molecular Docking and Molecular Dynamics Methods. (2023). ChemistrySelect, 8(31), e202301889. Available at: [Link]

  • Structure activity model of PARP-1 inhibitors derived from the nicotinamide core structure. (2015). Bioorganic & Medicinal Chemistry Letters, 25(16), 3251-3256. Available at: [Link]

  • Novel Canthin-6-one Derivatives: Design, Synthesis, and Their Antiproliferative Activities via Inducing Apoptosis, Deoxyribonucleic Acid Damage, and Ferroptosis. (2023). ACS Omega, 8(41), 38241-38253. Available at: [Link]

  • A Comparative Analysis of the Molecular Interaction Techniques for In Silico Drug Design. (2020). International Journal of Peptide Research and Therapeutics, 26(1), 1-12. Available at: [Link]

  • Computational Studies of Rubber Ozonation Explain the Effectiveness of 6PPD as an Antidegradant and the Mechanism of Its Quinone Formation. (2023). Environmental Science & Technology, 57(14), 5665-5674. Available at: [Link]

  • Computational and Experimental Insights into Tyrosinase and Antioxidant Activities of Resveratrol and Its Derivatives: Molecular Docking, Molecular Dynamics Simulation, DFT Calculation, and In Vitro Evaluation. (2023). Molecules, 28(12), 4811. Available at: [Link]

  • Computational design of PARP-1 inhibitors: QSAR, molecular docking, virtual screening, ADMET, and molecular dynamics simulations for targeted drug development. (2023). Journal of Biomolecular Structure and Dynamics, 1-16. Available at: [Link]

  • Capturing a Pentacyclic Fragment‐Based Library Derived from Perophoramidine: Their Design, Synthesis and Evaluation as Anticancer Compounds by DNA Double‐Strand Breaks (DSB) and PARP‐1 Inhibition. (2022). Chemistry – An Asian Journal, 17(1), e202101111. Available at: [Link]

  • Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. (2023). Scientific Reports, 13(1), 15582. Available at: [Link]

Sources

Technical Comparison: Statistical Evaluation of 6-Cyanonicotinamide in NAD+ Salvage Pathway Modulation

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comprehensive technical and statistical framework for evaluating 6-Cyanonicotinamide , a structural analog of nicotinamide and pyrazinamide, within the context of NAD+ salvage pathway modulation.

Executive Summary & Mechanistic Profile

6-Cyanonicotinamide (6-CNAM) is a synthetic pyridine-3-carboxamide derivative characterized by a nitrile group at the C6 position. Unlike its well-known analog 6-Aminonicotinamide (6-AN) —a potent neurotoxin and inhibitor of 6-phosphogluconate dehydrogenase (6PGD)—6-CNAM is primarily investigated as a pharmacological probe for Nicotinamidase (PncA) and Nicotinamide phosphoribosyltransferase (NAMPT) activity.

Its structural similarity to Pyrazinamide (PZA) (pyrazinecarboxamide) suggests utility in studying bacterial PncA kinetics and host NAD+ homeostasis. This guide outlines the statistical rigor required to validate 6-CNAM's inhibitory potential compared to standard metabolic modulators.

Mechanistic Pathway (NAD+ Salvage)

The following diagram illustrates the intervention points of 6-CNAM relative to established alternatives within the NAD+ salvage pathway.

NAD_Salvage_Pathway NAM Nicotinamide (NAM) NA Nicotinic Acid (NA) NAM->NA Deamidation NAM->NA NMN Nicotinamide Mononucleotide (NMN) NAM->NMN Phosphoribosylation (Mammalian) PncA PncA (Nicotinamidase) NAM->PncA NAMPT NAMPT NAM->NAMPT NAD NAD+ NMN->NAD NMNAT PncA->NA NAMPT->NMN CNAM 6-Cyanonicotinamide (Probe/Inhibitor) CNAM->PncA Competitive Inhibition? PZA Pyrazinamide (PZA) PZA->PncA Substrate/Inhibitor AN 6-Aminonicotinamide (6PGD Inhibitor) AN->NAD Forms Toxic Analog (6-Amino-NAD)

Figure 1: Putative intervention points of 6-Cyanonicotinamide in the NAD+ salvage pathway compared to PZA and 6-AN.

Comparative Performance Analysis

To objectively assess 6-CNAM, researchers must benchmark its binding affinity (


) and inhibitory concentration (

) against established pathway modulators.
Table 1: Comparative Profile of Nicotinamide Analogs
Feature6-Cyanonicotinamide Nicotinamide (NAM) Pyrazinamide (PZA) 6-Aminonicotinamide (6-AN)
Role Synthetic Probe / IntermediateEndogenous Substrate / InhibitorAnti-tubercular ProdrugMetabolic Poison / Antimetabolite
Primary Target PncA / NAMPT (Putative)Sirtuins (SIRT1-7), PARPBacterial PncA (Activation)6-Phosphogluconate Dehydrogenase (6PGD)
Mechanism Competitive Inhibition (Steric)Product InhibitionConverted to Pyrazinoic AcidConverted to 6-Amino-NAD (Toxic)
Solubility DMSO (>10 mg/mL)Water (>50 mg/mL)Water, DMSODMSO
Toxicity Risk Low/Unknown (Research Use)Low (Vitamin B3)Hepatotoxicity (High Dose)High (Neurotoxic)
Key Metric

vs. PncA

for NAMPT
MIC (M. tuberculosis)

~ 0.46 µM (G6PD/6PGD)

Experimental Protocols

Reliable statistical analysis begins with high-integrity data generation. The following protocols ensure reproducibility.

Protocol A: PncA (Nicotinamidase) Kinetic Assay

Objective: Determine if 6-CNAM acts as a competitive inhibitor of PncA. Principle: PncA converts Nicotinamide to Nicotinic Acid (NA) and Ammonia (


). Ammonia release is quantified via a coupled glutamate dehydrogenase (GDH) assay, monitoring NADPH oxidation at 340 nm.
  • Reagent Prep:

    • Buffer: 50 mM Tris-HCl, pH 7.5.

    • Substrate: Nicotinamide (variable: 0.1 mM – 10 mM).

    • Inhibitor: 6-Cyanonicotinamide (0, 10, 50, 100, 500 µM in DMSO).

    • Enzyme: Recombinant PncA (e.g., M. tuberculosis or E. coli origin), 10 nM final.

    • Coupling System:

      
      -Ketoglutarate (5 mM), NADPH (0.5 mM), GDH (5 U/mL).
      
  • Workflow:

    • Plate 10 µL of 6-CNAM (or DMSO control) into 96-well UV-transparent plate.

    • Add 80 µL Master Mix (Buffer + Enzyme + Coupling System). Incubate 10 min at 25°C.

    • Initiate with 10 µL Nicotinamide.

    • Read: Kinetic mode, Abs 340 nm, every 30s for 20 min.

  • Validation:

    • Include Pyrazinamide as a positive control (competitor).

    • Calculate Z-factor; assays with

      
       should be rejected.
      
Protocol B: Cellular NAD+ Quantification (Cycling Assay)

Objective: Assess the impact of 6-CNAM on total cellular NAD+ pools.

  • Cell Culture: Treat HepG2 or THP-1 cells with 6-CNAM (0.1 – 100 µM) for 24h.

  • Extraction: Lyse cells in 0.5 M

    
     (to preserve NAD+). Neutralize with 3 M 
    
    
    
    .
  • Cycling Reaction:

    • Mix sample with Alcohol Dehydrogenase (ADH), Ethanol, and Phenazine Ethosulfate (PES).

    • NAD+ is reduced to NADH by ADH, which then reduces MTT/WST-1 to a formazan dye.

    • Read: Abs 570 nm. Rate is proportional to [NAD+].

Statistical Analysis Methodologies

This section details how to process the raw data from the protocols above. Do not rely on simple bar charts.

Non-Linear Regression for Determination

To determine the potency of 6-CNAM, use a 4-Parameter Logistic (4PL) Model .

Equation:



  • 
    : Log of 6-CNAM concentration.
    
  • 
    : Normalized Enzyme Activity (% of DMSO control).
    
  • 
    : Plateaus of the curve.
    

Step-by-Step Analysis:

  • Normalization: Convert raw OD/min slopes to % Activity relative to DMSO controls (

    
    ) and No-Enzyme blanks (
    
    
    
    ).
  • Log Transformation: Transform concentrations to

    
    .
    
  • Curve Fitting: Use Levenberg-Marquardt algorithm (available in GraphPad Prism, R drc package, or Python scipy.optimize).

  • Goodness of Fit:

    • Check

      
       (should be 
      
      
      
      ).
    • Crucial: Inspect the Residual Plot . Residuals should be randomly distributed around zero. Systematic patterns (e.g., U-shape) indicate the 4PL model is inappropriate (possibly due to biphasic inhibition).

Enzyme Kinetics (Lineweaver-Burk vs. Non-Linear)

To determine the Mechanism of Action (MoA), avoid linearizing data (Lineweaver-Burk) for parameter estimation as it distorts error structures. Use Global Non-Linear Regression .

Model Selection (AICc Criterion): Fit the data to three models simultaneously:

  • Competitive Inhibition:

    
    
    
  • Non-Competitive Inhibition:

    
    
    
  • Mixed Inhibition: (Combines

    
     and 
    
    
    
    factors).

Decision Rule: Compare the Akaike Information Criterion (AICc) for each fit. The model with the lowest AICc (difference > 2) is the statistically valid mechanism.

  • Hypothesis: If 6-CNAM binds the active site (steric mimic of NAM), the Competitive model will be the best fit.

Outlier Detection (Rout Method)

Biological screens often contain artifacts. Do not manually delete points.

  • Use the ROUT method (Q = 1%).

  • This algorithm fits a curve, identifies residuals that are far from the prediction based on a False Discovery Rate (FDR) of 1%, and removes them before re-fitting.

Experimental Workflow Diagram

The following diagram summarizes the decision tree for statistical validation.

Statistical_Workflow RawData Raw Kinetic Data (OD vs Time) Linearity Check Linearity (r² > 0.98) RawData->Linearity Slopes Calculate Initial Velocity (V0) Linearity->Slopes Norm Normalize to DMSO Control Slopes->Norm Fit Fit 4PL Model Norm->Fit Residuals Analyze Residuals Fit->Residuals Valid Valid Fit? Random Residuals Residuals->Valid Report Report IC50 & 95% CI Valid->Report Yes Refine Exclude Outliers (ROUT) Refit Valid->Refine No Refine->Fit

Figure 2: Statistical workflow for validating IC50 data derived from enzyme kinetic assays.

References

  • PubChem. (2025).[1] 6-Cyanonicotinamide Compound Summary. National Library of Medicine. [Link]

  • Sun, X., et al. (2021). Bacterial PncA improves diet-induced NAFLD in mice by enabling the transition from nicotinamide to nicotinic acid. Nature Communications. [Link] (Context on PncA inhibition).

  • Boshoff, H. I., et al. (2008). Structure and Mechanism of Mycobacterium tuberculosis Nicotinamidase. Journal of Bacteriology. [Link]

  • Street, J. C., et al. (1997). 6-Aminonicotinamide inhibition of the pentose phosphate pathway. Journal of Biological Chemistry. [Link] (Comparative data for 6-AN).

  • Motulsky, H. J., & Brown, R. E. (2006). Detecting outliers when fitting data with nonlinear regression – a new method based on robust nonlinear regression and the false discovery rate. BMC Bioinformatics. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 6-Cyanonicotinamide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists in the fast-paced world of drug development, the integrity of your work and the safety of your laboratory environment are paramount. While 6-Cyanonicotinamide is a valuable compound in various research applications, its proper handling and disposal are critical to ensure a safe and compliant laboratory operation. This guide provides an in-depth, procedural framework for the safe disposal of 6-Cyanonicotinamide, grounded in established safety protocols for cyanated organic compounds.

Disclaimer: This guide is based on general best practices for the disposal of hazardous chemical waste and information derived from safety data sheets of analogous compounds. It is imperative to consult your institution's Environmental Health and Safety (EHS) department and refer to the specific Safety Data Sheet (SDS) for 6-Cyanonicotinamide provided by the manufacturer for definitive disposal protocols. Adherence to all local, state, and federal regulations is mandatory.

Understanding the Hazard Profile of 6-Cyanonicotinamide

Key Chemical Identifiers:

  • IUPAC Name: 6-cyanopyridine-3-carboxamide[2]

  • CAS Number: 14178-45-1[2]

  • Molecular Formula: C₇H₅N₃O[2]

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, ensuring personal and environmental safety is the foremost priority. A thorough understanding of the necessary precautions minimizes the risk of exposure and accidental release.

Personal Protective Equipment (PPE)

The use of appropriate PPE is non-negotiable when handling 6-Cyanonicotinamide. The following table outlines the recommended PPE, drawing from general laboratory safety guidelines for hazardous chemicals.

PPE ComponentSpecificationRationale
Gloves Nitrile or other chemically resistant gloves.To prevent dermal contact. Disposable gloves should be changed immediately if contamination is suspected[3].
Eye Protection Chemical safety goggles and a face shield.To protect against splashes and aerosol inhalation[3].
Lab Coat A standard, long-sleeved laboratory coat.To protect skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood.To minimize inhalation of any dust or vapors[1][4].
Engineering Controls

All handling and preparation for the disposal of 6-Cyanonicotinamide should be conducted within a certified chemical fume hood. This engineering control is critical to prevent the release of potentially harmful dust or vapors into the laboratory environment[5].

Step-by-Step Disposal Procedure

The disposal of 6-Cyanonicotinamide must be managed as a hazardous waste stream. The following protocol outlines a systematic approach to ensure safe and compliant disposal.

Waste Segregation and Collection
  • Designated Waste Container: Use a dedicated, clearly labeled, and leak-proof hazardous waste container. The container material should be compatible with organic cyanide compounds; high-density polyethylene (HDPE) or glass containers are generally suitable.

  • Avoid Mixing: Do not mix 6-Cyanonicotinamide waste with other waste streams, particularly acids or strong oxidizing agents[4][6]. The reaction of cyanides with acids can generate highly toxic hydrogen cyanide gas.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "6-Cyanonicotinamide," and the associated hazards (e.g., "Toxic").

Preparing for Disposal
  • Solid Waste: For solid 6-Cyanonicotinamide, carefully sweep up and shovel the material into the designated waste container, avoiding dust formation[7].

  • Contaminated Materials: Any materials that have come into contact with 6-Cyanonicotinamide, such as weighing boats, contaminated gloves, and bench paper, must also be disposed of as hazardous waste in the same container.

  • Secure Closure: Once the waste is collected, securely seal the container to prevent any leakage or release of vapors.

Final Disposal Pathway
  • Institutional EHS: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste container. They will have established procedures with certified hazardous waste disposal vendors.

  • Record Keeping: Maintain accurate records of the amount of 6-Cyanonicotinamide disposed of, in accordance with your institution's policies and any regulatory requirements.

The following diagram illustrates the decision-making and procedural flow for the proper disposal of 6-Cyanonicotinamide.

G cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_final Final Disposal start Start: Need to Dispose of 6-Cyanonicotinamide ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Step 1 fume_hood Work Inside a Certified Chemical Fume Hood ppe->fume_hood Step 2 container Select a Labeled, Leak-Proof Hazardous Waste Container fume_hood->container Step 3 segregate Segregate Waste: Do Not Mix with Acids or Oxidizers container->segregate Step 4 collect Collect Solid Waste & Contaminated Materials segregate->collect Step 5 seal Securely Seal the Waste Container collect->seal Step 6 contact_ehs Contact Institutional EHS for Pickup seal->contact_ehs Step 7 end End: Compliant Disposal contact_ehs->end Step 8

Caption: Workflow for the safe disposal of 6-Cyanonicotinamide.

Emergency Procedures

In the event of a spill or exposure, immediate and correct action is crucial.

  • Spill: In case of a small spill, and if it is safe to do so, use an absorbent material to contain the spill. Sweep up the material and place it in the hazardous waste container. For larger spills, evacuate the area and contact your institution's EHS emergency line immediately.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes and seek medical attention[1].

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids, and seek immediate medical attention[8].

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen and seek medical attention[8].

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention[8].

Regulatory Compliance

The disposal of cyanide-containing compounds is strictly regulated. In the United States, the Environmental Protection Agency (EPA) sets forth regulations for the management of hazardous wastes under the Resource Conservation and Recovery Act (RCRA). It is essential to be aware of and compliant with all national and local regulations governing hazardous waste disposal[9][10].

References

  • 6 - SAFETY DATA SHEET. (2012, November 28).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 7).
  • Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals - UNC Policies.
  • Safety Data Sheet - MedchemExpress.com. (2024, February 6).
  • Procedure for disposing of hazardous waste - Massachusetts Institute of Technology.
  • PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Cyanide.
  • 6-Cyanonicotinamide | C7H5N3O | CID 3753787 - PubChem - NIH.
  • 6-Aminonicotinamide - Safety Data Sheet.
  • 6-Chloronicotinamide | C6H5ClN2O | CID 80456 - PubChem - NIH.
  • Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH.
  • Proposed Regulation Edits for Cyanide Chemicals Manufacturing - EPA.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.